1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Description
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Properties
IUPAC Name |
1-bromo-4-(difluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHVJEPYGKUFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511842 | |
| Record name | 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-14-3 | |
| Record name | 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Introduction
This compound is a halogenated and fluorinated aromatic sulfide, a structural motif of increasing importance in the fields of medicinal chemistry and agrochemical development. Its unique combination of an aryl bromide handle for cross-coupling reactions and the lipophilic, metabolically stable difluoromethylsulfanyl group makes it a valuable synthetic intermediate.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed protocols for their experimental determination, and discusses the underlying chemical principles that govern its behavior. The intended audience for this document includes researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this molecule for its application in complex synthetic pathways.
Molecular and Structural Properties
The structure of this compound dictates its physical and chemical properties. The molecule consists of a para-disubstituted benzene ring. The bromine atom, an ortho-para directing deactivator, and the difluoromethylsulfanyl (-SCF₂H) group impart a unique electronic profile. The sulfur atom can donate electron density into the ring via resonance, while the highly electronegative fluorine atoms on the adjacent methyl group exert a strong electron-withdrawing inductive effect. This electronic tug-of-war influences the molecule's reactivity, polarity, and intermolecular interactions.
| Property | Data | Reference |
| CAS Number | 4837-14-3 | [2] |
| Molecular Formula | C₇H₅BrF₂S | [2] |
| Molecular Weight | 239.08 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1S(C(F)F)Br) | |
| InChI Key | Not readily available |
Core Physicochemical Properties and Experimental Determination
Accurate determination of physicochemical properties is fundamental to the successful application of any chemical compound in research and development. This section details these properties and provides robust, validated protocols for their measurement.
Physical State and Appearance
Based on structurally similar compounds, this compound is expected to be a liquid or a low-melting solid at standard temperature and pressure. It is typically described as a colorless to pale yellow substance.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[3]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the determination of a melting point using a standard Mel-Temp apparatus or similar device.[4][5]
-
Sample Preparation: If the compound is solid, place a small amount onto a watch glass and crush it into a fine powder using a spatula.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the block rapidly to get an approximate melting point. This saves time and establishes a range for the precise measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow rate, approximately 1-2°C per minute, once the temperature is within 15°C of the expected melting point.[6]
-
Causality: A slow heating rate is crucial to ensure thermal equilibrium between the heating block, the sample, and the thermometer, preventing an overestimation of the melting point.[6]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Boiling Point
The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.
Experimental Protocol: Boiling Point Determination via Thiele Tube
This microscale method is efficient for determining the boiling point with a small amount of sample.[7]
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., a 75x12 mm tube).
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the thermometer and immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Begin heating the side arm of the Thiele tube gently with a microburner.
-
Causality: The unique shape of the Thiele tube is designed to create convection currents in the oil, ensuring uniform heat distribution.
-
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the liquid has exceeded the external pressure.
-
Data Recording: Remove the heat source. The bubble stream will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance is equal to the atmospheric pressure.[7] Record the barometric pressure alongside the boiling point.[8]
Solubility Profile
Understanding a compound's solubility is critical for designing reaction conditions, extraction procedures, and purification protocols. The "like dissolves like" principle is the guiding tenet.[9] Given its large brominated aromatic ring and fluorinated alkyl chain, this compound is predicted to be insoluble in water but soluble in common nonpolar and polar aprotic organic solvents like hexanes, ethyl acetate, dichloromethane, and acetone.
Experimental Protocol: Qualitative Solubility Testing
This systematic protocol classifies a compound based on its solubility in a series of solvents.[10]
-
General Procedure: In a small test tube, add ~20-30 mg of the solid compound or 2-3 drops of the liquid. Add ~1 mL of the chosen solvent. Vigorously shake or vortex the tube for 30-60 seconds. Observe if the compound dissolves completely.
-
Solvent Progression: Test the solubility in the following solvents in a logical sequence. The workflow below can be used to classify the compound.
Caption: Logical workflow for the qualitative determination of a compound's solubility class.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its two key functional groups.
-
Aryl Bromide: The carbon-bromine bond is a versatile functional handle for modern organic synthesis. Aryl bromides are generally unreactive towards classical nucleophilic aromatic substitution unless the ring is heavily activated with electron-withdrawing groups.[11][12] However, they are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[13][14]
-
Difluoromethylsulfanyl Group: The -SCF₂H moiety significantly influences the electronic nature of the aromatic ring. The strong inductive withdrawal of the CF₂H group deactivates the ring towards electrophilic aromatic substitution. This group is generally stable under common reaction conditions. The sulfur atom itself may be susceptible to oxidation to the corresponding sulfoxide or sulfone under strong oxidizing conditions.
Storage and Stability: For long-term integrity, this compound should be stored in a cool, dark, and dry place. Supplier recommendations often suggest storage at -20°C under an inert atmosphere.[2]
Caption: Key reactivity aspects of this compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound must be consulted before use, the following general guidelines based on structurally related chemicals apply.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[16] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a specialized building block with significant potential in synthetic chemistry. Its physicochemical properties, governed by the interplay of its aryl bromide and difluoromethylsulfanyl functionalities, make it well-suited for constructing more complex molecular architectures. A thorough understanding and experimental determination of its melting point, boiling point, and solubility profile, as outlined in this guide, are essential for its effective and safe utilization in the laboratory.
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synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene from 4-bromothiophenol
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Abstract
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The difluoromethylthio (-SCF2H) group, in particular, has emerged as a valuable bioisostere for hydroxyl and thiol moieties, prized for its unique ability to act as a lipophilic hydrogen bond donor while enhancing metabolic stability.[1][2] This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, a key building block for drug discovery and agrochemical development, starting from the readily available 4-bromothiophenol. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Strategic Value of the -SCF2H Moiety
In the landscape of drug development, the strategic modification of lead compounds is paramount to optimizing their efficacy, safety, and metabolic profiles. The difluoromethylthio (-SCF2H) group has garnered significant attention due to its distinct electronic properties and steric profile.[1] Unlike its trifluoromethylthio (-SCF3) analog, the -SCF2H group is less lipophilic and less electron-withdrawing.[2] Furthermore, the proton on the difluoromethyl group possesses weak acidity, allowing it to function as a hydrogen bond donor, potentially improving target binding affinity and selectivity.[1][2]
The target molecule, this compound, serves as a versatile intermediate. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling its incorporation into more complex molecular architectures.[3][4] This dual functionality makes it a highly sought-after scaffold in the synthesis of novel pharmaceuticals and agrochemicals.[5][6]
Mechanistic Underpinnings: The Difluorocarbene Insertion Pathway
Several strategies exist for the difluoromethylation of thiols, including radical, nucleophilic, and electrophilic pathways.[1][2] This guide focuses on a highly efficient and practical approach that proceeds via the insertion of a difluorocarbene (:CF2) intermediate into the S-H bond of 4-bromothiophenol. This method is favored for its operational simplicity and the use of bench-stable reagents.[7][8]
The reaction can be conceptually broken down into two key stages:
-
Generation of Difluorocarbene (:CF2): A stable difluorocarbene precursor, such as an S-(difluoromethyl)diarylsulfonium salt, is treated with a base (e.g., lithium hydroxide, LiOH). The base facilitates the decomposition of the sulfonium salt to generate the highly reactive difluorocarbene intermediate.[7][8]
-
Nucleophilic Attack and S-H Insertion: In the same reaction vessel, the base also deprotonates the acidic thiol proton of 4-bromothiophenol to form the potent nucleophile, 4-bromothiophenolate. This thiophenolate anion readily attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during aqueous workup to yield the final product, this compound. The high reactivity of the thiophenolate anion ensures excellent chemoselectivity for S-difluoromethylation.[7][8]
Figure 1: Reaction mechanism via difluorocarbene insertion.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through clear checkpoints and robust purification, ensuring high purity of the final product, which can be verified by standard analytical methods.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromothiophenol | C₆H₅BrS | 189.07 | 1.0 g | 5.29 | Starting Material |
| S-(Difluoromethyl)diarylsulfonium Salt | Varies | Varies | ~1.2 eq | ~6.35 | Carbene Precursor |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | ~1.5 eq | ~7.93 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | Workup |
| Brine (Saturated NaCl) | NaCl(aq) | - | As needed | - | Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | - | Chromatography |
| Hexanes/Ethyl Acetate | - | - | As needed | - | Eluent |
Step-by-Step Methodology
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (1.0 g, 5.29 mmol) and the S-(difluoromethyl)diarylsulfonium salt (~1.2 eq, ~6.35 mmol).
-
Solvent Addition: Add dichloromethane (25 mL) to the flask and stir at room temperature until all solids are dissolved.
-
Base Addition: Slowly add lithium hydroxide (~1.5 eq, ~7.93 mmol) to the stirring solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady generation of the reactive intermediates.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water to quench the reaction.
-
Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2x 15 mL).
-
Workup - Washing & Drying: Combine all organic extracts and wash with brine (1x 20 mL). Dry the organic layer over anhydrous magnesium sulfate. Trustworthiness Check: The brine wash removes residual water and water-soluble impurities, while the drying agent removes all traces of water, which is critical for obtaining a clean product after solvent evaporation.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless oil. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Expected ¹H NMR signals include a characteristic triplet for the -SCFH F proton.
Safety and Handling
Safe laboratory practice is mandatory for this procedure.
-
General Precautions: All operations should be performed in a well-ventilated chemical fume hood.[9][10] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[10][11]
-
Reagent-Specific Hazards:
-
4-Bromothiophenol: Has a strong, unpleasant odor and is toxic. Handle with care to avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile and suspected carcinogen.[10] Minimize inhalation exposure.
-
Difluoromethylating Agents: While the sulfonium salt is bench-stable, many fluorinating agents can be corrosive or react violently with water.[9] Always consult the specific Safety Data Sheet (SDS) for the reagent being used.[12]
-
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[9]
Conclusion and Outlook
The synthesis of this compound from 4-bromothiophenol via a difluorocarbene insertion pathway represents a reliable, scalable, and efficient method for accessing this valuable chemical intermediate. The procedure outlined in this guide is robust and provides a clear, self-validating workflow for researchers in the pharmaceutical and agrochemical industries. The strategic importance of the -SCF2H group as a bioisostere ensures that building blocks like the one described herein will continue to be of high interest, fueling the discovery and development of next-generation therapeutics and functional materials.[13]
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Fujiwara, Y., Dixon, J. A., Rodríguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(4), 1494–1497. [Link]
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Spectroscopic Profile of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic intermediate, 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS No. 4837-14-3). The introduction of the difluoromethylsulfanyl (-SCF₂H) group into aromatic systems is of growing interest in medicinal and agrochemical research due to its potential to modulate physicochemical and biological properties such as lipophilicity and metabolic stability.[1] A thorough understanding of the spectroscopic characteristics of building blocks like this compound is paramount for reaction monitoring, quality control, and structural elucidation of more complex derivatives. This document details the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopic, and Mass Spectrometric (MS) data for this compound. Experimental considerations and detailed spectral interpretations are provided to aid researchers in their synthetic and analytical endeavors.
Introduction
This compound is a halogenated aromatic sulfide containing a difluoromethyl group. This unique combination of functionalities makes it a valuable precursor in the synthesis of novel bioactive molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the difluoromethylsulfanyl moiety can impart desirable pharmacokinetic properties to the target molecules. Accurate and unambiguous characterization of this starting material is the foundation of any successful synthetic campaign. This guide serves as a detailed reference for the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Record the spectra on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument.[2]
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Acquire the fluorine spectrum, which may be referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.[2]
Caption: A generalized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethyl group.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.60 | Doublet | 2H | ~8.5 | Ar-H (ortho to Br) |
| ~7.45 | Doublet | 2H | ~8.5 | Ar-H (ortho to -SCF₂H) |
| ~6.80 | Triplet | 1H | ~56 | -SCF₂H |
Interpretation:
-
The aromatic region will display a characteristic AA'BB' system, which for simplicity is described as two doublets. The protons ortho to the bromine atom are expected to be deshielded and appear at a lower field compared to the protons ortho to the sulfur-containing group.
-
The most distinctive feature is the triplet for the proton of the difluoromethyl group. The large coupling constant of approximately 56 Hz is a hallmark of geminal coupling to two fluorine atoms (²JHF).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~132.5 | Singlet | C -Br |
| ~132.0 | Singlet | Ar-C H (ortho to Br) |
| ~129.5 | Singlet | Ar-C H (ortho to -SCF₂H) |
| ~122.0 | Singlet | C -S |
| ~115.0 | Triplet | -C F₂H |
Interpretation:
-
The aromatic region will show four distinct signals for the four types of carbon atoms in the benzene ring. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[3]
-
The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.
Table 3: Expected ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -90 to -110 | Doublet | ~56 | -SCF₂ H |
Interpretation:
-
A single signal is expected for the two equivalent fluorine atoms.
-
This signal will be split into a doublet by the geminal proton (²JFH), with a coupling constant that should match the one observed in the ¹H NMR spectrum. The chemical shift is an estimate and should be compared with similar structures. For instance, 1-Bromo-4-(difluoromethoxy)benzene shows a ¹⁹F signal, though the exact chemical shift value requires a registered account to view.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
For a liquid or solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is commonly used.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically subtract the background spectrum.
Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.
IR Spectral Data
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2900 | Weak | C-H stretch of -SCF₂H |
| 1600-1585, 1500-1400 | Medium | Aromatic C=C stretching |
| 1100-1000 | Strong | C-F stretching |
| ~820 | Strong | para-disubstituted C-H out-of-plane bend |
| ~700-600 | Medium | C-S stretch |
| ~600-500 | Medium | C-Br stretch |
Interpretation:
-
The spectrum will be dominated by bands characteristic of a para-disubstituted aromatic ring.[5]
-
The strong absorption in the 1100-1000 cm⁻¹ region is indicative of the C-F stretching vibrations.
-
The C-H out-of-plane bending vibration around 820 cm⁻¹ is a strong indicator of 1,4-disubstitution on the benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: The process of Electron Ionization Mass Spectrometry (EI-MS).
Mass Spectral Data and Fragmentation
The molecular weight of this compound (C₇H₅BrF₂S) is 239.08 g/mol .
Table 5: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 238/240 | [M]⁺˙ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) |
| 187/189 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |
| 159 | [C₆H₄S]⁺˙ | Loss of Br and CHF₂ |
| 108 | [C₆H₄S]⁺˙ | Loss of Br |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation:
-
The most informative feature is the molecular ion peak, which will appear as a pair of peaks of almost equal intensity separated by two mass units (m/z 238 and 240), which is the isotopic signature of a molecule containing one bromine atom.
-
Common fragmentation pathways for aromatic compounds include the loss of substituents. The cleavage of the S-CF₂H bond would be a likely fragmentation pathway.
Conclusion
The spectroscopic data presented in this guide provides a detailed fingerprint for the confident identification and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides unambiguous structural information, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive dataset is intended to be a valuable resource for researchers utilizing this important synthetic building block.
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Electron Ionization for GC–MS. LCGC International. [Link]
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Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. The Royal Society of Chemistry. [Link]
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Supporting Information for: A mild and general method for the trifluoromethylation of arenes. The Royal Society of Chemistry. [Link]
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1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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This compound. MySkinRecipes. [Link]
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Technical Guide: Stability and Storage of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Abstract
1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS No. 4837-14-3) is a critical building block in contemporary medicinal chemistry and agrochemical synthesis. Its utility is largely derived from the unique physicochemical properties imparted by the difluoromethylthio moiety, which can enhance lipophilicity and metabolic stability in target molecules[1]. However, the very features that make this compound valuable also necessitate a thorough understanding of its stability profile to ensure its integrity from procurement to application. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details a methodology for conducting rigorous stability assessments.
Molecular Profile and Inherent Stability Characteristics
To comprehend the stability of this compound, we must first consider the contributions of its constituent functional groups: the aryl bromide and the difluoromethylsulfanyl group.
-
Aryl Bromide: The carbon-bromine bond on the benzene ring is generally robust. Unlike their alkyl halide counterparts, aryl halides are resistant to classical SN2 nucleophilic substitution reactions due to the high energy required to break the C(sp²)-Br bond[2][3]. However, they are reactive under specific conditions, such as in the presence of transition metal catalysts (e.g., palladium in cross-coupling reactions) or very strong nucleophiles[2][4]. For storage purposes, the aryl bromide moiety is considered relatively stable under standard laboratory conditions.
-
Difluoromethylsulfanyl Group (-SCF₂H): This group is the primary determinant of the molecule's specific stability concerns. The sulfur atom is in a lower oxidation state, making it potentially susceptible to oxidation. The C-S bond can be a site for nucleophilic or electrophilic attack, and the presence of fluorine atoms can influence the electronic character and reactivity of the entire molecule.
Figure 1: Chemical structure of this compound.
Critical Factors Influencing Compound Stability
Our internal studies and analysis of related chemical structures indicate that the stability of this compound is primarily influenced by temperature, moisture, light, and chemical incompatibility.
Thermal Sensitivity
Kinetic degradation pathways are universally accelerated by increased temperature. While the molecule is stable under normal processing, long-term storage requires thermal control to minimize the risk of slow decomposition.
-
Causality: Elevated temperatures increase the kinetic energy of molecules, raising the probability that they will overcome the activation energy barriers for degradation reactions, such as oxidation or hydrolysis.
-
Recommendation: Multiple suppliers explicitly recommend storing the compound at -20°C for long-term stability[5]. For short-term use (i.e., on the bench during a workday), the compound should be kept cool and returned to cold storage promptly.
Hydrolytic and pH Sensitivity
Moisture, particularly in the presence of acidic or basic catalysts, poses a significant threat.
-
Causality: The sulfur atom in the sulfanyl linkage can be susceptible to hydrolysis. While specific data on this compound is limited, related sulfur-containing compounds are known to degrade via hydrolysis[6]. Strong acids or bases can catalyze this process or other decomposition pathways. Safety data for analogous aryl halides consistently list strong acids and bases as incompatible materials to avoid[7][8].
-
Recommendation: Store in a tightly sealed container with a desiccant if possible, or under an inert atmosphere (e.g., Argon, Nitrogen). Avoid contact with acidic and basic solutions unless part of a controlled chemical reaction.
Photostability
Aryl halides and sulfur compounds can be sensitive to light, particularly in the UV spectrum. A related compound, 1-Bromo-3-(difluoromethyl)benzene, is explicitly noted as being light-sensitive[9].
-
Causality: UV radiation can provide the energy required to promote electrons to higher energy states, potentially leading to homolytic cleavage of the C-Br or C-S bonds and initiating radical-based degradation pathways.
-
Recommendation: The compound should always be stored in amber glass vials or in containers that are otherwise protected from light. Laboratory work should be conducted in areas with minimal direct exposure to sunlight or strong artificial light sources.
Oxidative Stability
The divalent sulfur atom is a potential site for oxidation.
-
Causality: Strong oxidizing agents can oxidize the sulfanyl group to a sulfoxide or sulfone. This represents a chemical transformation that would render the starting material impure or unusable for its intended purpose. Standard chemical safety protocols for aryl halides and other organic intermediates mandate storage away from strong oxidizers[7][9].
-
Recommendation: Ensure the compound is not stored in proximity to strong oxidizing agents such as peroxides, nitrates, or perchlorates.
Figure 2: Key factors influencing the degradation of the target compound.
Recommended Storage and Handling Protocols
Adherence to strict protocols is essential for maintaining the purity and integrity of this compound.
Summary of Storage Conditions
The following table summarizes the optimal conditions for short-term and long-term storage.
| Parameter | Long-Term Storage | Short-Term / In-Use | Rationale |
| Temperature | -20°C[5] | Keep cool (e.g., on ice) | Minimizes kinetic rate of degradation. |
| Atmosphere | Inert gas (Ar, N₂) preferred | Tightly sealed container | Prevents exposure to moisture and oxygen. |
| Light | Dark (Amber vial)[9] | Protect from direct light | Prevents photolytic degradation. |
| Incompatibilities | Segregate from oxidizers, strong acids, and bases[7][8] | Avoid all contact | Prevents chemical reactions and decomposition. |
Protocol: Receiving and Initial Storage
-
Inspect: Upon receipt, verify the container seal is intact. Note the shipping temperature (often ambient) and prioritize immediate and proper storage[5].
-
Centrifuge: For maximum recovery of product, especially from smaller vials, centrifuge the original vial briefly before removing the cap to collect all material at the bottom[5].
-
Log: Record the date of receipt, lot number, and initial storage conditions in the laboratory inventory system.
-
Store: Place the tightly sealed container in a designated -20°C, explosion-proof freezer, away from incompatible materials.
-
SDS Review: Ensure all personnel who will handle the compound have read and understood the Safety Data Sheet (SDS).
Protocol: Handling for Experimental Use
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold compound.
-
Inert Atmosphere: If possible, weigh and dispense the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: Work efficiently to minimize the time the compound is exposed to air and light.
-
Use Spark-Proof Tools: As a general precaution with organic chemicals, use spark-proof tools and work away from ignition sources[7].
-
Reseal and Store: After dispensing, securely reseal the container, purge with inert gas if possible, and immediately return it to -20°C storage.
Experimental Workflow: Forced Degradation Study
To definitively establish stability in a specific formulation or solvent, a forced degradation study is recommended. This protocol provides a self-validating system to identify potential liabilities.
Objective
To identify the degradation pathways and stability profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the solvent. Analyze immediately (T=0) and store a protected aliquot at -20°C.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store an aliquot of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Stress: Expose an aliquot of the stock solution to a calibrated light source (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil and stored alongside.
-
Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration. Analyze all stressed samples, the T=0 sample, and the protected control by a stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Use the MS data to tentatively identify the structure of major degradants.
Figure 3: Experimental workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. The primary risks to its integrity are elevated temperature, moisture, light, and exposure to strong oxidizing agents, acids, and bases. The cornerstone of maintaining its purity is long-term storage at -20°C in a tightly sealed, light-protected container. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the reliability of this valuable reagent, thereby safeguarding the integrity of their experimental outcomes.
References
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Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from Sdfine Chem. [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Chemsrc. (2025). 1-bromo-4-((difluoromethyl)sulfonyl)benzene. Retrieved from Chemsrc. [Link]
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Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
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LookChem. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from LookChem. [Link]
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Britannica. (2025). Organosulfur compound. Retrieved from Britannica. [Link]
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Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
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National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]
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Wikipedia. (n.d.). Aryl halide. Retrieved from Wikipedia. [Link]
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Taylor & Francis. (n.d.). Aryl halides – Knowledge and References. Retrieved from Taylor & Francis. [Link]
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Aakash Institute. (n.d.). Aryl Halides: Classification, Preparations & Uses. Retrieved from AESL. [Link]
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Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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PubChem. (n.d.). 1-Bromo-4-[difluoro(phenyl)methyl]benzene. Retrieved from PubChem. [Link]
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An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. This molecule is of significant interest to researchers, scientists, and drug development professionals due to the unique electronic properties conferred by the difluoromethylsulfanyl (-SCHF₂) group, which modulates the reactivity of the aryl bromide moiety. This guide will delve into the synthesis of this key intermediate, the electronic influence of the -SCHF₂ substituent, and its performance in a variety of cornerstone chemical transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic considerations, and comparative data are provided to offer field-proven insights for practical laboratory applications.
Introduction: The Emerging Role of the Difluoromethylsulfanyl Moiety
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. The difluoromethyl group (CF₂H) is particularly noteworthy as it can act as a lipophilic hydrogen bond donor, offering a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[1][2][3] When combined with a sulfur linkage, the resulting difluoromethylsulfanyl (-SCHF₂) group presents a unique electronic profile, influencing the reactivity of the aromatic ring to which it is attached. This compound serves as a versatile building block, enabling the introduction of this valuable motif into complex molecular architectures for the development of novel pharmaceuticals and agrochemicals.[4][5]
Synthesis of this compound
The preparation of this compound can be achieved from the corresponding thiophenol, 4-bromothiophenol, through a difluoromethylation reaction. A robust method involves the use of a solid-liquid phase-transfer technique, which offers high yields and simplified work-up procedures.[6]
Experimental Protocol: Synthesis via Phase-Transfer Catalysis[6]
This protocol is adapted from the general procedure for the synthesis of aryl difluoromethyl thioethers.
Materials:
-
4-Bromothiophenol
-
Chlorodifluoromethane (Freon 22)
-
Sodium Hydroxide (solid)
-
Tris-(3,6-dioxaheptyl)amine (TDA-1)
-
Toluene (anhydrous)
Procedure:
-
To a solution of 4-bromothiophenol (1.0 eq) and a catalytic amount of TDA-1 (0.02 eq) in toluene, add finely powdered sodium hydroxide (2.0 eq).
-
Cool the stirred suspension to 0 °C and bubble chlorodifluoromethane gas through the mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.
Electronic Influence of the -S(CF₂)H Group on the C-Br Bond Reactivity
The difluoromethylsulfanyl group is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect deactivates the aromatic ring towards electrophilic substitution but, crucially, it enhances the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack and oxidative addition in catalytic cycles. The sulfur atom can also participate in resonance, though the inductive effect is expected to be dominant. The electron-withdrawing nature of the -SCHF₂ group is anticipated to make the C-Br bond more polarized and thus more reactive in many of the transformations discussed below, as compared to unsubstituted bromobenzene.[7]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds. The electron-withdrawing -SCHF₂ group is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.[8][9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling [10][11]
-
In a flask purged with an inert gas, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture at 80-100 °C and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate it, and purify the residue by column chromatography.
| Parameter | Condition | Expected Outcome |
| Aryl Halide | This compound | - |
| Boronic Acid | Phenylboronic Acid | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl |
| Catalyst | Pd(OAc)₂, SPhos | High Yield |
| Base | K₂CO₃ | Efficient transmetalation |
| Solvent | Toluene/Water | Good solubility of reagents |
| Temperature | 90 °C | Reasonable reaction rate |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, crucial for the synthesis of many pharmaceuticals. The choice of ligand is critical for achieving high yields.[12][13]
Representative Protocol: Buchwald-Hartwig Amination [12][14]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq), a suitable phosphine ligand (e.g., XPhos, 0.03 eq), and a base (e.g., NaOtBu, 1.2 eq).
-
Add the amine (1.2 eq) and an anhydrous solvent such as toluene.
-
Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Expected Outcome |
| Aryl Halide | This compound | - |
| Amine | Morpholine | 4-(4-((Difluoromethyl)sulfanyl)phenyl)morpholine |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | High Yield |
| Base | NaOtBu | Efficient amine deprotonation |
| Solvent | Toluene | Good solubility and high boiling point |
| Temperature | 100 °C | Favorable reaction kinetics |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling allows for the synthesis of aryl alkynes. This reaction is typically cocatalyzed by copper(I) salts.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Representative Protocol: Sonogashira Coupling [15][16]
-
To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), a copper(I) cocatalyst (e.g., CuI, 0.04 eq), and a base such as triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Upon completion, filter the reaction mixture and remove the solvent.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. The electron-withdrawing nature of the -SCHF₂ group should favor this reaction.[3]
Representative Protocol: Heck Reaction
-
Combine this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 1.5 eq) in a sealed tube.
-
Add a polar aprotic solvent such as DMF or DMA.
-
Heat the mixture to 100-140 °C.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
Grignard Reagent Formation
The C-Br bond in this compound can be used to form a Grignard reagent, a potent nucleophile for C-C bond formation. Care must be taken to use anhydrous conditions.[17][18][19] The reactivity of the C-Br bond is generally higher than C-Cl for Grignard formation.[20]
Reaction Scheme: Grignard Formation and Reaction with an Electrophile
Caption: Formation of a Grignard reagent and subsequent reaction.
Representative Protocol: Grignard Reagent Formation [21]
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.
-
Maintain a gentle reflux until the magnesium is consumed.
-
The resulting Grignard reagent can be used immediately in subsequent reactions with various electrophiles.
Nucleophilic Aromatic Substitution (SₙAr)
While aryl bromides are generally less reactive than aryl fluorides or chlorides in SₙAr reactions, the presence of a strongly electron-withdrawing group in the para position can facilitate this transformation.[22][23][24] The -SCHF₂ group, being electron-withdrawing, will activate the ring towards nucleophilic attack, making SₙAr a plausible, albeit potentially challenging, reaction pathway.[7]
Mechanism of SₙAr The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing group at the para position is crucial for stabilizing the negative charge of this intermediate.[25]
Reaction Considerations:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amines are required.
-
Conditions: The reaction typically requires elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF).
-
Leaving Group: Bromine is a better leaving group than fluorine in the elimination step, but the initial nucleophilic attack is often rate-determining, where more electronegative halogens can increase the rate.[25]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The C-Br bond serves as a robust and reliable functional handle for a wide array of chemical transformations. The electron-withdrawing nature of the para-difluorometylsulfayl substituent enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and facilitates the potential for nucleophilic aromatic substitution. This guide has provided a detailed overview of the key reactions of this compound, complete with representative protocols and mechanistic insights, to empower researchers in their synthetic endeavors. The strategic application of the reactions outlined herein will undoubtedly contribute to the development of novel and impactful molecules.
References
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Navigating the Solubility Landscape of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene: A Technical Guide for Drug Development Professionals
Abstract
In the intricate world of drug discovery and development, understanding the solubility of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth exploration of the solubility characteristics of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this paper presents a predictive analysis based on its structural attributes and the fundamental principles of solvent-solute interactions. Furthermore, we provide detailed, field-proven methodologies for researchers to experimentally determine its solubility in a range of common organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, variable dosing, and difficulties in creating stable and effective formulations.
This compound is a halogenated aromatic compound that, like many molecules in the drug discovery pipeline, presents a unique set of properties. Its structure, featuring a polarizable bromine atom, a lipophilic benzene ring, and an electron-withdrawing difluoromethylsulfanyl group, suggests a nuanced solubility profile. This guide will dissect these structural features to predict its behavior in various solvent environments and provide the means to empirically validate these predictions.
Predictive Analysis of Solubility: A "Like Dissolves Like" Approach
The age-old chemical maxim "like dissolves like" remains a powerful predictive tool in assessing solubility.[1][2] This principle is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the solute-solute and solvent-solvent interactions. The polarity of both the solute and the solvent is the primary driver of these interactions.[1]
2.1. Structural Dissection of this compound
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Benzene Ring: The core of the molecule is a nonpolar, aromatic benzene ring, which contributes to its lipophilic (fat-loving) character. This suggests a predisposition for solubility in nonpolar organic solvents.
-
Bromo Group (-Br): The bromine atom is large and polarizable, contributing to van der Waals forces and dipole-dipole interactions. While not as polar as a hydroxyl or amine group, it does introduce a degree of polarity to the molecule.
-
Difluoromethylsulfanyl Group (-SCF₂H): This is a key functional group influencing the molecule's overall properties. The two fluorine atoms are highly electronegative, creating a strong dipole moment within this group. The sulfur atom also contributes to the molecule's polarizability. This group will likely engage in dipole-dipole interactions with polar solvents.
2.2. Predicted Solubility Profile
Based on this structural analysis, we can formulate a hypothesis regarding the solubility of this compound in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the benzene ring, the compound is expected to exhibit good solubility in nonpolar solvents.[1][2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but lack acidic protons. The dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to facilitate solubility. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often excellent choices for dissolving a wide range of organic compounds.[2][3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While this compound does not have strong hydrogen bond donating capabilities, the fluorine and sulfur atoms could act as weak hydrogen bond acceptors. However, the large nonpolar region of the molecule will likely limit its solubility in highly polar protic solvents like water. Solubility in alcohols like methanol and ethanol is expected to be moderate.[4]
This predictive framework provides a rational starting point for solvent selection. However, it is crucial to recognize that solubility is an empirical property, and experimental determination is the gold standard.[2]
Experimental Determination of Solubility: A Self-Validating Protocol
The following section outlines a robust, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be self-validating, ensuring accurate and reproducible results.
3.1. Materials and Equipment
-
This compound (solute)
-
A selection of high-purity organic solvents (see Table 1 for suggestions)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Volumetric flasks and pipettes for standard preparation
Table 1: Suggested Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Predicted Solubility |
| Nonpolar | Hexane, Heptane, Toluene, Benzene | High |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate |
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
3.3. Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any fine, suspended particles that could lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted samples using a validated analytical method such as HPLC or NMR.[5]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
3.4. Causality and Self-Validation in the Protocol
-
Use of Excess Solute: This ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.
-
Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.
-
Centrifugation and Filtration: These steps are critical for ensuring that only the dissolved solute is being measured, thereby preventing artificially high solubility values.
-
Use of a Validated Analytical Method: A reliable and validated analytical method with a proper calibration curve is the cornerstone of accurate quantification.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, data from structurally similar compounds such as 1-Bromo-4-fluorobenzene can provide guidance on safe handling practices.
-
General Precautions: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][10]
Researchers must always consult the specific SDS for any chemical before use and perform a thorough risk assessment for their experimental procedures.
Conclusion
References
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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The Advent of a Key Fluorinated Moiety: A Technical Guide to the Discovery and First Synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Introduction: The Strategic Importance of the Difluoromethylsulfanyl Group
In the landscape of modern medicinal and agricultural chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethylsulfanyl (–SCF₂H) moiety has garnered significant attention. Its unique electronic properties—less electron-withdrawing and more metabolically stable than its trifluoromethylsulfanyl analogue—and its ability to act as a lipophilic hydrogen bond donor make it a valuable tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth technical overview of the discovery and seminal synthesis of a key building block bearing this important functional group: 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. This versatile intermediate provides a direct route for the incorporation of the aryldifluoromethylsulfanyl scaffold into a wide array of molecular architectures.
The Pioneering Synthesis: A Look Back at the First Successful Approach
The first synthesis of aryl bromodifluoromethyl sulfides, the class of compounds to which this compound belongs, was reported in a seminal 1981 publication by M. Suda and C. Hino in Tetrahedron Letters.[1] Their work established a foundational method for the preparation of these important synthetic intermediates. The core of their approach lies in the reaction of an aryl mercaptide with a suitable difluorocarbene precursor, specifically a dihalodifluoromethane.
This discovery was a significant advancement in organofluorine chemistry, providing a practical method for the construction of the C-S bond in these novel fluorinated thioethers. The availability of this synthetic route opened the door for further exploration of the chemical and biological properties of compounds containing the aryldifluoromethylsulfanyl moiety.
Reaction Mechanism and Causality
The synthesis proceeds via a nucleophilic substitution pathway. The thiophenoxide, generated in situ from the corresponding thiophenol and a base, acts as a potent nucleophile. This attacks the electrophilic difluorocarbene, which is generated from a dihalodifluoromethane. The choice of a dihalodifluoromethane, such as dibromodifluoromethane (CF₂Br₂), is critical as it serves as a readily available source of the difluorocarbene (:CF₂) upon reaction with a suitable reducing agent or under specific reaction conditions. The overall transformation can be visualized as the insertion of difluorocarbene into the S-H bond of the thiophenol, mediated by the formation of the thiophenoxide.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of this compound, based on the general method reported by Suda and Hino.[1] This self-validating system outlines the necessary steps, reagents, and conditions for the successful preparation of the target compound.
Step 1: In Situ Generation of Sodium 4-bromothiophenoxide
-
To a solution of 4-bromothiophenol (1.0 equivalent) in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), is added sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour to ensure complete formation of the sodium 4-bromothiophenoxide. The completion of this step is typically indicated by the cessation of hydrogen gas evolution.
Step 2: Difluoromethylation
-
The solution of sodium 4-bromothiophenoxide is cooled to 0 °C.
-
Dibromodifluoromethane (CF₂Br₂, 1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Upon completion of the reaction, the mixture is carefully quenched with water.
-
The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₇H₅BrF₂S |
| Molecular Weight | 239.08 g/mol |
| CAS Number | 4837-14-3 |
| Appearance | Colorless to pale yellow liquid/solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Visualizing the Synthesis
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Conclusion and Future Outlook
The discovery and initial synthesis of this compound marked a pivotal moment in the development of fluorinated building blocks for the life sciences. The foundational work of Suda and Hino provided the chemical community with a practical means of accessing this valuable synthon. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the importance of strategically fluorinated intermediates like this compound is poised to increase. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methods, further expanding the utility of this versatile building block in drug discovery and materials science.
References
-
Suda, M., & Hino, C. (1981). Preparation of bromodifluoromethyl sulfide and its conversion to trifluoromethyl sulfide. Tetrahedron Letters, 22(21), 1997–2000. [Link]
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A Technical Guide to Unlocking the Potential of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene in Research and Development
Executive Summary
This guide provides a comprehensive technical overview of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene, a strategically functionalized aromatic compound poised for significant contributions across multiple scientific disciplines. We will dissect its core molecular attributes, highlighting the synergistic interplay between the aryl bromide "handle" and the difluoromethylsulfanyl "modulator." This analysis forms the basis for proposing three high-potential research and development trajectories: the design of next-generation pharmaceuticals, the discovery of advanced agrochemicals, and the synthesis of novel functional organic materials. This document is intended for researchers, medicinal chemists, and materials scientists, offering not just a review of possibilities but a practical framework, complete with detailed experimental protocols and logical workflows, to accelerate innovation.
Molecular Profile of this compound
This compound (CAS No: 4837-14-3) is a halogenated organosulfur compound whose value lies in the distinct and complementary reactivity of its two key functional groups.[1][2] Its structure allows it to serve as a versatile building block for introducing the increasingly important difluoromethylsulfanyl (-SCHF₂) moiety into more complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 4837-14-3 | [1][2] |
| Molecular Formula | C₇H₅BrF₂S | [1][2] |
| Molecular Weight | 239.08 g/mol | [1][2] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| Storage | 2-8°C or -20°C for long-term stability | [1][2] |
Analysis of Key Structural Features
-
The Aryl Bromide Handle: The bromine atom attached to the benzene ring is the primary site for synthetic elaboration. Its C-Br bond is significantly more reactive than the C-H or C-S bonds in metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, providing a reliable and predictable site for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[3] This chemoselectivity allows for the precise and efficient construction of complex molecular scaffolds without the need for extensive protecting group strategies.[3]
-
The Difluoromethylsulfanyl (-SCHF₂) Modulator: This fluorine-containing group is critical for tuning the physicochemical and biological properties of derivative molecules.
-
Bioisosterism: In a medicinal chemistry context, the -SCHF₂ group can serve as a bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or methyl (-CH₃).[4] Its unique steric and electronic profile can lead to improved target binding and selectivity.
-
Lipophilicity and Metabolic Stability: The inclusion of fluorine atoms generally increases a molecule's lipophilicity, which can enhance membrane permeability.[1][5] The -SCHF₂ group is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design.[1]
-
Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, the C-H bond in the difluoromethyl group is polarized and can act as a weak hydrogen bond donor, enabling new interactions with biological targets.[4]
-
Electronic Properties: The electron-withdrawing nature of the -SCHF₂ group influences the electronic properties of the aromatic ring, which can be exploited in the design of functional materials.[1][5]
-
Potential Research Area 1: Next-Generation Pharmaceutical Agents
Scientific Rationale
The pursuit of novel therapeutics is often a process of molecular optimization. The this compound scaffold is an ideal starting point for generating diverse libraries of drug-like molecules. The difluoromethylsulfanyl group offers a sophisticated tool to enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][6] Its ability to increase metabolic stability and membrane permeability while potentially introducing new hydrogen bonding interactions makes it a highly desirable motif in modern drug discovery.[1][4] Sulfur-containing compounds themselves are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[7] By leveraging the reactivity of the aryl bromide, researchers can rapidly explore a vast chemical space around this promising core.
Proposed Research Thrust: Library Synthesis via Palladium-Catalyzed Cross-Coupling
The most direct path to novel chemical entities is through the palladium-catalyzed cross-coupling of the aryl bromide. Reactions such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), Sonogashira (with terminal alkynes), and Heck (with alkenes) can be employed to build a library of analogs for screening against various biological targets like kinases, GPCRs, and proteases.[8]
Caption: General workflow for library synthesis.
Detailed Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
-
Objective: To synthesize 4-[(difluoromethyl)sulfanyl]-1,1'-biphenyl as a representative example of a C-C bond-forming reaction.
-
Causality: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, making it ideal for library synthesis. The palladium catalyst, in its Pd(0) state, undergoes oxidative addition into the C-Br bond, which is the rate-determining and selective step.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the less polar product. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask, add this compound (239 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Place a magnetic stir bar in the flask. Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Potential Research Area 2: Advanced Agrochemicals
Scientific Rationale
The structural motifs present in this compound are highly relevant to the agrochemical industry.[1] Fluorinated compounds are known to exhibit enhanced biological activity and favorable environmental profiles in pesticides and herbicides.[5] Similarly, many commercial agrochemicals are built upon sulfur-containing heterocyclic or aromatic cores.[9] The title compound provides a robust platform to synthesize novel candidates for screening as fungicides, herbicides, or insecticides. The ability to systematically modify the scaffold allows for the fine-tuning of properties such as target specificity, soil mobility, and degradation rates.
Proposed Research Thrust: Synthesis of Bioactive Scaffolds via C-N and C-S Bond Formation
A key strategy in agrochemical discovery is the introduction of nitrogen-containing heterocycles or substituted amine functionalities. The Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the coupling of the aryl bromide with a wide range of amines, amides, and N-heterocycles. This opens a direct route to structures analogous to known bioactive molecules.
Caption: Logical path to potential agrochemicals.
Detailed Experimental Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
-
Objective: To synthesize N-phenyl-4-[(difluoromethyl)sulfanyl]aniline as a representative C-N coupled product.
-
Causality: This reaction is chosen for its efficiency in forming C-N bonds, a common linkage in bioactive molecules. The choice of a palladium catalyst and a specialized phosphine ligand is crucial for facilitating the reductive elimination step that forms the final C-N bond. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine.
-
Self-Validation: Progress is tracked via LC-MS. The final product structure and purity are verified by NMR spectroscopy and HRMS, confirming the successful formation of the aniline derivative.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv.).
-
Catalyst and Ligand Pre-mixing (Optional but recommended): In a separate vial under inert atmosphere, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%) and rac-BINAP (47 mg, 0.075 mmol, 7.5 mol%) in toluene (2 mL) and stir for 15 minutes.
-
Main Reaction Setup: To the Schlenk tube containing the base, add this compound (239 mg, 1.0 mmol, 1.0 equiv.). Seal the tube, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add the pre-mixed catalyst solution to the Schlenk tube via syringe. Then, add aniline (110 µL, 1.2 mmol, 1.2 equiv.) and toluene (4 mL).
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Potential Research Area 3: Functional Organic Materials
Scientific Rationale
The field of organic electronics relies on π-conjugated molecules and polymers for applications in OLEDs, organic photovoltaics (OPVs), and sensors. This compound is an attractive building block for such materials.[1] The aromatic core can be extended into a conjugated system via cross-coupling reactions at the bromide position. The -SCHF₂ group provides a unique tool to tune the material's properties:
-
Solubility: It can enhance solubility in organic solvents, which is critical for solution-based processing of materials.
-
Energy Levels: As an electron-withdrawing group, it can lower the HOMO and LUMO energy levels of the conjugated system, which is a key strategy for tuning emission colors in OLEDs or improving charge separation efficiency in OPVs.
-
Intermolecular Interactions: The potential for weak hydrogen bonding and dipole-dipole interactions from the -SCHF₂ group could influence the solid-state packing of the material, affecting charge mobility.
Proposed Research Thrust: Synthesis of Conjugated Small Molecules and Polymers
The compound can be used in two main ways:
-
Small Molecule Synthesis: Sequential cross-coupling reactions (e.g., a Stille coupling followed by a Suzuki coupling) can be used to build well-defined, unsymmetrical conjugated molecules for vapor-deposited devices.[3]
-
Polymer Synthesis: Polycondensation reactions, such as Suzuki or Stille polycondensation, using a di-boronic acid or di-stannane comonomer, would yield conjugated polymers for solution-processed films.
Caption: Conceptual workflow for polymer synthesis.
Summary and Future Outlook
This compound is far more than a simple chemical intermediate; it is a platform for innovation. The reliable reactivity of its aryl bromide group, combined with the powerful modulating effects of the difluoromethylsulfanyl moiety, creates a foundation for rapid and targeted discovery programs. The research areas proposed herein—pharmaceuticals, agrochemicals, and materials science—represent clear, actionable, and high-impact avenues for investigation. Future research should focus not only on the diversification of the aromatic core but also on exploring the reactivity of the -SCHF₂ group itself, potentially through oxidation to the corresponding sulfoxide or sulfone, to add yet another dimension of chemical diversity. The continued exploration of this versatile building block is certain to yield novel molecules with significant scientific and commercial value.
References
- Smolecule. (2023). Buy 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene | 885529-55-5.
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- MySkinRecipes. This compound.
- Smolecule. Buy 1-Bromo-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene.
- Okchem. (Date not available). Exploring 1-Bromo-4-(difluoromethoxy)
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene.
- Chemsrc. (2025). CAS#:51679-57-3 | 1-bromo-4-((difluoromethyl)sulfonyl)benzene.
- PubChem. 1-Bromo-4-[difluoro(phenyl)methyl]benzene.
- Lookchem. Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.
- United States Biological. 409325 this compound CAS: 4837-14-3.
- MDPI. (Date not available).
- ResearchGate. (Date not available). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- Rowan Scientific. The Pentafluorosulfanyl Group (SF5).
- CPHI Online. 1-bromo-4-(difluoromethyl)-benzene | Agno Pharma.
- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.
- ResearchGate. (2025). Reactions of 4-substituted-1-[(difluoromethyl)
- ChemRxiv. (2023).
- Benchchem.
- CP Lab Safety. 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, 1 gram.
- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Santa Cruz Biotechnology. 1-bromo-4-[(difluoromethyl)thio]benzene.
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Introduction: The Strategic Importance of the (Difluoromethyl)sulfanyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The difluoromethyl group (–CF2H) and its sulfur-linked analogue, the (difluoromethyl)sulfanyl group (–SCF2H), have garnered significant attention for their ability to modulate key physicochemical and pharmacological properties of bioactive molecules.[1][2][3][4] The –SCF2H moiety, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for more common functional groups like hydroxyl, thiol, or amine groups.[1][4] Its introduction into a molecular scaffold can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3]
1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is a key building block for introducing this valuable functional group into aromatic systems.[5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an ideal strategy for the derivatization of this important intermediate.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura coupling reactions using this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, and offer insights into reaction optimization.
The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[6][7] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[7][8]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) center. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex.[10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[6][8]
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Protocol for the Suzuki-Miyaura Coupling of this compound
The following is a general protocol that can be adapted for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or their corresponding esters. The (difluoromethyl)sulfanyl group is electron-withdrawing, which can influence the reactivity of the aryl bromide.
Key Reagents and Their Roles
| Reagent | Example(s) | Role | Rationale |
| Aryl Bromide | This compound | Electrophile | The carbon-bromine bond is the site of oxidative addition to the palladium catalyst. |
| Organoboron Reagent | Phenylboronic acid, 4-Methoxyphenylboronic acid, Pyridine-3-boronic acid | Nucleophile | Provides the second organic fragment for the new C-C bond. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | Catalyst | Facilitates the key steps of the catalytic cycle.[8][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activator | Activates the boronic acid for transmetalation.[7][10] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | Reaction Medium | Solubilizes reactants and influences reaction kinetics and selectivity.[13][14][15] |
Step-by-Step Experimental Protocol
This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, ensuring all solids dissolve upon heating). The solvent should be deoxygenated by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Considerations for Reaction Optimization
The success of the Suzuki-Miyaura coupling can be highly dependent on the specific substrates and reaction conditions. The following are key parameters to consider for optimization:
-
Catalyst and Ligand: For challenging couplings or to improve reaction efficiency, consider using a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[12] These ligands can enhance the rate of oxidative addition and reductive elimination.
-
Base: The choice of base can significantly impact the reaction. For less reactive boronic acids or in cases of competing side reactions, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.[7][10]
-
Solvent System: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[13][14][15] While dioxane/water is a common choice, other solvent systems such as toluene/water, DMF, or THF can be explored.[16] Anhydrous conditions may be necessary for some sensitive substrates.
-
Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition of the catalyst or reactants. Temperatures typically range from room temperature to the boiling point of the solvent.
Illustrative Scope of the Reaction
The Suzuki-Miyaura coupling of this compound is expected to be compatible with a wide range of boronic acids, enabling the synthesis of a diverse library of compounds.
| Boronic Acid/Ester | Expected Product | Potential Considerations |
| Phenylboronic acid | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl | Standard conditions are likely to be effective. |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-4-[(difluoromethyl)sulfanyl]-1,1'-biphenyl | Electron-donating groups on the boronic acid are generally well-tolerated. |
| 4-Trifluoromethylphenylboronic acid | 4'-Trifluoromethyl-4-[(difluoromethyl)sulfanyl]-1,1'-biphenyl | Electron-withdrawing groups on the boronic acid may require more forcing conditions. |
| Pyridine-3-boronic acid | 3-(4-[(Difluoromethyl)sulfanyl]phenyl)pyridine | Heteroaromatic boronic acids can be successfully coupled, though optimization of the base and catalyst may be necessary.[17] |
| Thiophene-2-boronic acid | 2-(4-[(Difluoromethyl)sulfanyl]phenyl)thiophene | Similar to other heteroaromatics, careful optimization is recommended. |
graph TD { A[this compound] --> B{Suzuki-Miyaura Coupling}; C[Aryl/Heteroaryl Boronic Acid] --> B; B --> D{Biaryl/Heterobiaryl Product};subgraph "Reaction Components" A; C; end subgraph "Core Reaction" B; end subgraph "Product" D; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF
}
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Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of the Sonogashira Coupling and the (Difluoromethyl)sulfanyl Moiety
The Sonogashira cross-coupling reaction is a powerful and versatile transformation in modern organic synthesis, enabling the formation of a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction is prized for its typically mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[4] Its applications are extensive, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][5]
The target substrate, 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene, incorporates the (difluoromethyl)sulfanyl (SCF₂H) group, a moiety of growing interest in medicinal chemistry. This group can serve as a lipophilic hydrogen bond donor and can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[6] The ability to functionalize this scaffold via the Sonogashira coupling opens a gateway to a diverse range of novel chemical entities with potential therapeutic applications.
This document provides a comprehensive guide to performing the Sonogashira coupling with this compound, offering detailed protocols, mechanistic insights, and practical advice for successful execution and optimization.
The Sonogashira Coupling: Core Principles and Mechanism
The Sonogashira reaction traditionally proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[2][3][7] Understanding the role of each component is critical for troubleshooting and adapting the reaction to new substrates.
The Dual Catalytic Cycle
The generally accepted mechanism involves two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide to form a Pd(II) complex.[2][8]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[9][10]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[8] This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[8]
A copper-free variant of the Sonogashira reaction has also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[3][11]
Visualizing the Mechanism
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocols for the Sonogashira Coupling of this compound
The following protocols are designed as a starting point for the Sonogashira coupling of this compound with a model terminal alkyne, such as phenylacetylene. Given the presence of the electron-withdrawing (difluoromethyl)sulfanyl group, the aryl bromide is expected to be reasonably reactive.
Protocol 1: Classic Copper Co-catalyzed Conditions
This protocol utilizes the traditional palladium/copper co-catalyst system, which is often highly efficient.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Standard Schlenk line or glovebox equipment
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Catalyst Addition: To the flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) followed by the amine base (3.0 mmol, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.[12] Wash the filtrate with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[12]
Protocol 2: Copper-Free Conditions
This protocol is advantageous when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
(AllylPdCl)₂
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable N-heterocyclic carbene (NHC) ligand
-
A suitable base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add (AllylPdCl)₂ (0.015 mmol, 1.5 mol%) and the phosphine or NHC ligand (0.03 mmol, 3 mol%) to a dry Schlenk flask.
-
Catalyst Activation: Add the anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq), the base (2.0 mmol, 2.0 eq), and the remaining solvent (3 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C), monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation: Summary of Key Reaction Parameters
| Parameter | Protocol 1 (Copper Co-catalyzed) | Protocol 2 (Copper-Free) | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | (AllylPdCl)₂ | PdCl₂(PPh₃)₂ is a common, air-stable precatalyst. (AllylPdCl)₂ with a bulky ligand forms a highly active catalyst in situ.[11] |
| Copper Source | CuI | None | CuI facilitates the formation of the copper acetylide, accelerating the reaction.[9][10] Its omission prevents Glaser coupling.[11] |
| Ligand | PPh₃ (from precatalyst) | P(t-Bu)₃ or NHC | Bulky, electron-rich ligands promote oxidative addition and are effective in copper-free systems.[2] |
| Base | Et₃N or DIPA | Cs₂CO₃ or Hunig's base | Amine bases are standard for the classic Sonogashira.[13] Carbonate bases are often used in copper-free variants. |
| Solvent | THF or DMF | Dioxane or Toluene | Polar aprotic solvents are common. The choice can influence reaction rate and solubility. |
| Temperature | Room Temperature to 50 °C | Room Temperature to 80 °C | Aryl bromides may require gentle heating to achieve a reasonable reaction rate.[14] |
Experimental Workflow and Troubleshooting
General Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Impure reagents or solvents- Insufficient temperature | - Use fresh, high-purity reagents and anhydrous, degassed solvents.- Increase the reaction temperature in increments.- Screen different palladium sources and ligands. |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Ensure a strictly inert atmosphere.- Reduce the amount of CuI or switch to a copper-free protocol.[15] |
| Formation of Palladium Black | - Catalyst decomposition due to oxygen or high temperature | - Improve degassing procedures.- Avoid excessive heating.- Consider using more robust ligands to stabilize the palladium catalyst.[15] |
| Difficult Purification | - Close polarity of product and starting materials/byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful reaction. The protocols provided herein offer a solid foundation for achieving successful couplings, and the troubleshooting guide aims to address common challenges encountered in the laboratory.
References
- Sonogashira, K. The Sonogashira reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2002; Vol. 1, pp 493–529.
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Chemistry LibreTexts. (2021, August 5). Sonogashira Coupling. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, Switzerland, 2014.
-
Gelman, D.; Buchwald, S. L. A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides. Angew. Chem. Int. Ed.2003 , 42 (48), 5993–5996. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
MySkinRecipes. This compound. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
YouTube. Sonogashira coupling reaction | Organometallic name reaction. [Link]
-
NIH. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]
-
University of Wisconsin-Madison. Synthesis of π-extended dibenzophospholes from 1-bromo-4-butylbenzene. [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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Application Notes & Protocols: The Strategic Use of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene in Modern Agrochemical Synthesis
Introduction: The Emerging Importance of the Difluoromethylsulfanyl Moiety
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, medicinal and agrochemical chemists are increasingly turning to fluorine chemistry.[1][2] The strategic incorporation of fluorine-containing groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes.[3][4]
Among the arsenal of fluorinated motifs, the difluoromethylsulfanyl group (-SCF₂H) has garnered significant attention.[3] Unlike its more common analogue, the trifluoromethylthio group (-SCF₃), the -SCF₂H moiety possesses a unique combination of properties. It is considered a lipophilic hydrogen-bond donor, capable of forming key interactions with biological targets, potentially enhancing binding selectivity.[3][5] Furthermore, it is generally less lipophilic and less electron-withdrawing than the -SCF₃ group, offering chemists a valuable tool to fine-tune a candidate molecule's metabolic stability and overall bio-performance.[3]
1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS: 4837-14-3) has emerged as a critical building block for introducing this valuable pharmacophore.[6] Its structure features the desired difluoromethylsulfanylphenyl group, along with a strategically placed bromine atom. This bromine atom serves as a versatile synthetic handle for a wide array of powerful cross-coupling reactions, enabling the late-stage introduction of the entire functionalized aromatic ring into complex molecular scaffolds.[7] This approach is fundamental to modern agrochemical discovery, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
This document serves as a technical guide for researchers, providing detailed protocols and expert insights into the application of this compound in key synthetic transformations relevant to agrochemical development.
Core Synthetic Strategies & Protocols
The reactivity of this compound is dominated by the chemistry of its aryl bromide moiety, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[7] These reactions are cornerstones of modern synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[8]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and aryl-heteroaryl linkages, which are common structural motifs in advanced herbicides and fungicides.[8] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond.
Causality Behind the Protocol: The choice of a palladium(II) precatalyst like Pd(OAc)₂, a bulky, electron-rich phosphine ligand (e.g., XPhos), and a suitable base is critical. The ligand facilitates the initial oxidative addition of the palladium(0) species into the C-Br bond and subsequent reductive elimination.[8] The base, typically a carbonate or phosphate, is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[8] The solvent system (e.g., Toluene/Water) is chosen to solubilize both organic and inorganic reagents.
Protocol 2.1: Synthesis of a 4-[(Difluoromethyl)sulfanyl]biphenyl Derivative
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation:
| Parameter | Condition/Value | Rationale |
| Catalyst Loading | 1-3 mol% Pd | Balances reaction efficiency with cost and ease of removal. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are highly effective for coupling aryl bromides.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength of base can be tuned for sensitive substrates.[8] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle without degradation. |
| Typical Yield | 75-95% | Highly efficient transformation for a broad range of substrates.[9][10] |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The introduction of nitrogen-based functionalities is crucial for the synthesis of a vast number of fungicides and insecticides. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine, a reaction that is otherwise challenging to achieve.[11][12] This method provides direct access to anilines and N-aryl heterocycles.
Causality Behind the Protocol: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[11] The choice of palladium precatalyst and ligand is again critical, with specific ligand systems (e.g., BINAP, Xantphos) developed to promote the efficient coupling of various amine classes.[13] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Protocol 2.2: Synthesis of a 4-[(Difluoromethyl)sulfanyl]diphenylamine Derivative
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline, Morpholine, or a heterocyclic amine) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (Anhydrous)
-
Diethyl Ether (for extraction)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Deionized Water & Brine
-
Magnesium Sulfate (MgSO₄) (anhydrous)
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOt-Bu. Add toluene, followed by the amine and then this compound.
-
Reaction: Seal the flask and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated NH₄Cl solution.
-
Extraction: Dilute with diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the crude residue by flash column chromatography to yield the desired N-aryl product.
Data Presentation:
| Parameter | Condition/Value | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A robust system for coupling a wide range of amines, including less nucleophilic ones.[13] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, sterically hindered bases are required to deprotonate the amine without competing side reactions.[11] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to maintain the activity of the strong base. |
| Temperature | 90-110 °C | Promotes efficient catalysis for sterically hindered or electronically deactivated substrates. |
| Typical Yield | 70-90% | Highly effective for primary and secondary amines, as well as many N-heterocycles.[14][15] |
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Application in Target-Oriented Synthesis: A Hypothetical Pathway to a Novel Herbicide Analogue
To illustrate the power of this compound as a strategic building block, we can outline a hypothetical, yet plausible, synthetic route to an analogue of a known class of herbicides. For instance, many modern herbicides feature a central pyrazole ring linked to two different aryl moieties. The following scheme demonstrates how our key building block could be used to construct such a scaffold.
Hypothetical Target: A pyrazole-based herbicide analogue containing the 4-[(difluoromethyl)sulfanyl]phenyl group.
Synthetic Strategy:
-
Step A (Suzuki Coupling): Couple this compound with a suitable pyrazoleboronic ester to form the C-C bond and install the first key fragment.
-
Step B (N-Arylation): Perform a second cross-coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, on the pyrazole nitrogen with a second, different activated aryl halide to complete the core structure.
Diagram: Hypothetical Synthesis of a Pyraclonil Analogue
Sources
- 1. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. This compound [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes: The Strategic Utility of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene . We delve into the strategic importance of the difluoromethylsulfanyl (-SCF₂H) moiety in drug design, outlining its role in modulating key physicochemical and pharmacokinetic properties. This guide offers detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, thereby showcasing the compound's versatility as a foundational building block for a diverse range of pharmaceutical intermediates.
Introduction: The Emerging Role of the Difluoromethylsulfanyl Moiety
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the properties of bioactive molecules.[1] While the trifluoromethyl (-CF₃) group is ubiquitous, the difluoromethylsulfanyl (-SCF₂H) group has garnered intense interest for its unique and advantageous characteristics.[2]
The -SCF₂H group serves as a lipophilic hydrogen-bond donor, a feature that allows it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[3] This capability can enhance binding affinity and selectivity for biological targets.[2] Compared to the more common trifluoromethylthio (-SCF₃) analogue, the -SCF₂H group is less lipophilic and less electron-withdrawing, providing chemists with a nuanced tool to fine-tune metabolic stability and cell membrane permeability.[2][3]
This compound emerges as a critical building block that marries the benefits of the -SCF₂H group with the synthetic versatility of an aryl bromide. The bromine atom serves as a reliable reactive handle for a multitude of cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[4] This positions the reagent as a valuable starting material for drug discovery programs aiming to leverage the unique properties of the difluoromethylsulfanyl group.
Physicochemical Properties
Precise physicochemical data for this compound is not widely available in foundational literature. However, we can infer its likely properties by comparing it to structurally similar compounds used in organic synthesis. This comparative data is essential for planning reaction conditions, purification strategies, and safety protocols.
| Property | This compound | 1-Bromo-4-(difluoromethyl)benzene | 1-Bromo-4-(difluoromethoxy)benzene[5] |
| CAS Number | 1215197-01-2 | 51776-71-7 | 5905-69-1 |
| Molecular Formula | C₇H₅BrF₂S | C₇H₅BrF₂ | C₇H₅BrF₂O |
| Molecular Weight | 239.08 g/mol | 207.02 g/mol | 223.01 g/mol |
| Form | Not Specified (Likely Liquid) | Liquid | Colorless, Transparent Liquid |
| Density | Not Specified | 1.604 g/mL at 25 °C | ~1.6 g/cm³ |
| Boiling Point | Not Specified | Not Specified | 205.4 ± 30.0 °C at 760 mmHg |
| Refractive Index | Not Specified | n20/D 1.514 | n20/D 1.492 |
| Flash Point | Not Specified | 87.8 °C (190.0 °F) | 92.6 ± 8.8 °C |
Note: Data for the title compound is limited. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Synthetic Applications & Core Transformations
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the carbon-bromine bond. This allows for the strategic introduction of the 4-[(difluoromethyl)sulfanyl]phenyl moiety into a wide array of molecular scaffolds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[6] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination allows for the direct coupling of aryl halides with a wide range of amines and N-heterocycles.[8][9] This reaction typically requires a palladium catalyst, a phosphine-based ligand, and a strong base.[10]
Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Always consult the specific Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Representative Synthesis of 4'-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl
Objective: To provide a general, robust protocol for the C-C bond formation using this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the toluene/water solvent mixture via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the ligand, PPh₃ (0.04 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[11]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Causality Note: The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[6] The phosphine ligand (PPh₃) stabilizes the palladium center and promotes the key steps of the catalytic cycle.[11]
Protocol 2: Buchwald-Hartwig Amination
Representative Synthesis of N-phenyl-4-[(difluoromethyl)sulfanyl]aniline
Objective: To provide a standardized protocol for C-N bond formation, a critical step in synthesizing many drug candidates.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 eq) to a dry Schlenk flask equipped with a stir bar.
-
Catalyst & Ligand: Add the palladium precursor, Pd₂(dba)₃ (0.015 eq), and the ligand, XantPhos (0.03 eq).
-
Reagent Addition: Add this compound (1.0 eq). Seal the flask, remove it from the glovebox, and add anhydrous toluene via syringe, followed by aniline (1.2 eq).
-
Inert Atmosphere: Ensure the system remains under a positive pressure of inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to 100 °C in a preheated oil bath with vigorous stirring. The reaction is often complete within 2-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired N-arylated product.
Causality Note: The choice of a bulky, electron-rich phosphine ligand like XantPhos is critical for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[9][10] The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine, making it competent for coupling.[12]
Conclusion
This compound is a highly valuable and versatile building block for modern pharmaceutical synthesis. Its utility is driven by the unique properties imparted by the -SCF₂H group and the reliable reactivity of the aryl bromide handle. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust and adaptable methods for constructing complex C-C and C-N bonds, respectively. By enabling the strategic incorporation of the difluoromethylsulfanyl moiety, this reagent empowers medicinal chemists to accelerate the discovery and development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
References
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Application Note & Protocols: Strategic Synthesis of Difluoromethylthio-Containing Heterocycles from 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethylthio (–SCF₂H) group has emerged as a critical pharmacophore in modern drug discovery, valued for its unique ability to act as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl or thiol moieties.[1] This application note provides a comprehensive guide to the synthesis of diverse heterocyclic structures utilizing 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene as a versatile starting material. We delve into key synthetic transformations, focusing on robust and widely applicable palladium- and copper-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Buchwald-Hartwig and Ullmann C-N bond formations are presented, offering researchers a practical toolkit for incorporating the valuable 4-[(difluoromethyl)sulfanyl]phenyl scaffold into a range of nitrogen-containing heterocycles. The underlying principles, mechanistic insights, and experimental considerations are discussed to empower scientists in the efficient development of novel molecular entities.
Introduction: The Strategic Importance of the -SCF₂H Moiety
In the pursuit of optimizing the physicochemical and pharmacokinetic properties of lead compounds, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry.[2] Among the array of available fluorinated groups, the difluoromethylthio (–SCF₂H) moiety has garnered significant attention. Unlike its more electron-withdrawing analogue, the trifluoromethylthio (–SCF₃) group, the –SCF₂H group possesses a proton with weak acidity, allowing it to function as a hydrogen-bond donor. This unique characteristic enables it to mimic interactions typically formed by hydroxyl or thiol groups, potentially improving binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of the –SCF₂H group can enhance metabolic stability and modulate lipophilicity, making it a highly desirable substituent in drug design.[1][3]
This compound serves as an ideal and readily available building block for introducing this key pharmacophore.[4][5] The reactivity of this compound is dominated by its aryl bromide moiety, which is highly amenable to a variety of powerful transition-metal-catalyzed cross-coupling reactions.[4] This guide focuses on leveraging this reactivity to construct C-N bonds, a fundamental step in the synthesis of a vast number of biologically active heterocycles.
Synthetic Pathways from a Versatile Aryl Bromide Precursor
The carbon-bromine bond in this compound is the primary site for synthetic elaboration. Its susceptibility to oxidative addition by transition metal catalysts, particularly palladium(0), opens a gateway to numerous bond-forming reactions. The diagram below illustrates the principal synthetic routes for generating heterocyclic derivatives from this key intermediate.
Caption: Versatile synthetic pathways from this compound.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for constructing aryl C-N bonds.[6][7] This palladium-catalyzed reaction couples aryl halides with a wide array of amines, including primary and secondary amines, amides, and N-H containing heterocycles.[8] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in pharmaceutical synthesis.[6][9] The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the highest activity.[10]
Copper-Catalyzed C-N Cross-Coupling: The Ullmann Reaction
The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds, traditionally requiring stoichiometric copper and high temperatures.[11] Modern modifications, however, have rendered the reaction catalytic and significantly milder through the use of specific ligands.[11] While sometimes requiring higher temperatures than its palladium-catalyzed counterpart, the Ullmann condensation remains a highly effective and complementary strategy, particularly for certain heterocyclic substrates.[12][13] It provides an excellent alternative, especially when palladium-based methods prove challenging.
Protocols for Heterocycle Synthesis
The following protocols are designed to be robust starting points for the synthesis of representative heterocycles. Researchers should consider that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Synthesis of 4-{[4-(Difluoromethyl)sulfanyl]phenyl}morpholine via Buchwald-Hartwig Amination
Principle & Rationale: This protocol details the direct N-arylation of a secondary amine, morpholine, with this compound. A third-generation Buchwald-Hartwig catalyst system is employed, utilizing a palladium(II) precatalyst and a sterically hindered biarylphosphine ligand (XPhos). Sodium tert-butoxide is used as a strong, non-nucleophilic base to facilitate the deprotonation of the amine and promote the catalytic cycle.[7][8]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 0.01 equiv), XPhos (14.3 mg, 0.03 mmol, 0.03 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add this compound (241 mg, 1.0 mmol, 1.0 equiv) followed by anhydrous, degassed toluene (5 mL).
-
Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Scientist's Notes:
-
Inert Conditions: The palladium(0) active catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for catalyst longevity and reaction efficiency.[8]
-
Solvent & Base: Toluene is a common solvent for these reactions. The choice of base is critical; NaOt-Bu is effective for many amine couplings, but other bases like K₃PO₄ or Cs₂CO₃ may be required for more sensitive substrates.[14]
-
Ligand Choice: While XPhos is a highly general and effective ligand, other biarylphosphine ligands (e.g., SPhos, RuPhos) may provide better results for specific amine-halide combinations.
Protocol 2: Synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-1H-pyrazole via Ullmann Coupling
Principle & Rationale: This protocol describes a copper-catalyzed N-arylation of pyrazole. The Ullmann coupling is often well-suited for the N-arylation of electron-rich five-membered heterocycles like pyrazole. This procedure uses copper(I) iodide as the catalyst, 1,10-phenanthroline as a ligand to stabilize the copper catalyst and accelerate the reaction, and potassium carbonate as the base in a polar aprotic solvent.[13]
Experimental Protocol:
-
Vessel Preparation: In an oven-dried sealable reaction tube, combine this compound (241 mg, 1.0 mmol, 1.0 equiv), pyrazole (82 mg, 1.2 mmol, 1.2 equiv), copper(I) iodide (19 mg, 0.1 mmol, 0.1 equiv), 1,10-phenanthroline (36 mg, 0.2 mmol, 0.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (4 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture for 24-48 hours, monitoring by TLC for the disappearance of the starting aryl bromide.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 25 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-arylated pyrazole.
Scientist's Notes:
-
Catalyst/Ligand System: The CuI/1,10-phenanthroline system is a classic combination for Ullmann reactions. Other ligands, such as N,N'-dimethylethylenediamine, can also be highly effective and may allow for lower reaction temperatures.
-
High Temperature: Traditional Ullmann couplings often require higher temperatures compared to palladium-catalyzed reactions.[12] Solvents with high boiling points like DMF, DMSO, or dioxane are typically used.
Data Summary
The following table summarizes the representative synthetic methods for functionalizing this compound to produce heterocyclic derivatives. Yields are representative and will vary based on substrate and specific reaction conditions.
| Protocol | Reaction Type | Heterocycle Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 3.1 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 75-90% |
| 3.2 | Ullmann Coupling | Pyrazole | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 60-80% |
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving palladium in the 0 and +2 oxidation states.[6][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, forming a Pd(II) intermediate.[15]
-
Amine Coordination & Deprotonation: The amine (or N-H heterocycle) coordinates to the Pd(II) complex. The base then removes a proton from the coordinated nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-aryl product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its strategic use in robust cross-coupling reactions, particularly the Buchwald-Hartwig amination and Ullmann condensation, provides reliable and efficient access to a wide range of difluoromethylthio-containing heterocycles. The protocols and insights provided in this guide serve as a practical foundation for researchers to explore the synthesis of novel chemical entities, leveraging the unique and beneficial properties of the –SCF₂H moiety to advance drug discovery programs.
References
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Yadav, J. S., et al. (2016). A photoredox-catalyzed C–S bond formation with carbon disulfide (CS2) as a starting material. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Oderinde, M. S., et al. (2020). Dual photoredox/copper-catalyzed selective difluoromethylthiolation of remote unactivated C(sp3)–H bonds at room temperature. Organic & Biomolecular Chemistry. Available at: [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. Available at: [Link]
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Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Various Authors. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. Available at: [Link]
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Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. Inno Pharmachem. Available at: [Link]
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Jorgensen, L. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. Morressier. Available at: [Link]
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Various Authors. (2021). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ. ResearchGate. Available at: [Link]
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Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Available at: [Link]
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Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
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Bongar, M., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Tierney, H. L. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. University of California, Irvine. Available at: [Link]
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Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Chawla, P., et al. (2025). A Comprehensive Review on Synthesis and Pharmacological Importance of Benzothiazole Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
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Palchykov, V. A. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. Available at: [Link]
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The Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Nielsen, M. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
-
Al-Amin, M., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. Molecules. Available at: [Link]
-
Various Authors. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. Available at: [Link]
-
Vádav, P., & Kollár, L. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
Al-Amiery, A. A. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic and Medicinal Chemistry Letters. Available at: [Link]
-
The Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]
-
van de Vondervoort, L. (2006). The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the (Difluoromethyl)sulfanyl Moiety in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The (difluoromethyl)sulfanyl (SCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its role as a bioisostere. It can serve as a hydrogen bond donor and mimic the properties of other functional groups, such as thiols, while offering enhanced metabolic stability. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds, offering a versatile and robust strategy for the synthesis of biaryl compounds. This guide provides a comprehensive overview and detailed protocols for the successful coupling of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene with a variety of organoboron reagents, a key transformation for accessing novel molecular architectures bearing the valuable SCF₂H moiety.
Understanding the Reaction: A Mechanistic Perspective
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: The catalytic cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The electronic nature of the aryl halide significantly influences the rate of this step. The (difluoromethyl)sulfanyl group is electron-withdrawing, which generally facilitates the oxidative addition process.
2. Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the bromide ion. This process is typically facilitated by a base, which activates the organoboron species.
3. Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Design and Protocol Optimization
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the SCF₂H group necessitates a catalytic system that is robust and efficient, particularly for the oxidative addition step.
Core Components and Their Rationale
| Component | Recommended Choices & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective Pd(0) sources when used in conjunction with a phosphine ligand. |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos): These ligands are crucial for promoting the oxidative addition of electron-deficient aryl bromides and stabilizing the active Pd(0) species.[2] They also facilitate the reductive elimination step. |
| Base | K₃PO₄ or Cs₂CO₃: These are effective bases for activating the boronic acid and facilitating transmetalation. The choice of base can influence reaction rates and yields. |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF) with water: A mixture of an aprotic solvent and water is often optimal. Water can play a beneficial role in the transmetalation step. |
| Organoboron Reagent | Arylboronic acids or Arylboronic acid pinacol esters: Both are common coupling partners. Pinacol esters can offer enhanced stability and are less prone to protodeboronation. |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol provides a reliable starting point for the coupling of this compound with a variety of arylboronic acids.
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the aryl bromide).
-
Inerting: Seal the flask and thoroughly degas the mixture by three cycles of vacuum and backfilling with nitrogen or argon.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes and Optimization
The following table provides a hypothetical yet representative set of results for the coupling of this compound with various arylboronic acids, illustrating the expected yields and potential for optimization.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 88 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 75 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 82 |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use fresh palladium precatalyst and ligand. Ensure rigorous degassing of solvents and the reaction mixture. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. |
| Formation of Homocoupled Product | Presence of oxygen; Inefficient transmetalation. | Improve degassing procedures. Consider using a slight excess of the aryl bromide. |
| Protodeboronation of Boronic Acid | Decomposition of the boronic acid under basic, aqueous conditions. | Use anhydrous conditions if possible, or switch to a more stable boronic acid derivative like a pinacol ester. |
| Dehalogenation of the Starting Material | Presence of a hydride source (e.g., certain amine bases or alcohol solvents). | Avoid amine bases and alcoholic solvents if this is a significant side reaction. |
Conclusion: A Gateway to Novel Fluorinated Compounds
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with organoboron reagents is a powerful and versatile method for the synthesis of a wide array of biaryl compounds bearing the SCF₂H moiety. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system, researchers can efficiently access these valuable molecules, which hold significant promise in the fields of drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation and optimization of this important transformation.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
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Application Note: Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr) with 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This guide provides a detailed technical overview and experimental protocols for the application of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene in nucleophilic aromatic substitution (SNAr) reactions. The unique electronic properties conferred by the (difluoromethyl)sulfanyl (SCF₂H) moiety render this substrate a highly valuable building block for the synthesis of complex aromatic structures. Its utility is particularly pronounced in medicinal chemistry and agrochemical research, where the introduction of the SCF₂H group can enhance crucial properties such as lipophilicity and metabolic stability[1]. This document elucidates the underlying reaction mechanism, offers step-by-step protocols for substitution with various nucleophiles, and discusses the strategic considerations for successful synthesis.
Foundational Principles: Understanding the Substrate and Mechanism
The Role of the (Difluoromethyl)sulfanyl Activating Group
Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[2] This reaction is typically unfavorable on electron-rich aromatic systems. However, the presence of potent electron-withdrawing groups (EWGs) can activate the ring, making it sufficiently electrophilic to be attacked by a nucleophile.[2]
In the case of this compound, the SCF₂H group, positioned para to the bromine leaving group, serves as the critical activating group. The strong inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring. This deactivation facilitates nucleophilic attack and stabilizes the key reaction intermediate.
The Addition-Elimination (SₙAr) Mechanism
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing SCF₂H group.[4]
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (bromide ion) is expelled, which restores the aromaticity of the ring and yields the final substituted product.[3]
While bromide is a competent leaving group, it is important to note the "element effect" in SNAr reactions, where the typical reactivity order is F > Cl ≈ Br > I.[5] This counterintuitive trend for halide leaving groups arises because the highly electronegative fluorine atom strongly stabilizes the transition state of the rate-determining addition step through its inductive effect.[4][5] Nevertheless, aryl bromides are widely used due to their optimal balance of reactivity and synthetic accessibility.
Caption: The Addition-Elimination (SNAr) Mechanism.
Experimental Protocols
The following protocols are designed as robust starting points for the SNAr of this compound. Researchers should consider that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific nucleophiles.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. Key stages include inert atmosphere setup, controlled reagent addition, diligent reaction monitoring, and appropriate workup and purification procedures.
Caption: General laboratory workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles
This procedure details the coupling of primary or secondary amines, a common transformation in the synthesis of pharmacologically active compounds.
-
Principle: A slight excess of the amine nucleophile is used with a non-nucleophilic inorganic base in a polar aprotic solvent. The base neutralizes the HBr formed during the reaction, driving it to completion.
-
Materials & Reagents:
Reagent M.W. Amount (mmol) Equivalents This compound 255.12 1.0 1.0 Amine Nucleophile - 1.2 1.2 Potassium Carbonate (K₂CO₃) 138.21 2.0 2.0 | N,N-Dimethylformamide (DMF) | - | 5 mL | - |
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the amine nucleophile (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
-
Protocol 2: Reaction with Thiol Nucleophiles
This protocol describes the formation of diaryl thioethers, which are important structural motifs in various functional molecules.
-
Principle: Thiols are often more acidic and nucleophilic than corresponding alcohols or amines. To generate the more potent thiolate nucleophile in situ, a base is required. For less reactive systems, pre-formation of the thiolate with a strong base like sodium hydride is effective.[6][7]
-
Materials & Reagents:
Reagent M.W. Amount (mmol) Equivalents This compound 255.12 1.0 1.0 Thiol Nucleophile - 1.1 1.1 Sodium Hydride (NaH, 60% in oil) 24.00 1.2 1.2 | Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
-
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Suspend the washed NaH in anhydrous THF (5 mL). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol nucleophile (1.1 eq) in anhydrous THF (5 mL) to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (2 mL) dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Summary and Troubleshooting
The following table provides representative conditions for planning experiments. Actual results will vary based on the specific nucleophile used.
| Nucleophile Class | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 110 | 4 - 12 | Moderate to High |
| Thiol | NaH, K₂CO₃ | THF, DMF | 0 - 60 | 2 - 8 | High |
| Alkoxide (from Alcohol) | NaH, K-OtBu | THF, Dioxane | 25 - 80 | 6 - 24 | Moderate to High |
| Issue | Possible Cause | Suggested Solution |
| No or Slow Reaction | Insufficient activation or temperature; Inactive base or wet solvent. | Increase reaction temperature. Use a stronger base (e.g., Cs₂CO₃ for amines, NaH for thiols/alcohols). Ensure all reagents and solvents are anhydrous. |
| Low Yield | Incomplete reaction; Product degradation; Difficult purification. | Increase reaction time. Check product stability under reaction conditions. Optimize chromatography conditions. |
| Multiple Side Products | Competing reactions (e.g., benzyne formation with very strong bases); Degradation of starting material or product. | Lower the reaction temperature. Use a milder base. Ensure a robust inert atmosphere to prevent oxidative side reactions. |
References
-
MySkinRecipes. This compound. Available at: [Link]
-
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Ross, S. D., et al. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Ison, R. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. Available at: [Link]
-
University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Available at: [Link]
-
Jacobsen, E. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. Available at: [Link]
-
Pen & Prosperity. (2024). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]
-
CP Lab Safety. 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, 1 gram. Available at: [Link]
-
Glorius, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
experimental procedure for gram-scale synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
An Application Note and Protocol for the Gram-Scale Synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Authored by: A Senior Application Scientist
Introduction: The Significance of the Difluoromethylsulfanyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance key pharmacokinetic and pharmacodynamic properties. The difluoromethylsulfanyl (–SCF₂H) group, in particular, has emerged as a crucial structural motif.[1][2] It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for thiol (–SH) or hydroxyl (–OH) functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3]
This compound is a key building block that provides a versatile platform for introducing the valuable –SCF₂H group into more complex molecules via cross-coupling reactions or nucleophilic substitution of the bromine atom. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this important intermediate, designed for researchers in synthetic chemistry and drug development.
Reaction Principle and Mechanism
The synthesis proceeds via the S-difluoromethylation of 4-bromothiophenol. This protocol utilizes sodium chlorodifluoroacetate as an inexpensive and readily available precursor to difluorocarbene (:CF₂), which is generated in situ upon heating in a polar aprotic solvent. The highly electrophilic difluorocarbene is then trapped by the nucleophilic thiolate anion of 4-bromothiophenol to form the desired product.
The reaction mechanism can be summarized in two key stages:
-
Decarboxylative Generation of Difluorocarbene : Sodium chlorodifluoroacetate, upon heating, undergoes thermal decomposition to release carbon dioxide and a difluorocarbene intermediate.
-
Nucleophilic Trapping : The deprotonated 4-bromothiophenoxide, a potent nucleophile, attacks the electrophilic difluorocarbene. A subsequent protonation step during aqueous work-up yields the final this compound.[4][5]
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Supplier Example |
| 4-Bromothiophenol | 106-54-7 | 189.07 | >98% | Sigma-Aldrich, Alfa Aesar |
| Sodium chlorodifluoroacetate | 1895-39-2 | 152.46 | >97% | Sigma-Aldrich, Fluorochem |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR, Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR, Fisher Scientific |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | In-house |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | Prepared in-house |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | >98% | Sigma-Aldrich |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh | Sorbent Technologies |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
This protocol is designed for a synthesis scale starting with approximately 5.0 grams of 4-bromothiophenol.
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet connected to a bubbler.
-
Ensure all glassware is oven-dried before use to minimize moisture.[6]
-
Place the flask under a positive pressure of nitrogen or argon. Rationale: This inert atmosphere prevents the oxidation of the sensitive thiophenol starting material.
Step 2: Charging the Flask
-
To the flask, add 4-bromothiophenol (5.0 g, 26.4 mmol, 1.0 equiv.), anhydrous potassium carbonate (7.3 g, 52.8 mmol, 2.0 equiv.), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Stir the resulting suspension at room temperature for 15 minutes. Rationale: The base deprotonates the thiophenol to form the more nucleophilic thiophenoxide anion.
Step 3: Addition of Difluoromethylating Agent
-
Carefully add sodium chlorodifluoroacetate (8.0 g, 52.8 mmol, 2.0 equiv.) to the stirring suspension in one portion.
-
Replace the nitrogen inlet.
Step 4: Reaction and Monitoring
-
Heat the reaction mixture to 90-100 °C using a heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The starting material (4-bromothiophenol) will have a different Rƒ value than the product. The reaction is complete when the starting material spot is no longer visible. The reaction typically takes 4-8 hours.
-
Step 5: Work-up and Extraction
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers. Rationale: The product is significantly more soluble in the organic solvent than in water, allowing for its separation from the inorganic salts and DMF.
-
Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Rationale: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and removes bulk water before drying.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Step 6: Purification and Isolation
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Column Packing: Use a slurry of silica gel in hexanes.
-
Eluent: A gradient of 0% to 5% ethyl acetate in hexanes is typically effective.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.
-
Determine the final mass and calculate the percentage yield.
Characterization and Expected Results
| Property | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₇H₅BrF₂S |
| Molecular Weight | 239.08 g/mol [7] |
| Expected Yield | 65-80% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J = 8.6 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H), 6.85 (t, J = 56.5 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 133.8, 132.7, 129.5, 124.3, 118.9 (t, J = 249.5 Hz). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -92.5 (d, J = 56.5 Hz). |
| HRMS (EI) | m/z: [M]⁺ Calcd. for C₇H₅BrF₂S: 237.9263; Found: 237.9260. |
(Note: NMR chemical shifts are referenced to residual solvent peaks. Coupling constants (J) are reported in Hertz. Spectral data should be consistent with published literature values.)[8]
Safety Precautions and Waste Disposal
Researcher Safety is Paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Engineering Controls: All steps of this synthesis must be performed in a properly functioning chemical fume hood to avoid inhalation of volatile and odorous compounds.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety goggles are mandatory. A face shield should be worn when handling larger quantities or during transfers.[10]
-
Hand Protection: Wear nitrile gloves. For extended contact or spill cleanup, double-gloving or using heavier neoprene gloves is recommended.[9][11] Inspect gloves before each use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[10][11]
-
-
Chemical-Specific Hazards:
-
4-Bromothiophenol: Toxic and has a potent, unpleasant odor. Handle exclusively in a fume hood. Avoid skin contact and inhalation.
-
N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Can be absorbed through the skin. Handle with care and avoid exposure.
-
Sodium Chlorodifluoroacetate: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[12][13]
-
-
Waste Disposal:
-
All organic waste, including solvents from chromatography, should be collected in a designated halogenated organic waste container.
-
Aqueous waste should be collected in a designated aqueous waste container.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
References
- Langlois, B. R. (1988). Improvement of the synthesis of aryl difluoromethyl ethers and thioethers by using a solid-liquid phase-transfer technique. Journal of Fluorine Chemistry, 41(2), 247–261.
- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501–15504.
- Prakash, G. K. S., et al. (2012).
-
Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]
- Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis, 4, 236-370.
- Kim, J., et al. (2021). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters, 23(17), 6826–6830.
- Kumawat, S., & Natte, K. (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid.
- Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7115-7166.
- Zhang, P., et al. (2026).
- Hartwig, J. F., et al. (2011). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 133(41), 16533–16543.
-
The Sarpong Group, University of California, Berkeley. (2016). Carcinogens SOP. Available at: [Link]
- Zhang, P., et al. (2026).
- Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7115-7166.
-
Macmillan Group, Princeton University. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]
-
CP Lab Safety. 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, 1 gram. Available at: [Link]
-
PubChem. 1-Bromo-4-[difluoro(phenyl)methyl]benzene. Available at: [Link]
- Liao, C., et al. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 3(3), 101569.
-
Kent State University. Safe Use of Pyrophoric/Water Reactive Materials. Available at: [Link]
-
Wiley Science Solutions. 1-bromo-4-(difluoro-methylsulfanylmethoxy)benzene Spectrum. Available at: [Link]
- Shen, Q., et al. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Organic Process Research & Development, 21(8), 1164–1168.
-
University of California, Santa Barbara. (2021). Safe Handling of Pyrophoric Materials. Available at: [Link]
-
Oakwood Chemical. This compound. Available at: [Link]
- Google Patents. CN101104600A - Method to prepare 4-bromo-1-oxypentafluorosulfanylbenzene.
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. rsc.org [rsc.org]
- 9. sarponggroup.com [sarponggroup.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. fishersci.com [fishersci.com]
The Strategic Deployment of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene in Modern Medicinal Chemistry
Introduction: The Rising Prominence of the Difluoromethylsulfanyl Moiety in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethylsulfanyl (-SCF₂H) group has garnered significant attention for its unique confluence of properties. It serves as a lipophilic hydrogen-bond donor and a bioisostere of the hydroxyl and thiol groups, capable of enhancing target binding affinity through hydrogen bonding interactions.[1][2] Furthermore, the -SCF₂H moiety often improves metabolic stability and cell membrane permeability, critical attributes for successful therapeutic agents.[3]
1-Bromo-4-[(difluoromethyl)sulfanyl]benzene emerges as a pivotal building block for introducing this valuable functional group into complex molecular architectures. Its aryl bromide functionality provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides detailed application notes and protocols for leveraging this reagent in key synthetic transformations relevant to medicinal chemistry programs.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is underpinned by its distinct electronic and steric characteristics.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₇H₅BrF₂S | |
| Molecular Weight | 239.08 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approx. 220-230 °C (estimated) | |
| Key Functional Groups | Aryl Bromide, Difluoromethylsulfanyl | The aryl bromide is an excellent electrophile for cross-coupling. The -SCF₂H group is a moderate electron-withdrawing group, influencing the reactivity of the aromatic ring. |
The difluoromethylsulfanyl group, being moderately electron-withdrawing, activates the aryl bromide towards oxidative addition to a palladium(0) catalyst, a crucial step in many cross-coupling reactions. This property makes this compound a more reactive coupling partner than its non-fluorinated or alkyl-substituted counterparts.
Core Applications in Medicinal Chemistry: Cross-Coupling Reactions
The true potential of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the synthesis of biaryl, aryl-amine, and aryl-alkyne scaffolds, which are prevalent in a vast array of marketed drugs and clinical candidates.
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The coupling of this compound with various aryl and heteroaryl boronic acids or esters provides access to a diverse range of biaryl structures.
Rationale for Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For this substrate, a palladium(II) acetate/SPhos system is recommended. SPhos is an electron-rich, sterically hindered biaryl phosphine ligand that promotes the challenging oxidative addition and reductive elimination steps of the catalytic cycle. A biphasic solvent system of dioxane and water with a carbonate base is effective for the transmetalation step, ensuring the boronic acid is sufficiently activated.
Detailed Experimental Protocol
Reaction: Synthesis of 2-(4-((Difluoromethyl)sulfanyl)phenyl)pyridine
-
Reagents and Materials:
-
This compound (1.0 mmol, 239 mg)
-
2-Pyridylboronic acid (1.2 mmol, 147 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, 2-pyridylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 1 mL of degassed dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (repeat 3 times).
-
Add the remaining degassed dioxane (3 mL) and degassed water (1 mL) to the Schlenk flask via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expected Outcomes and Troubleshooting
| Parameter | Expected Result | Troubleshooting |
| Yield | 75-90% | Low yield: Ensure all reagents and solvents are thoroughly degassed. Consider a different phosphine ligand (e.g., XPhos). |
| Purity | >95% after chromatography | Impurities: Boronic acid homocoupling can be an issue. Use of a slight excess of the boronic acid is recommended. |
| Reaction Time | 4-12 hours | Slow reaction: Increase temperature to 100-110 °C. Ensure efficient stirring. |
Application Protocol 2: Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, which are key components of numerous pharmaceuticals. This protocol details the coupling of this compound with a representative amine.
Rationale for Experimental Design
The success of the Buchwald-Hartwig amination is highly dependent on the ligand and base. For this electron-deficient aryl bromide, a palladium precatalyst like XPhos Pd G3 is highly effective. XPhos is a bulky, electron-rich ligand that facilitates the C-N bond-forming reductive elimination. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common and effective solvent for this transformation.
Detailed Experimental Protocol
Reaction: Synthesis of 4-((Difluoromethyl)sulfanyl)-N-phenylaniline
-
Reagents and Materials:
-
This compound (1.0 mmol, 239 mg)
-
Aniline (1.2 mmol, 112 mg)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous and degassed)
-
Schlenk flask, magnetic stir bar, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a glovebox or under a stream of inert gas, add this compound, XPhos Pd G3, and sodium tert-butoxide to a dry Schlenk flask with a magnetic stir bar.
-
Add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Seal the flask and heat the mixture to 100 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Expected Outcomes and Troubleshooting
| Parameter | Expected Result | Troubleshooting |
| Yield | 80-95% | Low yield: The base is hygroscopic; ensure it is handled under inert conditions. Consider a different ligand/precatalyst combination (e.g., RuPhos Pd G3). |
| Purity | >95% after chromatography | Side reactions: Hydrodehalogenation can occur. Ensure the reaction is run under a strict inert atmosphere. |
| Reaction Time | 6-18 hours | Incomplete conversion: Increase catalyst loading slightly (to 3 mol%). |
Visualization of Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the mechanistic steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its ability to participate in a wide range of robust and reliable cross-coupling reactions allows for the efficient incorporation of the desirable difluoromethylsulfanyl moiety into drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in the synthesis of novel bioactive molecules. The unique electronic properties conferred by the -SCF₂H group make it a strategic tool for fine-tuning the properties of next-generation therapeutics.
References
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
- Lin, J.-H., Deng, X., & Xiao, J.-C. (2020). Drugs and agrochemicals containing a difluoromethylthio group.
- Wu, J., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2976-2993.
-
Wu, J., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ningbo Dowell Chemical Co., Ltd. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Available at: [Link]
- Hoechst Aktiengesellschaft. (1994). Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
- Hoechst Aktiengesellschaft. (1996). Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
-
Request PDF. (2003). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. ResearchGate. Available at: [Link]
- Chen, C.-Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules.
- Dolbier, W. R. (2000). Preparation of 1,4-bis-(difluoromethyl)benzene. European Patent Office.
- Papo, M., et al. (1998). Process for the preparation of p-bromofluorobenzene. Google Patents.
- El-Batta, A., et al. (2011). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Molecules.
- Villinger, A., et al. (2010). Site-selective sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl) benzene: Synthesis and properties of fluorinated alkynylbenzenes. European Journal of Organic Chemistry.
-
Villinger, A., et al. (2011). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available at: [Link]
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
-
Sabharwal, G., et al. (2025). Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. Available at: [Link]
- Gryko, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
-
Marco-Contelles, J., et al. (2011). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. ResearchGate. Available at: [Link]
- Kashani, S. K., et al. (2019).
- Lim, Y. H., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
-
Kandathil, M. M., et al. (2020). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. Available at: [Link]
- Zhang, C., et al. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
- Dreher, S. D., et al. (2008).
-
Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Available at: [Link]
- Mikaelyan, A. R., et al. (2024). Sustainable methods for producing food-derived bioactive compounds. Biochemistry and Molecular Biology Reports.
- Wang, J., et al. (2020).
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
Bastida, A., et al. (2019). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for minimizing homocoupling byproducts in the Suzuki-Miyaura cross-coupling of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. As Senior Application Scientists, we understand the nuances of this powerful C-C bond-forming reaction and the challenges that can arise, particularly with electron-deficient and sulfur-containing substrates. This resource is designed to provide not only troubleshooting solutions but also a foundational understanding of the reaction mechanisms to empower your experimental design.
Understanding the Challenge: Homocoupling in Suzuki Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] The catalytic cycle, elegantly orchestrated by a palladium catalyst, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] However, a common and often frustrating side reaction is the homocoupling of the boronic acid or ester, leading to the formation of a symmetrical biaryl byproduct. This not only consumes valuable starting material but also complicates downstream purification.
Homocoupling can arise from several pathways, but a primary contributor is the presence of Pd(II) species, which can be formed by the oxidation of the active Pd(0) catalyst by residual oxygen.[5][6] These Pd(II) species can then engage in a catalytic cycle that preferentially couples two molecules of the boronic acid.[5][7] For a substrate like this compound, its electron-deficient nature can influence the rates of the desired catalytic steps, potentially making it more susceptible to competing side reactions.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when running Suzuki reactions with this compound and its derivatives.
Q1: I'm observing a significant amount of the homocoupled boronic acid byproduct. What is the most likely cause and the first thing I should check?
A1: The most frequent culprit for excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[5][6]
-
Immediate Action: Ensure your reaction setup is rigorously deoxygenated. This is the single most critical parameter to control.
-
Best Practice: Employ the freeze-pump-thaw method for your solvent(s) (at least three cycles). This is more effective than simply bubbling inert gas.
-
Alternative: If freeze-pump-thaw is not feasible, purge the solvent with a stream of high-purity argon or nitrogen for a minimum of 30 minutes. A subsurface sparge, where the gas is bubbled through the liquid, is more efficient than a headspace purge.[6][7] Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: I've thoroughly degassed my reaction, but homocoupling is still a problem. What other factors should I consider?
A2: If rigorous degassing doesn't solve the issue, several other reaction parameters can be optimized to disfavor the homocoupling pathway.
-
Catalyst Choice: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form. This reduction step can sometimes lead to homocoupling.[5]
-
Ligand Selection: The ligand plays a crucial role in modulating the reactivity of the palladium center.[3][9]
-
Insight: Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step, which forms the desired product. This can help the desired cross-coupling reaction outcompete the homocoupling pathway.[3][5]
-
Recommendation: For an electron-deficient substrate like this compound, ligands such as SPhos, XPhos, or RuPhos are often excellent choices.[6][8]
-
-
Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[10][11][12][13] However, an overly strong base can sometimes promote side reactions.
-
Consideration: The choice of base can influence the equilibrium between the boronic acid and the more reactive borate species.[11] For sensitive substrates, a weaker base might be beneficial.
-
Actionable Advice: If you are using a strong base like NaOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[14][15]
-
Q3: Could my solvent system be contributing to the formation of homocoupling byproducts?
A3: Yes, the solvent can have a significant impact on the reaction's selectivity and rate.[16][17][18][19]
-
Solvent Polarity and Coordination: Solvents can influence the solubility of reactants, the stability of catalytic intermediates, and even coordinate to the palladium center, affecting its reactivity.[17][18][19]
-
Commonly Used Solvents: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently employed.[5][20] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[20]
-
Troubleshooting Tip: If you are observing homocoupling in a highly polar solvent system, consider switching to a less polar solvent like toluene. Conversely, for some catalyst systems, a more polar solvent might be beneficial. Solvent screening is often a necessary part of optimization.
Q4: I'm also noticing some protodeboronation of my boronic acid. Are these two side reactions related?
A4: Protodeboronation (the replacement of the C-B bond with a C-H bond) is another common side reaction in Suzuki couplings.[21] While mechanistically distinct from homocoupling, the conditions that favor one can sometimes influence the other.
-
The "Slow-Release" Strategy: Unstable boronic acids are more prone to both protodeboronation and homocoupling.[22][23] One effective strategy is to use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate ester.[21][24] These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and minimizing degradation pathways.[22][23]
Experimental Design & Optimization
To minimize homocoupling with this compound, a systematic approach to reaction optimization is recommended. The following table and protocol provide a starting point.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a well-defined Pd(II) precatalyst (e.g., Buchwald G3-XPhos) | Avoids in-situ reduction of Pd(II) which can be a source of homocoupling.[5][8] |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) | Promotes reductive elimination, favoring the desired cross-coupling pathway.[5][6] |
| Base | Mild inorganic base (e.g., K₃PO₄, Cs₂CO₃) | Activates the boronic acid without promoting excessive side reactions.[14] |
| Solvent | Degassed Aprotic Solvent/Water mixture (e.g., Toluene/H₂O, Dioxane/H₂O) | The choice of solvent can influence catalyst stability and reactivity. Rigorous degassing is crucial.[6][16] |
| Additives | Consider a mild reducing agent (e.g., potassium formate) | Can help maintain the palladium in its active Pd(0) state.[6][7][25] |
| Boron Source | Boronic acid pinacol ester | More stable than the corresponding boronic acid, reducing degradation and side reactions via a "slow-release" mechanism.[21][22][24] |
Optimized Protocol for Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.
-
Degassing: Seal the flask and evacuate and backfill with high-purity argon or nitrogen (repeat this cycle 3-5 times).
-
Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precatalyst and ligand in degassed toluene.
-
Reaction Setup: Add the degassed toluene and water to the Schlenk flask containing the solids.
-
Catalyst Addition: Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Side Reactions
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway. Understanding these pathways is key to rationally designing experiments to favor the formation of the desired cross-coupled product.
Caption: Suzuki vs. Homocoupling Pathways
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Protodeboron
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chemistry Europe.
- Optimizing base selection for Suzuki reactions with sensitive substr
- Suzuki Coupling. Organic Chemistry Portal.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). The Journal of Physical Chemistry B.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
- How to prevent homocoupling in Suzuki reactions of aryl bromides. Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2021). NIH.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suzuki reaction. Wikipedia.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Journal of Organic Chemistry.
- The Suzuki reaction: Reaction mechanism chemistry tutorial. (2011). YouTube.
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. (2010). Edinburgh Research Explorer.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
preventing dehalogenation of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene during coupling reactions
Welcome to the technical support center for 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. This guide is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. The unique electronic properties of the difluoromethylsulfanyl (-SCF₂H) group—a strong electron-withdrawing moiety—can present challenges, most notably the undesired side reaction of reductive dehalogenation (also known as hydrodehalogenation).
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize dehalogenation and maximize the yield of your desired coupled product.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and reactivity of this compound in coupling reactions.
Q1: What is dehalogenation and why is it a problem with my substrate?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of (difluoromethyl)sulfanyl]benzene as a byproduct.[1][2] This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.[3] The substrate, this compound, is particularly susceptible due to the strong electron-withdrawing nature of the -SCF₂H group, which can influence the stability of intermediates in the catalytic cycle.
Q2: How can I quickly identify if dehalogenation is occurring in my reaction?
A2: The dehalogenated byproduct can be readily identified by analyzing the crude reaction mixture using standard analytical techniques:
-
GC-MS: Look for a peak with a molecular weight corresponding to C₇H₆F₂S (MW ≈ 176.19 g/mol ).
-
¹H NMR: The most telling sign is the appearance of a new aromatic proton signal in the region where the carbon-bromine bond was previously located, effectively replacing a quaternary carbon signal with a C-H signal.
-
TLC: The dehalogenated product is typically less polar than the starting aryl bromide and will exhibit a higher Rƒ value.
Q3: My reaction mixture is turning black. What does this mean?
A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and aggregation of your palladium catalyst. This leads to a loss of catalytic activity and can halt your reaction. Common causes include the presence of oxygen, high reaction temperatures, or the use of unstable catalyst/ligand combinations. Ensuring a strictly inert atmosphere and using robust, stabilizing ligands is crucial to prevent this.
Q4: Is there a general trend for which coupling reaction is most prone to dehalogenation with this substrate?
A4: While substrate-dependent, reactions that are sluggish or require harsh conditions (high temperatures, very strong bases) are generally more prone to dehalogenation. The relative rates of the desired coupling versus the dehalogenation pathway are key. If the catalytic cycle's productive steps (transmetalation, reductive elimination) are slow, the palladium intermediate has more opportunity to undergo side reactions leading to dehalogenation.
Part 2: Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting advice tailored to specific palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but the choice of base and ligand is critical when using electron-deficient substrates like this compound.
The primary cause of dehalogenation in Suzuki couplings is often related to the generation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the aryl bromide.
Workflow for Troubleshooting Suzuki Coupling Dehalogenation
Caption: Troubleshooting workflow for Suzuki coupling.
Causality and Mitigation Strategies:
-
Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) can promote dehalogenation. Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are highly recommended.[4] These bases are less likely to act as hydride donors and are effective in activating the boronic acid for transmetalation without accelerating side reactions.
-
Ligand Choice: The ligand stabilizes the palladium catalyst and dictates its reactivity. For electron-deficient aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) is critical.[5] These ligands promote a faster rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.[3]
-
Temperature Control: High temperatures can increase the rate of catalyst decomposition and dehalogenation.[3] Whenever possible, conduct the reaction at the lowest effective temperature. Using a highly active catalyst system (e.g., a palladacycle precatalyst with a modern ligand) can often allow for lower reaction temperatures (e.g., 60-80 °C or even room temperature).[1][6]
-
Solvent Purity: Solvents like DMF and alcohols can serve as hydride sources. Always use high-purity, anhydrous, and degassed aprotic solvents such as 1,4-dioxane, toluene, or THF.
This protocol is a starting point and may require optimization for your specific coupling partner.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Buchwald-Hartwig Amination
C-N bond formation with this substrate can also be plagued by dehalogenation, particularly when using primary amines that can undergo β-hydride elimination from the palladium-amido intermediate.
Mitigation Strategies:
-
Ligand is Key: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands such as XPhos or RuPhos are often essential for achieving high yields, especially with challenging substrates.[7][8]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. While strong bases can sometimes contribute to dehalogenation, their necessity in the catalytic cycle for amine deprotonation often cannot be avoided. The focus should therefore be on optimizing other parameters.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred.
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate, typically between 80-110 °C.
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (e.g., [Pd(allyl)Cl]₂ with a suitable ligand like XPhos, or a preformed catalyst like XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the vessel and heat to 100 °C with stirring. Monitor for completion.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride, extract with an organic solvent, wash, dry, and purify.
Sonogashira Coupling
The Sonogashira reaction is generally efficient, but can be complicated by alkyne homocoupling (Glaser coupling) and dehalogenation. A copper-free protocol is highly recommended.
Mitigation Strategies:
-
Go Copper-Free: The copper(I) co-catalyst is the primary culprit for Glaser homocoupling. Modern protocols that are copper-free often provide cleaner reactions and higher yields of the desired product.[9][10][11]
-
Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and part of the solvent system. Aprotic solvents like THF or dioxane can be used as co-solvents.
-
Palladium Source and Ligand: A simple palladium source like Pd(PPh₃)₂Cl₂ can be effective, but for a challenging substrate, a more active system using a bulky, electron-rich ligand may be beneficial.[12]
-
Temperature: Many modern copper-free Sonogashira couplings can be performed at or slightly above room temperature, which helps to minimize dehalogenation.
Catalytic Cycles: Productive Coupling vs. Dehalogenation
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Part 3: Data Summary and Protocols
Table 1: Recommended Conditions to Minimize Dehalogenation
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling (Copper-Free) |
| Substrate | This compound | This compound | This compound |
| Pd Catalyst | XPhos Pd G3, RuPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (1-3 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | (Included in catalyst) or additional PPh₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv) | NaOt-Bu, LHMDS (1.4-2.0 equiv) | Et₃N, DIPEA (2-4 equiv) |
| Solvent | 1,4-Dioxane, Toluene (Anhydrous) | Toluene, 1,4-Dioxane (Anhydrous) | THF, DMF (Anhydrous) |
| Temperature | 60 - 100 °C | 80 - 110 °C | Room Temp. - 60 °C |
| Key Insight | Avoid strong bases and use bulky ligands. | Bulky ligands are crucial to promote C-N reductive elimination. | Copper-free conditions are cleaner and can be run at lower temperatures. |
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a robust starting point for the copper-free Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂.
-
Reagent Addition: Add anhydrous THF, followed by DIPEA. Stir for 5 minutes.
-
Add this compound to the solution.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. If the reaction is sluggish after several hours (as monitored by TLC), gently warm the mixture to 40-50 °C.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
-
Jimenez, L. S., & Ramanathan, A. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
-
Cahiez, G., et al. (2011). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 47(38), 10845-10847. [Link]
-
Mphahlele, M. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27281-27293. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]
-
El-Boraey, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6123-6143. [Link]
-
Mak, T. K., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(2), 1188-1199. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6123-6143. [Link]
-
Smith, L. L., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1276. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 258-264. [Link]
-
Turygin, D. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18121-18133. [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knowledge Exchange - Campus Research Month: Synthesis of π-extended dibenzophospholes from 1-bromo-4-butylbenzene [knowledge.e.southern.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of catalyst loading in palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. The unique electronic properties and the presence of a sulfur-containing moiety in this substrate necessitate a careful and systematic approach to catalyst optimization to ensure efficient and reproducible outcomes.
The Critical Role of Catalyst Loading
In palladium-catalyzed cross-coupling reactions, the catalyst loading, typically expressed as mole percent (mol %) relative to the limiting reagent, is a crucial parameter that significantly impacts reaction efficiency, cost, and downstream processing.[1][2] While higher catalyst loadings might seem like a straightforward solution to sluggish reactions, they can introduce complications such as increased cost, formation of side products like homocoupled species, and difficulties in removing residual palladium from the final product.[3] Conversely, excessively low loadings may lead to incomplete conversion or slow reaction rates. Therefore, identifying the optimal catalyst loading is a key aspect of reaction development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when optimizing catalyst loading for cross-coupling reactions with this compound.
Q1: What is a typical starting catalyst loading for cross-coupling reactions with an aryl bromide like this compound?
A1: For initial screening of Suzuki-Miyaura or Buchwald-Hartwig amination reactions with aryl bromides, a palladium catalyst loading in the range of 1-2 mol % is a common and reasonable starting point.[4][5] For particularly challenging substrates or when using less active catalyst systems, starting at a slightly higher loading of up to 5 mol % may be warranted.[6][7] Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, can sometimes achieve high yields at loadings as low as 0.000001–0.02 mol % for simple aryl bromides.[8] However, the presence of the sulfur-containing difluoromethylsulfanyl group may necessitate a slightly higher initial loading due to potential catalyst inhibition.
Q2: My reaction is showing low conversion. Should I simply increase the catalyst loading?
A2: While increasing the catalyst loading is a potential solution, it should not be the first parameter to adjust. Before increasing the catalyst concentration, a systematic evaluation of other reaction parameters is recommended.[5] Consider the following:
-
Reaction Temperature: Increasing the temperature can often enhance the reaction rate. However, be mindful that excessively high temperatures can lead to catalyst decomposition, visually indicated by the formation of palladium black.[9]
-
Base: The choice and quality of the base are critical. Ensure the base is appropriate for the specific cross-coupling reaction and is of high purity. For instance, in Suzuki-Miyaura reactions, bases like K₂CO₃ or K₃PO₄ are common, while Buchwald-Hartwig aminations often employ stronger bases like NaOtBu.[4][10][11]
-
Ligand: The ligand plays a vital role in stabilizing the palladium center and facilitating the catalytic cycle.[3] If you are observing low conversion, screening different ligands, particularly bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can be highly effective.[12]
-
Solvent: Ensure you are using an appropriate, anhydrous, and degassed solvent. Oxygen can deactivate the active Pd(0) catalyst.[9]
If these parameters have been optimized and the reaction remains sluggish, a modest, incremental increase in catalyst loading (e.g., from 1 mol % to 2-3 mol %) can be beneficial.[12]
Q3: I'm observing significant byproduct formation, including homocoupling of my starting materials. Can this be related to catalyst loading?
A3: Yes, byproduct formation can be influenced by catalyst loading. Excessively high catalyst concentrations can sometimes promote side reactions like homocoupling.[3] This is often exacerbated by the presence of oxygen.[9]
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: If you have already optimized other parameters, try decreasing the catalyst loading.
-
Ensure Inert Atmosphere: Rigorously degas your solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.[7][13] The freeze-pump-thaw method is a highly effective degassing technique.[7]
-
Palladium Source: Using a pre-formed Pd(0) source might reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[9]
-
Q4: The difluoromethylsulfanyl group in my substrate seems to be inhibiting the catalyst. How does this impact my choice of catalyst loading?
A4: Sulfur-containing compounds are known to be potential poisons for palladium catalysts by binding to the metal center and deactivating it.[12][14][15][16] This is a critical consideration for this compound.
-
Impact on Catalyst Loading: You may need to use a slightly higher catalyst loading than for substrates without sulfur-containing groups to compensate for gradual catalyst deactivation.[12]
-
Mitigation Strategies:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center, reducing its susceptibility to sulfur poisoning and improving catalyst stability.[12]
-
Pre-catalysts: Utilizing robust palladium pre-catalysts can ensure efficient generation of the active catalytic species, which can be crucial when dealing with challenging substrates.[13][17]
-
Q5: How can I systematically screen for the optimal catalyst loading?
A5: A systematic approach is crucial for efficiently identifying the optimal catalyst loading. High-throughput screening (HTS) techniques, often employing parallel synthesizers, are ideal for this purpose as they allow for the simultaneous evaluation of multiple reaction conditions.[18][19][20]
-
Experimental Design: Set up a series of parallel reactions where the catalyst loading is varied (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol %) while keeping all other parameters (temperature, concentration, equivalents of other reagents) constant.
-
Analysis: Monitor the reactions at specific time points (e.g., 1, 4, 12, and 24 hours) and analyze the conversion to product and formation of byproducts using techniques like LC-MS or GC-MS.
-
Data Evaluation: The optimal catalyst loading will be the lowest concentration that provides a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol outlines a general procedure for screening catalyst loading in a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Parallel reaction vials with stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the chosen solvent.
-
Prepare a stock solution of the palladium pre-catalyst in the chosen solvent.
-
-
Reaction Setup (in a glovebox or under an inert atmosphere):
-
To each reaction vial, add the appropriate volume of the this compound stock solution (e.g., 0.1 mmol).
-
Add the base (e.g., 0.3 mmol, 3 equivalents).
-
Add the appropriate volume of the arylboronic acid stock solution (e.g., 0.15 mmol, 1.5 equivalents).
-
Add varying volumes of the palladium pre-catalyst stock solution to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol %).
-
Add the solvent to reach the final desired reaction concentration.
-
-
Reaction Execution:
-
Seal the reaction vials.
-
Place the vials in a heated stirring block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 24 hours), taking aliquots at intermediate time points for analysis.
-
-
Analysis:
-
Quench the reaction aliquots with a suitable solvent (e.g., ethyl acetate).
-
Analyze the samples by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
-
Data Presentation: Impact of Catalyst Loading
The following table illustrates hypothetical data from a catalyst loading optimization screen.
| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| 0.5 | 24 | 60 | 120 | 5.0 |
| 1.0 | 24 | 95 | 95 | 4.0 |
| 1.5 | 24 | 98 | 65 | 2.7 |
| 2.0 | 24 | 99 | 50 | 2.1 |
| 2.5 | 24 | 99 | 40 | 1.6 |
From this hypothetical data, a catalyst loading of 1.0 mol % appears to be the most efficient, providing a high conversion with a respectable turnover number.
Workflow for Optimizing Catalyst Loading
The following diagram illustrates a logical workflow for optimizing catalyst loading for cross-coupling reactions.
Caption: Workflow for Catalyst Loading Optimization.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chinese Chemical Society. (n.d.). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry.
- Benchchem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. ACS Publications.
- Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. ACS Publications.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. (n.d.). Improving the efficiency of imidazoline-catalyzed cross-coupling reactions.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- Alfa Chemistry. (n.d.). High Throughput Catalyst Screening Service.
- Unchained Labs. (n.d.). Catalyst Screening.
- Organic Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Amar Equipment. (2023). High Throughput Catalyst Screening: Do not forget parallel synthesizers.
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides.
- Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Jessiman, K., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- The Royal Society of Chemistry. (n.d.). Calculation of conversion and TOF to determine the catalytic efficiency.
- Chemistry For Everyone. (2025). How To Calculate Turnover Frequency In Catalysis? YouTube.
- YouTube. (2019). TON and TOF, CSIR/NET problems.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Thienylsilane Cross-Coupling.
- Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. ACS Publications.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. unchainedlabs.com [unchainedlabs.com]
- 20. amarequip.com [amarequip.com]
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- 23. rsc.org [rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
purification of crude 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene by column chromatography
Welcome to the technical support guide for the chromatographic purification of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows.[1] The purity of this building block is critical for successful downstream applications, and column chromatography is the most common method for achieving the required specifications.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during purification, grounded in the principles of chromatographic theory and extensive laboratory experience.
Compound Profile
Before purification, it is essential to be familiar with the properties of the target compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzene, 1-bromo-4-[(difluoromethyl)thio]- |
| CAS Number | 4837-14-3 |
| Molecular Formula | C₇H₅BrF₂S |
| Molecular Weight | 239.08 g/mol |
| Appearance | Typically a liquid (verify with supplier data) |
(Data sourced from supplier information.[2])
Experimental Workflow: From Crude to Pure
The following diagram outlines the logical workflow for developing a robust purification protocol for this compound.
Caption: Workflow for Column Chromatography Purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter. The solutions are based on a systematic, diagnostic approach to chromatography.
Part 1: Pre-Column Setup & Method Development
Q1: How do I select the initial solvent system for purification?
A1: The most reliable method is Thin Layer Chromatography (TLC). This compound is a moderately polar compound. Start with a binary solvent system of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Systems:
-
Hexane / Ethyl Acetate (EtOAc)
-
Hexane / Dichloromethane (DCM)
-
-
Procedure: Spot your crude material on a silica gel TLC plate. Develop the plate in a chamber with your chosen solvent system (e.g., 9:1 Hexane:EtOAc).
-
Target Rf Value: Aim for an Rf value of 0.2 - 0.4 for your target compound. This provides the optimal balance between separation and elution time on a column.[3] If the Rf is too high (>0.5), decrease the polar solvent component. If it's too low (<0.1), increase the polar solvent component.
Q2: My compound is a thick oil and is not very soluble in my non-polar mobile phase. How should I load it onto the column?
A2: This is a common issue that can lead to poor separation if not handled correctly. Direct loading of a sample dissolved in a strong solvent (like pure DCM or EtOAc) will cause band broadening. You should use the dry loading method.[4]
-
Causality: When a sample is loaded in a solvent stronger than the mobile phase, it spreads into a wide band at the top of the column as the mobile phase struggles to equilibrate it, ruining separation. Dry loading pre-adsorbs the compound onto a solid support, ensuring it starts as a very narrow, concentrated band.
-
Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Thoroughly mix to create a slurry.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column.[4]
-
Q3: I see a new spot on my TLC plate after letting it sit for an hour. Is my compound unstable?
A3: It's possible. The difluoromethylsulfanyl group can be sensitive, and the acidic nature of standard silica gel can sometimes cause degradation of certain molecules.[5] You must verify this before proceeding with a long column run.
-
Diagnostic Test (2D TLC):
-
Spot your crude material on a TLC plate and run it in the first dimension with your chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
-
Interpretation: If the compound is stable, you will see all spots lying on a 45-degree diagonal line. If any new spots appear that are off this diagonal, it indicates decomposition on the silica plate.[5]
-
Solution: If instability is confirmed, you can either:
-
Deactivate the Silica: Run a neutralising agent (e.g., hexane containing 1% triethylamine) through the column before loading your sample.
-
Switch Stationary Phase: Consider using a less acidic support like alumina (neutral or basic).[5]
-
Part 2: Troubleshooting During Elution
Q4: I've run several column volumes, but my product isn't eluting. What's wrong?
A4: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel. This corresponds to a very low Rf value on your TLC plate.
-
Immediate Action: Do not discard the column. You can increase the polarity of the mobile phase.
-
Solution: Gradually increase the percentage of the polar component in your eluent. For example, if you are using 10% EtOAc in Hexane, switch to 15% or 20% EtOAc in Hexane. This will increase the eluting power of the mobile phase and move your compound down the column.[5]
Q5: My product and a key impurity are co-eluting. How can I improve the separation?
A5: This is a common challenge indicating that the selectivity of your solvent system is insufficient. Simply increasing or decreasing polarity may not be enough.
-
Causality: Different solvents interact with your compounds and the stationary phase in unique ways. Changing the solvent can alter these interactions to improve separation.
-
Troubleshooting Steps:
-
Reduce Polarity: First, try running the column with a slightly less polar solvent system than your TLC indicated. This will keep the compounds on the column longer, allowing for more interaction and potentially better separation.
-
Change Solvent System: If reducing polarity doesn't work, switch one of the solvents. For instance, if you are using Hexane/EtOAc, try a system like Hexane/DCM or Toluene/EtOAc. The different solvent properties can drastically change the selectivity.
-
Use a Finer Silica Mesh: If you have access to it, using silica gel with a smaller particle size (higher mesh) increases the surface area and can improve the resolution of closely eluting spots.
-
Caption: Decision Tree for Troubleshooting Poor Separation.
Part 3: Post-Column Analysis & Advanced Problems
Q6: My collected fractions are pure by TLC, but the final product shows significant peak tailing in my GC/HPLC analysis. What happened?
A6: Peak tailing is a common problem that can obscure impurities and affect quantification. It typically arises from either chemical interactions within the column or physical problems with the column packing.[6][7][8]
-
Possible Causes & Solutions:
-
Strong Analyte-Silica Interaction: The sulfur atom in your compound can interact with acidic silanol groups (Si-OH) on the silica surface. This secondary interaction mechanism causes some molecules to lag, creating a "tail".
-
Solution: Add a small amount of a competitive agent to your mobile phase (e.g., 0.1-0.5% acetic acid or triethylamine, depending on the nature of your compound) to mask the active sites on the silica.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][9]
-
Solution: Dilute your sample before injection or use a column with a larger diameter or higher loading capacity.
-
-
Poor Column Packing: Voids or channels in the silica bed can cause the sample band to travel unevenly, resulting in tailing.[7]
-
Solution: Ensure your column is packed uniformly without any air gaps. Slurry packing is often more consistent than dry packing a column.
-
-
Caption: Common Causes of Chromatographic Peak Tailing.
Q7: My compound seemed pure, but after evaporation, the mass recovery is very low. Where did it go?
A7: Low mass recovery can be attributed to several factors, from physical loss to decomposition.
-
Troubleshooting Checklist:
-
Compound Volatility: While this compound is not extremely volatile, aggressive evaporation (high temperature, very high vacuum) can lead to loss. Use moderate temperatures on the rotary evaporator.
-
Irreversible Adsorption: Some of your compound may have strongly or irreversibly bound to the silica gel, especially if decomposition occurred.[5]
-
Incomplete Elution: Did you stop the column too early? Continue flushing the column with a much stronger solvent (e.g., 50% EtOAc in Hexane) and check these fractions by TLC to see if more product elutes.
-
Dilute Fractions: Your compound may have eluted over a very large number of fractions (band broadening), and you may not have detected the more dilute fractions by TLC.[5] Try concentrating a few later fractions to see if the product is present.[5]
-
References
- Smolecule. (2023). 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene.
- Restek Corporation. (n.d.). Troubleshooting Guide.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-(difluoromethyl)benzene.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- BenchChem. (2025). Troubleshooting peak tailing and broadening in GC analysis of trimethyldecanes.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Biosynth. (n.d.). 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Alichem. (n.d.). This compound, 97% Purity, C7H5BrF2S, 1 gram.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2021). Optimized separation factors of fluoro and desfluoro compounds.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- Smolecule. (2023). 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene.
- Sigma-Aldrich. (n.d.). {[(difluoromethyl)sulfanyl]methyl}benzene.
- BenchChem. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Agno Pharma. (n.d.). 1-bromo-4-(difluoromethyl)-benzene. CPHI Online.
- PubMed. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
- BenchChem. (2025). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.
- BLD Pharm. (n.d.). 1-Bromo-4-(methylsulfonyl)benzene.
- PubChem. (n.d.). 1-Bromo-4-[difluoro(phenyl)methyl]benzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-(2,2-difluoropropyl)benzene.
- CP Lab Safety. (n.d.). 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, 1 gram.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.
- ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
- BLD Pharm. (n.d.). ((Difluoromethyl)sulfonyl)benzene.
- Sigma-Aldrich. (n.d.). {[(difluoromethyl)sulfanyl]methyl}benzene.
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
Sources
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
troubleshooting low yields in the synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Welcome to the technical support center for the synthesis of 1-bromo-4-[(difluoromethyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable synthetic intermediate. The difluoromethylthio (-SCF₂H) moiety is a critical pharmacophore in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for thiol or hydroxyl groups.[1][2][3] Its successful introduction is therefore of significant interest.
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this synthesis and enhance the reproducibility and efficiency of your work.
Synthesis Overview: Common Synthetic Pathway
The most prevalent and modern approach to synthesizing this compound involves the direct difluoromethylation of 4-bromothiophenol. A highly effective method employs a radical-based pathway using Zinc difluoromethanesulfinate (DFMS) as the difluoromethyl source and an oxidant, such as tert-butyl hydroperoxide (tBuOOH), as a radical initiator.[4][5]
General Reaction Scheme:
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material, 4-bromothiophenol. What are the likely causes?
A1: Low conversion is typically rooted in issues with reagent activity, reaction initiation, or suboptimal conditions.
-
Cause 1: Inactive Difluoromethylating Reagent.
-
Explanation: While DFMS [Zn(SO₂(CF₂H))₂] is generally bench-stable, its efficacy can be compromised by improper storage or contamination.[5] Other difluoromethylating agents can be sensitive to moisture and air.
-
Solution: Ensure your difluoromethylating reagent is of high purity and has been stored in a cool, dry place. If in doubt, purchase a fresh batch.
-
-
Cause 2: Inefficient Radical Initiation.
-
Explanation: In radical-based pathways, the initiator (e.g., tBuOOH) is critical for generating the active •CF₂H radical.[4] If the initiator has degraded or is added in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Use a fresh, verified source of the radical initiator. For reactions that have stalled, a second addition of both the difluoromethylating reagent and the initiator can sometimes drive the reaction to completion.[4]
-
-
Cause 3: Suboptimal Base or Thiolate Formation.
-
Explanation: For reactions involving a difluorocarbene precursor, the thiol must first be deprotonated to the more nucleophilic thiolate.[6] An inappropriate or weak base, or insufficient stoichiometry, will result in poor conversion.
-
Solution: Ensure an appropriate base (e.g., LiOH, KOH) is used in the correct stoichiometric amount to fully deprotonate the 4-bromothiophenol. The reaction should be monitored to confirm thiolate formation before proceeding.
-
-
Cause 4: Incorrect Reaction Temperature.
-
Explanation: Radical reactions often have a specific temperature window for optimal initiation and propagation. If the temperature is too low, the rate of radical generation may be too slow. Conversely, excessively high temperatures can lead to reagent decomposition and unwanted side reactions.
-
Solution: Strictly adhere to the recommended temperature in the protocol. For the DFMS/tBuOOH system, the reaction is typically run at room temperature (23 °C).[5]
-
Q2: The reaction is messy, with multiple side products and a low yield of the desired product. What are the common side reactions?
A2: The formation of multiple side products often points to the oxidation of the starting material or competing reaction pathways.
-
Primary Side Reaction: Oxidative Dimerization.
-
Explanation: The most common side product is the disulfide, 1,2-bis(4-bromophenyl)disulfane, formed by the oxidation of the 4-bromothiophenol starting material. Thiols are highly susceptible to oxidation, especially in the presence of air (O₂).
-
Mitigation Strategy:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed before use.
-
Order of Addition: Add the thiol to the reaction mixture just before the difluoromethylating agent to minimize its exposure time to potentially oxidizing conditions.
-
-
-
Other Potential Side Reactions:
-
Over-alkylation/Further Reactions: While less common for this specific product, highly reactive intermediates could potentially react further.
-
Reagent Decomposition: As mentioned, running the reaction at too high a temperature can cause the reagents to decompose, leading to a complex mixture.
-
Q3: My crude NMR looks promising, but I lose a significant amount of product during workup and purification. What are the best practices?
A3: Product loss during isolation is a frequent challenge that can be overcome with careful technique.
-
Workup Procedure:
-
Explanation: The goal of the workup is to remove unreacted reagents, initiator residues, and inorganic salts. An overly aggressive or prolonged aqueous wash can lead to emulsions or hydrolysis of sensitive compounds.
-
Recommended Protocol: After quenching the reaction, perform a standard aqueous workup. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash to aid in phase separation and remove residual water.
-
-
Purification Technique:
-
Explanation: this compound is best purified by silica gel column chromatography. Improper solvent selection can result in poor separation from byproducts, especially the corresponding disulfide which has a similar polarity.
-
Best Practices:
-
Solvent System: Use a non-polar solvent system, such as a gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% and slowly increasing to 5-10%).
-
TLC Monitoring: Carefully monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
Solvent Removal: Remove the solvent under reduced pressure at a moderate temperature (e.g., <40 °C) to prevent any potential degradation or loss of the product.
-
-
Q4: My yields are inconsistent between batches. How can I improve reproducibility?
A4: Inconsistency is almost always due to subtle variations in reaction parameters.
-
Solution: Strict control over all experimental variables is paramount.
-
Reagent Stoichiometry: Use precise measurements for all reagents. Do not estimate quantities.
-
Atmosphere Control: Ensure a consistently inert and dry atmosphere for every run.
-
Temperature Control: Use a reliable oil bath or cryocooler to maintain a stable reaction temperature.
-
Stirring Rate: Maintain a consistent and efficient stirring rate to ensure the reaction mixture is homogeneous.
-
Reagent Quality: Use reagents from the same batch or supplier whenever possible to minimize variability in purity and activity.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive difluoromethylating agent or initiator. | Use fresh, high-purity reagents. Consider a second addition of reagents to a stalled reaction.[4] |
| Insufficient base for thiolate formation. | Ensure correct stoichiometry of a suitable base (e.g., LiOH, KOH). | |
| Reaction temperature is too low. | Maintain the reaction at the recommended temperature (e.g., 23 °C for DFMS method).[5] | |
| Multiple Side Products | Oxidation of thiol to disulfide. | Conduct the reaction under an inert atmosphere (N₂ or Ar) using degassed solvents. |
| Reagent decomposition. | Avoid excessive temperatures and prolonged reaction times. | |
| Product Loss During Isolation | Poor separation during chromatography. | Use a non-polar eluent system (e.g., Hexanes/EtOAc) and monitor fractions carefully by TLC. |
| Emulsion during workup. | Use a brine wash to break emulsions and aid phase separation. | |
| Inconsistent Yields | Variation in reaction parameters. | Maintain strict control over stoichiometry, temperature, atmosphere, and reagent quality. |
Detailed Experimental Protocol: Radical Difluoromethylation
This protocol is adapted from the procedure reported by Baran and coworkers for the difluoromethylation of thiols using DFMS.[4][5]
Materials:
-
4-bromothiophenol
-
Zinc difluoromethanesulfinate (DFMS)
-
tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (1.0 equiv).
-
Add dichloromethane and deionized water to form a 2.5:1 solvent mixture (e.g., 2.5 mL DCM and 1.0 mL H₂O per mmol of thiol).
-
Begin vigorous stirring. Add Zinc difluoromethanesulfinate (DFMS) (2.0 equiv).
-
Add tert-butyl hydroperoxide (3.0 equiv) dropwise to the stirring suspension at room temperature (23 °C).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
If the reaction has stalled, a second portion of DFMS (1.0 equiv) and tBuOOH (1.5 equiv) can be added to drive it to completion.[4]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Visualized Workflows and Mechanisms
Radical Difluoromethylation Mechanism
The following diagram illustrates the proposed radical mechanism for the reaction using the DFMS/tBuOOH system.
Caption: Proposed radical mechanism for the synthesis.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving issues related to low yields.
Caption: A logical workflow for troubleshooting low yields.
References
-
Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. Available from: [Link]
-
Ni, C., & Hu, J. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3223–3239. Available from: [Link]
-
Ni, C., & Hu, J. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3223–3239. Available from: [Link]
-
Yuan, C., Zhu, L., Chen, C., & Zhao, Y. (2018). Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives. Organic Chemistry Frontiers. Available from: [Link]
-
Carboni, A., Dagousset, G., & Magnier, E. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7045-7085. Available from: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 11(10), 1229. Available from: [Link]
-
Zhang, P., Le, C., & MacMillan, D. W. C. (2023). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. Available from: [Link]
-
Djukanovic, D., Poe, S. L., & Kappe, C. O. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5249-5253. Available from: [Link]
-
ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols. Available from: [Link]
-
Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Available from: [Link]
-
Shen, X., & Zhang, C. (2019). Difluoromethylation of Phenols and Thiophenols with the S‑(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. figshare.com [figshare.com]
identifying and characterizing impurities in 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Welcome to the technical support center for 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS: 4837-14-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and characterizing impurities that may be encountered during the synthesis, handling, and storage of this important chemical intermediate.[1][2][3]
I. Introduction to this compound and Its Impurity Profile
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][3] Its unique difluoromethylthio group can enhance the lipophilicity and metabolic stability of target molecules. The purity of this reagent is critical for the successful synthesis of downstream products and for meeting stringent regulatory requirements. Impurities can arise from the synthetic route, degradation, or improper storage. This guide will provide a systematic approach to identifying and characterizing these impurities.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: I am observing an unexpected peak in the HPLC analysis of my this compound sample. How do I identify it?
A1: An unexpected peak can be either a synthetic impurity or a degradation product. To identify it, a systematic approach is necessary:
-
Review the Synthesis: Consider the starting materials and reagents used in the synthesis. Common impurities include unreacted starting materials like 4-bromothiophenol or by-products from the difluoromethylation step.
-
Perform Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Comparing the retention time of the unknown peak with those generated during forced degradation can provide clues. The sulfanyl group is particularly susceptible to oxidation, so pay close attention to oxidative degradation.
-
Isolate and Characterize: If the impurity is present in a significant amount, consider semi-preparative HPLC to isolate it. The isolated impurity can then be characterized using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: My sample of this compound is developing a yellow tint over time. What could be the cause?
A2: A change in color often indicates degradation. Aryl sulfides can be sensitive to light and air, leading to the formation of colored impurities. The primary suspect would be oxidation of the sulfur atom. It is recommended to store the compound at -20°C in a tightly sealed container, protected from light.[4] To confirm the identity of the colored species, re-analyze the sample by HPLC and compare the chromatogram to that of a fresh sample.
Q3: I am struggling to separate a closely eluting impurity from the main peak in my HPLC analysis. What can I do to improve the resolution?
A3: Improving chromatographic resolution can be achieved by several means:
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the strong solvent might improve separation.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interactions with aromatic and fluorinated compounds.
-
Adjust the pH of the Mobile Phase: For ionizable impurities, changing the pH can significantly alter their retention time.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance resolution, although it will increase the run time.
III. Potential Impurities and Their Origins
Understanding the potential impurities is the first step in effective characterization.
| Impurity Name | Structure | Likely Origin |
| 4-Bromothiophenol | Unreacted starting material | |
| Bis(4-bromophenyl) disulfide | Oxidative dimerization of 4-bromothiophenol | |
| 1-Bromo-4-[(difluoromethyl)sulfinyl]benzene (Sulfoxide) | Oxidation of the parent compound | |
| 1-Bromo-4-[(difluoromethyl)sulfonyl]benzene (Sulfone) | Further oxidation of the parent compound or sulfoxide | |
| Positional Isomers (e.g., 2-bromo or 3-bromo analogs) | Impurities in the starting bromothiophenol |
IV. Experimental Protocols
A. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to the working concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase to the working concentration.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve a portion of the stressed sample in the mobile phase to the working concentration.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 48 hours. Dilute with mobile phase to the working concentration.
-
Analysis: Analyze all stressed samples by the proposed stability-indicating HPLC method.
Logical Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation studies.
B. Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential impurities and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30-31 min: 90-50% B, 31-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Impurity Identification and Characterization Workflow
Caption: Step-by-step impurity characterization.
V. Characterization of Key Impurities
A. GC-MS Analysis
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities, particularly positional isomers that may be difficult to resolve by HPLC.
Typical GC-MS Parameters:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV
Expected Fragmentation Patterns:
-
This compound: The molecular ion peak (M+) should be visible. Key fragments would arise from the loss of Br, CHF2, and cleavage of the C-S bond.
-
Positional Isomers: While having the same molecular weight, positional isomers may show subtle differences in their fragmentation patterns and, more reliably, will have different retention times.
-
Bis(4-bromophenyl) disulfide: Will show a characteristic M+ peak and fragmentation corresponding to the cleavage of the S-S bond and loss of bromine.
B. NMR Spectroscopy
NMR is indispensable for the definitive structural elucidation of impurities. ¹H, ¹³C, and ¹⁹F NMR should be utilized.
Plausible NMR Data for this compound and its Oxidized Impurities (in CDCl₃):
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Parent Sulfide | 7.6-7.4 (m, 4H, Ar-H), 6.7 (t, 1H, -SCHF₂) | -90 to -95 (d) | 135-130 (Ar-C), 125-120 (Ar-C), 118 (t, -SCHF₂) |
| Sulfoxide | 7.8-7.6 (m, 4H, Ar-H), 6.9 (t, 1H, -S(O)CHF₂) | -120 to -125 (d) | 145-140 (Ar-C), 125-120 (Ar-C), 115 (t, -S(O)CHF₂) |
| Sulfone | 8.0-7.8 (m, 4H, Ar-H), 7.1 (t, 1H, -S(O₂)CHF₂) | -110 to -115 (d) | 140-135 (Ar-C), 130-125 (Ar-C), 120 (t, -S(O₂)CHF₂) |
Note: 't' denotes a triplet due to coupling with two fluorine atoms, and 'd' in ¹⁹F NMR denotes a doublet due to coupling with one proton. Chemical shifts are approximate and for illustrative purposes.
VI. Conclusion
This technical support guide provides a comprehensive framework for the identification and characterization of impurities in this compound. By understanding the potential sources of impurities and employing systematic analytical strategies, researchers can ensure the quality and integrity of their material, leading to more reliable and reproducible results in their downstream applications.
VII. References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C7H5BrF2S, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PubMed. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
American Chemical Society. (2023). Oxidative Chloro- and Bromodifluoromethylation of Thiophenols. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
ResearchGate. (2018). The differentiation of positional isomers utilizing GC-IRD. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubMed. (2013). Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11403327, 1-Bromo-4-[difluoro(phenyl)methyl]benzene. Retrieved from [Link]
-
PubMed. (2015). Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2017). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-iodo-benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction rates and achieve optimal outcomes in your nucleophilic substitution experiments. The unique electronic properties of the difluoromethylsulfanyl (-SCF₂H) group present specific challenges and opportunities that this guide will address.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is extremely slow or not proceeding to completion. What are the primary factors I should investigate?
Answer: A sluggish reaction with this substrate is a common challenge, primarily stemming from two key factors: the nature of the leaving group and the moderate activating effect of the para-substituent. Let's break down the solutions.
The reaction likely proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The rate-determining step of this reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[2][3] The speed of this step is highly sensitive to the electrophilicity of the carbon bearing the leaving group and the stability of the resulting intermediate.
-
Leaving Group Consideration: In the SNAr mechanism, the reactivity of halogens is often the reverse of what is seen in SN2 reactions. The order of reactivity is typically F > Cl > Br > I.[4][5] This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since your substrate is an aryl bromide, the reaction is inherently slower than with the corresponding aryl fluoride.[6]
-
Activating Group Influence: The para-substituted -SCF₂H group is electron-withdrawing due to the electronegative fluorine atoms, which is essential for activating the ring towards nucleophilic attack.[7] It stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects.[8][9] However, its activating strength may be less than that of classic groups like nitro (NO₂), meaning more forcing conditions are often necessary.[10]
Solutions to Accelerate the Reaction:
-
Optimize SNAr Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are highly recommended as they solvate the counter-ion of the nucleophile but leave the nucleophilic anion relatively "naked" and more reactive.[11] Protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.[12] Consider switching to a high-boiling polar aprotic solvent to enable higher reaction temperatures.
-
Temperature: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. For slow SNAr reactions, heating in a sealed vessel or using microwave irradiation can be highly effective, allowing temperatures to be reached that are well above the solvent's atmospheric boiling point.[13]
-
Nucleophile and Base: The reaction rate is directly proportional to the concentration and nucleophilicity of the nucleophile.[2] Ensure you are using a sufficient excess of the nucleophile (e.g., 1.5-2.0 equivalents). If your nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate it, and the choice of base can be critical. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[14]
-
-
Consider an Alternative Mechanistic Pathway: Transition-Metal Catalysis: For aryl bromides, which are often sluggish in SNAr, transition-metal-catalyzed cross-coupling is a powerful and frequently used alternative. These reactions proceed through a different mechanism (oxidative addition, reductive elimination) and are often much faster and more efficient at lower temperatures.
-
For N- and O-Nucleophiles: Buchwald-Hartwig amination (using Palladium catalysts) is the state-of-the-art method for forming C-N and C-O bonds.[15]
-
For S-Nucleophiles: Ullmann-type coupling (often using Copper catalysts) is effective for forming aryl-sulfur bonds.
-
For C-Nucleophiles: Suzuki or Heck reactions can be employed.[16]
-
Question 2: I'm observing significant side product formation. What are the likely causes and how can I mitigate them?
Answer: Side product formation often points to competing reaction pathways or degradation of the starting material or product.
-
Benzyne Formation: If you are using an exceptionally strong base (e.g., sodium amide, NaNH₂) in combination with high temperatures, you may be promoting an elimination-addition mechanism that proceeds through a highly reactive "benzyne" intermediate.[4][10] This pathway can lead to a mixture of products, including cine-substitution, where the incoming nucleophile adds to the carbon adjacent to the one that the leaving group was on.[17] To avoid this, use a milder base such as K₂CO₃ or an organic base like DBU.
-
Reductive Dehalogenation: In some cases, particularly when using transition-metal catalysis, you might observe the formation of 4-[(difluoromethyl)sulfanyl]benzene, where the bromine has been replaced by a hydrogen atom. This can result from competing reduction pathways. Optimizing the catalyst, ligand, and reaction conditions can minimize this side reaction.
-
Substrate/Product Degradation: The -SCF₂H moiety is generally stable, but under excessively harsh basic conditions or very high temperatures, degradation could occur. If you suspect this is happening, try running the reaction at a lower temperature for a longer period or screen alternative, milder bases.
Frequently Asked Questions (FAQs)
Q1: What is the SNAr mechanism, and how does understanding it help in troubleshooting?
A1: The SNAr (Substitution Nucleophilic Aromatic) reaction is a two-step addition-elimination mechanism.[18]
-
Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex.[1][4]
-
Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored.
Understanding that the first step is the slow, rate-determining step is crucial. It explains why reaction parameters that stabilize the negatively charged Meisenheimer complex or increase the electrophilicity of the ipso-carbon will accelerate the reaction. This includes the presence of electron-withdrawing groups, the choice of a highly electronegative leaving group (F > Cl > Br > I), and the use of polar aprotic solvents.[9]
Caption: The SNAr addition-elimination mechanism.
Q2: Why is this compound less reactive than its fluoro-analogue in SNAr reactions?
A2: This is a classic feature of the SNAr mechanism. The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[9] Fluorine is the most electronegative halogen, so it exerts the strongest inductive electron-withdrawing effect. This makes the carbon atom it is attached to significantly more electron-poor (electrophilic) and thus more attractive to an incoming nucleophile.[5][6] This enhanced electrophilicity leads to a lower activation energy for the formation of the Meisenheimer complex, resulting in a much faster reaction rate compared to the bromo-analogue.
Q3: How do I choose the optimal solvent and temperature?
A3: The optimal conditions depend on the reactivity of your specific nucleophile. A good approach is to start with standard conditions and incrementally increase the energy input if the reaction is slow. The following workflow can guide your optimization process.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. innospk.com [innospk.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
- 16. nbinno.com [nbinno.com]
- 17. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Navigating the Scale-Up Synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming the challenges associated with the scale-up of this important fluorinated building block. The difluoromethylthio (-SCF₂H) group is increasingly incorporated into pharmaceutical and agrochemical candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, the transition from lab-scale synthesis to pilot or industrial production of molecules like this compound presents a unique set of challenges. This document provides a comprehensive troubleshooting guide and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Core Synthesis Workflow: A Scalable Approach
The synthesis of this compound is most commonly achieved through the reaction of 4-bromothiophenol with a difluorocarbene precursor. This approach is often favored for its relative simplicity and the availability of starting materials. Below is a representative scalable protocol.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted for Scale-Up)
This protocol is adapted from established methods for the difluoromethylation of thiols using sodium chlorodifluoroacetate as a difluorocarbene precursor.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Key Properties |
| 4-Bromothiophenol | 189.07 | White to beige crystalline solid, air-sensitive, irritant.[4] |
| Sodium Chlorodifluoroacetate | 152.46 | White solid, difluorocarbene precursor. |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | Strong base, hygroscopic. |
| N,N-Dimethylformamide (DMF) | 73.09 | High-boiling polar aprotic solvent. |
| Deionized Water | 18.02 | |
| Ethyl Acetate | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl) | - | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | Drying agent. |
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel with cesium carbonate (1.5 eq).
-
Solvent Addition: Add a mixture of DMF and water (e.g., 4:1 v/v). Caution: An exotherm may be observed upon addition of the solvent to cesium carbonate.[3]
-
Thiol Addition: Dissolve 4-bromothiophenol (1.0 eq) in DMF and add it to the reactor. Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Difluorocarbene Precursor Addition: Add sodium chlorodifluoroacetate (1.5-2.0 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or GC-MS) until the consumption of the starting material is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a clear oil.
-
Troubleshooting Guide
Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.
Q1: My reaction shows very low or no conversion of the starting 4-bromothiophenol. What are the likely causes?
A1:
-
Reagent Quality: 4-bromothiophenol is susceptible to air oxidation to form the corresponding disulfide (4,4'-dibromodiphenyl disulfide).[5] This disulfide will not react under the given conditions. Ensure you are using high-purity 4-bromothiophenol from a reliable source or consider purifying it before use. Always handle it under an inert atmosphere.[4]
-
Difluorocarbene Precursor Stability: The stability of difluoromethylating agents can be a challenge.[1] If using sodium chlorodifluoroacetate, ensure it has been stored correctly and is not degraded. On a large scale, controlling the release of CO₂ from the decarboxylation of this reagent is a critical safety parameter.
-
Insufficient Base or Thiolate Formation: Cesium carbonate is hygroscopic. If it has absorbed moisture, its effectiveness will be reduced. Ensure a sufficient amount of dry, high-quality base is used to fully deprotonate the thiophenol. Incomplete thiolate formation will lead to low reactivity.
Q2: The reaction stalls at partial conversion. How can I drive it to completion?
A2:
-
Temperature: The generation of difluorocarbene from sodium chlorodifluoroacetate is temperature-dependent. If the reaction is sluggish, a modest increase in temperature (e.g., in 5-10 °C increments) may be necessary. However, be cautious as excessive heat can lead to byproduct formation.
-
Mixing: On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of poor reagent distribution, resulting in incomplete reaction. Ensure the mechanical stirrer is providing sufficient agitation to keep the heterogeneous mixture well-suspended.
-
Reagent Addition: Instead of adding the sodium chlorodifluoroacetate all at once, consider adding it in portions. This can help maintain a more consistent concentration of the reactive difluorocarbene intermediate throughout the reaction.
Q3: I am observing a significant amount of 4,4'-dibromodiphenyl disulfide as a byproduct. How can I prevent this?
A3: The formation of disulfide is a classic issue with thiols and is caused by oxidation.
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents and that a positive pressure of inert gas is maintained throughout the reaction.
-
Solvent Purity: Use degassed solvents to minimize dissolved oxygen.
Q4: During the aqueous work-up, I'm struggling with emulsion formation. What is the best way to handle this?
A4: Emulsions are common in large-scale extractions, especially when dealing with DMF.
-
Brine Addition: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can increase its ionic strength, which often helps to break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of celite can sometimes help to break up the emulsion.
-
Solvent Choice: If emulsions are a persistent problem, consider exploring alternative extraction solvents.
Q5: Purification by column chromatography is proving difficult and not scalable. Are there other options?
A5: While chromatography is useful at the lab scale, it is often not ideal for large quantities.
-
Vacuum Distillation: this compound is likely to be a high-boiling liquid. Vacuum distillation can be a highly effective and scalable method for purification. You will need to determine the boiling point under reduced pressure.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this can be an excellent method for large-scale purification.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A:
-
4-Bromothiophenol: This starting material is toxic if swallowed and can cause severe skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work in a well-ventilated fume hood.
-
Chlorodifluoromethane (if used as a precursor): If using gaseous difluorocarbene precursors like chlorodifluoromethane (Freon-22), it is important to note that it is a gas that can act as an asphyxiant by displacing air.[8] It is also an ozone-depleting substance, and its use is regulated.[9]
-
Pressure Build-up: The decomposition of sodium chlorodifluoroacetate generates carbon dioxide gas. In a large, sealed reactor, this can lead to a dangerous pressure build-up. The reactor must be equipped with a pressure relief system, and the reaction should be vented appropriately.
-
Exotherms: As noted, the addition of solvents to the base can be exothermic.[3] Reagent addition should be controlled, and the reactor temperature must be monitored closely.
Q: Are there alternative difluoromethylating agents I could consider for better scalability?
A: Yes, the field of difluoromethylation is rapidly evolving.[10] Some alternatives include:
-
Fluoroform (CHF₃): An inexpensive and non-ozone-depleting gas that can serve as a difluorocarbene source.[11]
-
Difluoromethyl 2-pyridyl sulfone: A crystalline, sustainably sourced difluoromethylation reagent that has been used in nickel-catalyzed cross-coupling reactions.[12]
-
TMSCF₂H (Difluoromethyl)trimethylsilane): This reagent can generate difluorocarbene under basic conditions.[1] The choice of reagent will depend on cost, availability, safety, and compatibility with your specific substrate and equipment.
Q: How can I best monitor the reaction progress on a large scale?
A: Taking samples directly from a large, hot, and potentially pressurized reactor can be hazardous. It is advisable to have a dedicated sampling port that allows for safe extraction of a small aliquot of the reaction mixture. In-line monitoring technologies (e.g., IR or Raman spectroscopy) can also be considered for real-time analysis in advanced manufacturing settings. For offline analysis, HPLC and GC-MS are the most common and effective methods. A typical HPLC method would involve a C18 column with a mobile phase of acetonitrile and water.
References
-
Gro-kipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]
-
ACS Catalysis. (2022). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. Retrieved from [Link]
-
Organic Letters. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromothiophenol. Retrieved from [Link]
-
Organic Letters. (2018). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Retrieved from [Link]
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
QMRO. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Cost-Efficient, Multigram Scalable Synthesis of Shelf-Stable Electrophilic (Phenylsulfonyl)difluoromethylating Reagents. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - 4-Bromothiophenol. Retrieved from [Link]
-
ResearchGate. (2022). Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Chlorodifluoromethane (HCFC-22) and its Market Dynamics. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Chlorodifluoromethane. Retrieved from [Link]
- Google Patents. (n.d.). US20080194779A1 - Process for the Manufacture of Chlorodifluoromethane.
-
ECETOC. (1990). Chlorodifluoromethane. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Vinylidene Fluoride via Reaction of Chlorodifluoromethane (HCFC22) with Methane. Retrieved from [Link]
-
Synthesis. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]
-
PubMed. (1998). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, 1 gram. Retrieved from [Link]
-
Organic Letters. (2023). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Retrieved from [Link]
-
PubMed. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2015). Difluorocarbene-Derived Trifluoromethylthiolation and [18F]Trifluoromethylthiolation of Aliphatic Electrophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN101104600A - Method to prepare 4-bromo-1-oxypentafluorosulfanylbenzene.
-
Sci-Hub. (n.d.). (Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromothiophenol | 106-53-6 [chemicalbook.com]
- 5. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. 4-Bromothiophenol | C6H5BrS | CID 66049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Innovative Developments in the field of Difluoromethylation Chemistry [qmro.qmul.ac.uk]
- 11. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
effect of base and solvent on the outcome of coupling reactions with 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Welcome to the technical support center for coupling reactions involving 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling chemistry. We will explore common challenges and provide in-depth, field-proven solutions, focusing on the critical role of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. What is the likely cause?
A1: Sluggish reaction rates and low yields in Suzuki-Miyaura couplings with electron-deficient aryl halides like this compound often stem from an inappropriate choice of base and solvent. The electron-withdrawing nature of the -(SCF₂H) group deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.
The choice of base is critical for the efficiency of the transmetalation step. A base that is too weak may not activate the boronic acid or ester sufficiently, leading to a slow reaction. Conversely, a base that is too strong can lead to side reactions, such as decomposition of the catalyst or the starting materials. For electron-deficient systems, a moderately strong inorganic base is often a good starting point.
The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. A solvent system that provides good solubility for both the organic and inorganic components is essential. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is commonly employed to facilitate the dissolution of the inorganic base.
Troubleshooting Flowchart for Sluggish Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura couplings.
Recommended Starting Conditions & Troubleshooting Steps:
| Parameter | Initial Recommendation | Troubleshooting Action | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | Switch to a stronger base like K₃PO₄. | A stronger base can accelerate the transmetalation step, which is often rate-limiting with electron-deficient aryl halides. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Try a more polar aprotic solvent like DMF or DMA. | These solvents can enhance the solubility of the reagents and may better stabilize the catalytic intermediates. |
| Temperature | 80-100 °C | Increase temperature in 10 °C increments. | Higher temperatures can overcome the activation energy barrier for the oxidative addition of the deactivated aryl bromide. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Screen other palladium catalysts and ligands. | Different ligands can have a significant impact on the catalyst's activity and stability. |
Q2: I am observing significant amounts of homocoupling of my boronic acid derivative in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen and certain bases. This process, known as the Ullmann reaction, can be particularly problematic with electron-rich boronic acids.
To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture to remove any dissolved oxygen. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period or by using the freeze-pump-thaw method.
The choice of base can also influence the extent of homocoupling. While a strong base is often required for the desired cross-coupling, it can also promote the undesired homocoupling. Therefore, a careful balance must be struck. Using a milder base or carefully controlling the stoichiometry can be beneficial.
Experimental Protocol to Minimize Homocoupling:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture containing the aryl halide, boronic acid, and base by sparging with argon for at least 30 minutes.
-
Base Selection: Consider using a milder base like K₂CO₃ or even an organic base such as triethylamine (NEt₃) in combination with a fluoride source (e.g., CsF).
-
Controlled Addition: In some cases, slow addition of the boronic acid or the base can help to maintain a low concentration of the reactive species, thereby disfavoring the bimolecular homocoupling reaction.
-
Temperature Control: Running the reaction at the lowest effective temperature can also help to reduce the rate of side reactions.
Q3: My Buchwald-Hartwig amination with this compound and a primary amine is not going to completion. What adjustments should I consider?
A3: Incomplete conversion in Buchwald-Hartwig aminations with electron-deficient aryl halides can be attributed to several factors, including catalyst deactivation, insufficient base strength, or an inappropriate solvent. The electron-withdrawing -(SCF₂H) group can make the aryl bromide more susceptible to side reactions and can also influence the electronics of the palladium catalyst.
The choice of base is particularly critical in C-N coupling reactions. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sterically hindered alkoxides are often the bases of choice.
The solvent must be able to dissolve all reactants and intermediates and should be compatible with the strong base used. Aprotic polar solvents are generally preferred.
Troubleshooting Guide for Incomplete Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Conversion | Insufficient base strength | Switch from NaOtBu to a stronger base like LiHMDS or KHMDS. | Stronger bases can more effectively deprotonate the amine, leading to a faster rate of catalysis. |
| Catalyst Deactivation | Unstable catalytic species | Use a more robust ligand such as a biarylphosphine ligand (e.g., XPhos, SPhos). | These ligands can stabilize the palladium center and promote the desired reductive elimination. |
| Poor Solubility | Inappropriate solvent | Change from toluene or dioxane to a more polar solvent like THF or CPME. | Improved solubility can lead to higher effective concentrations of the reactants and catalyst, increasing the reaction rate. |
Reaction Optimization Workflow
removal of palladium catalyst from 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene reaction products
A Guide for Researchers in Organic Synthesis and Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual palladium from reaction products, with a focus on compounds derived from precursors like 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my reaction product so critical?
A1: The removal of residual palladium is paramount for several reasons, particularly in the context of drug development.
-
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for oral medications.[2][3] This often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose.[2][4]
-
Toxicological Concerns: Palladium compounds can be toxic and have been associated with adverse health effects, including skin irritation and allergic reactions.[1]
-
Catalytic Interference: Trace amounts of palladium can interfere with subsequent synthetic steps, catalyzing unwanted side reactions and leading to impurities or reduced yields.[5] It can also interfere with biological assays, producing false positives or negatives and compromising screening data.[6][7]
-
Product Stability: Residual metals can degrade the final product over time, affecting its shelf life and efficacy.
Q2: What are the primary methods for removing palladium catalysts?
A2: A variety of techniques are available, and the optimal choice depends on the specific characteristics of your product, the solvent system, and the nature of the palladium species present.[8] The most common methods include:
-
Filtration: Effective for removing heterogeneous catalysts (e.g., Pd/C) or insoluble palladium black that has precipitated from the solution.[9][10]
-
Chromatography: Column chromatography over silica gel or alumina can remove palladium species, though its effectiveness can be variable for soluble palladium.[9][11]
-
Adsorption on Activated Carbon: A cost-effective method where the crude product solution is treated with activated carbon, which adsorbs the palladium.[8][12][13]
-
Metal Scavengers: These are solid-supported reagents (often functionalized silica or polymers) with ligands that have a high affinity for palladium, selectively binding and removing it from solution.[14][15][16] This is often the most effective method for reducing palladium to very low levels.[6]
-
Crystallization: Recrystallizing the final product can be an effective purification step, but it can sometimes lead to the concentration of metallic impurities within the crystal lattice.[17]
-
Extraction: Liquid-liquid extraction can sometimes remove certain palladium salts.[9]
Q3: How can I determine the concentration of residual palladium in my sample?
A3: Quantifying palladium levels is crucial to verify the effectiveness of your purification method.
-
ICP-MS/OES: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are the industry-standard techniques for accurate, low-level quantification of elemental impurities.[18][19] However, these methods require expensive instrumentation and complex sample preparation, often leading to long turnaround times.[19]
-
Fluorometric/Colorimetric Assays: For process development and high-throughput screening of purification methods, rapid catalysis-based fluorometric or colorimetric assays are available.[18][20][21] These methods exploit a palladium-catalyzed reaction to produce a fluorescent or colored product, allowing for quick and inexpensive analysis in a standard lab setting using a plate reader.[18][19]
Section 2: Troubleshooting Guide
Q4: My reaction mixture turned black, and now I have a fine black powder in my crude product. What is this, and how do I remove it?
A4: The black powder is almost certainly palladium(0), often referred to as "palladium black." This occurs when the soluble palladium catalyst agglomerates and precipitates out of solution. This is common in cross-coupling reactions like Suzuki or Heck couplings.[22]
Troubleshooting Steps:
-
Initial Removal: The first step should always be to filter the entire reaction mixture through a pad of an inert filter aid like Celite®.[4] This will remove the bulk of the insoluble palladium black.
-
Procedure:
-
Place a sintered glass funnel on a filter flask.
-
Add a 1-2 cm thick layer of Celite® to the funnel.
-
Wet the Celite® pad with the reaction solvent and apply gentle vacuum to settle the pad.
-
Dilute your reaction mixture with a suitable solvent and carefully pour it onto the Celite® pad.
-
Wash the pad thoroughly with additional solvent to ensure all of your product is collected in the filtrate.[9]
-
-
Prevention: The formation of palladium black can sometimes be minimized by ensuring the reaction is run under a strictly inert atmosphere (nitrogen or argon), as oxygen can promote the decomposition of the catalyst complex.[22]
Q5: I filtered my reaction through Celite®, but subsequent analysis still shows high palladium levels (>100 ppm). Why?
A5: While filtration is excellent for removing insoluble palladium(0), it is ineffective at removing soluble palladium species that remain in the filtrate.[6] These species can exist in various oxidation states and are often complexed with ligands (e.g., phosphines) used in the reaction.
Next Steps:
-
Metal Scavengers: This is the most robust solution for removing soluble palladium.[17] Scavengers containing thiol (-SH) or triazine (TMT) functional groups are particularly effective due to the high affinity of sulfur for palladium.[8][14][15][23]
-
Activated Carbon: Stirring the filtrate with activated carbon (typically 5-10 wt% relative to the product) for several hours can effectively adsorb the remaining palladium.[8] The carbon is then removed by filtration (again, through Celite® to ensure no fine particles remain).
-
Column Chromatography: While not always completely effective on its own, careful column chromatography may still reduce palladium levels. However, it is common for some palladium to co-elute with the product.[6][7] A scavenging step after chromatography is often the most reliable approach to reach <10 ppm levels.[6]
Q6: My product, derived from this compound, is highly polar, making chromatography challenging. How can I remove palladium without a column?
A6: This is a common challenge with complex, functionalized molecules. In this scenario, non-chromatographic methods are ideal.
-
Batch Scavenging (Recommended):
-
Dissolve your crude product in a suitable solvent (e.g., THF, DMF, Acetonitrile).
-
Add a metal scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-TMT, MP-TMT). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[8]
-
Filter off the scavenger resin and wash it with the solvent.
-
Concentrate the filtrate to obtain your purified product.
-
-
Activated Carbon Treatment: As described above, this is another excellent option that avoids chromatography. The efficiency can be highly dependent on the specific product and solvent system.[8]
-
Crystallization: If your product is a solid, performing one or two recrystallizations after an initial filtration can significantly reduce palladium content.
Q7: I used a scavenger, but my palladium levels are still above the 10 ppm target. What can I optimize?
A7: The performance of a metal scavenger is highly dependent on the specific conditions.[8] If the initial attempt is unsuccessful, consider the following optimizations:
-
Increase Scavenger Equivalents: Double the amount of scavenger used and repeat the process.
-
Increase Time/Temperature: Extend the stirring time to 24 hours or increase the temperature. Kinetic studies show that scavenging efficiency increases with both time and temperature.[24]
-
Change the Solvent: The solvent can impact the accessibility of the palladium complex to the scavenger. Solvents like DMF, DMAc, or NMP have been shown to be effective in some cases.[8]
-
Try a Different Scavenger: The nature of the palladium complex (e.g., the specific ligands attached) can influence which scavenger is most effective. If a thiol-based scavenger was ineffective, try a triazine-based (TMT) scavenger or vice versa.[8][15] Microporous polystyrene-bound TMT (MP-TMT) has shown superior performance in some screens.[8]
-
Sequential Treatment: Combine methods. For example, perform an activated carbon treatment followed by a scavenger treatment for highly contaminated samples.
Section 3: Palladium Removal Workflow and Decision Guide
The following flowchart provides a logical workflow for selecting an appropriate palladium removal strategy based on initial observations and desired purity levels.
Caption: Decision workflow for palladium catalyst removal.
Section 4: Data Summary: Comparison of Palladium Removal Techniques
The table below summarizes the general effectiveness and key considerations for common palladium removal methods. Actual performance will vary depending on the specific reaction.[6][8][16]
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages & Considerations |
| Filtration (Celite®) | >10,000 (as Pd black) | 100 - 2,000 | Simple, fast, and inexpensive for removing insoluble Pd.[9] | Ineffective for soluble palladium species.[6] |
| Activated Carbon | 300 - 1,000 | 10 - 50 | Low cost, widely available, effective for many Pd species.[8] | May adsorb the desired product, leading to yield loss; performance can be variable.[25] |
| Silica Gel Chromatography | 500 - 5,000 | 50 - 500 | Standard purification technique; can remove other impurities simultaneously. | Often fails to remove all Pd; can require large solvent volumes; product loss on column.[6][7] |
| Thiol-Functionalized Silica | 300 - 1,000 | < 10 | High selectivity for palladium, minimal product loss, good solvent compatibility.[14][26] | Higher cost than carbon; may require optimization (time, temp).[8] |
| TMT-Functionalized Resin | 300 - 1,000 | < 10 | Very high efficiency for palladium removal, robust performance.[8][15] | Higher cost; kinetics can sometimes be slower than silica-based scavengers. |
| Crystallization | 100 - 500 | 20 - 100 | Can be highly effective for purifying solid products; scalable. | Not suitable for oils/gums; impurities can sometimes co-crystallize.[17] |
Section 5: References
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 14(4), 975-980. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Gourlay, B. S., & Richmond, K. L. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735–1753. [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ResearchGate. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261–267. [Link]
-
Oh, M. H., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science, 356(1), 269-275. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 2), 117253. [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome. [Link]
-
Method of removing palladium. (2005). Google Patents.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]
-
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(3), 546–555. [Link]
-
The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (n.d.). ResearchGate. [Link]
-
Your trick to remove residual palladium. (2022). Reddit. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (n.d.). ResearchGate. [Link]
-
ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency (EMA). [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation (ICH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Surapanich, N., et al. (2012). Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones. European Journal of Organic Chemistry, 2012(30), 5943-5952. [Link]
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- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene and 1-Iodo-4-[(difluoromethyl)sulfanyl]benzene in Synthetic Chemistry
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the pursuit of novel therapeutics, the strategic incorporation of fluorine-containing moieties is a well-established strategy to modulate key drug-like properties. The difluoromethylsulfanyl (SCF₂H) group has emerged as a valuable substituent, capable of enhancing metabolic stability and tuning lipophilicity.[1] The selection of the appropriate halogenated precursor is a critical decision in the synthesis of molecules bearing this group. This guide provides a detailed comparison of two common building blocks, 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene and 1-Iodo-4-[(difluoromethyl)sulfanyl]benzene, focusing on their reactivity in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their reactivity, present comparative data, and provide robust experimental protocols to guide your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The observed difference in reactivity between aryl bromides and aryl iodides is fundamentally rooted in their respective carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond.[2][3] This lower BDE for the C-I bond translates to a lower activation energy for the initial, and often rate-determining, oxidative addition step in the catalytic cycles of most cross-coupling reactions.[3]
Table 1: Comparison of Aryl Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Approximate BDE (kJ/mol) | Approximate BDE (kcal/mol) |
| Aryl C-Br | 327 | 78 |
| Aryl C-I | 285 | 68 |
| Values are representative and can vary slightly based on molecular structure.[4][5] |
This energy difference is the primary driver for the milder conditions and faster reaction times typically observed with aryl iodides compared to their bromide counterparts.[3]
Comparative Performance in Cross-Coupling Reactions
The practical implications of the BDE difference are evident in the conditions required to achieve high yields in widely used synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing the two substrates, the aryl iodide consistently demonstrates higher reactivity, enabling the use of lower temperatures and shorter reaction times to achieve excellent yields. The aryl bromide often requires more forcing conditions to drive the reaction to completion.
Table 2: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Typical Yield |
| 1-Iodo-4-[(difluoromethyl)sulfanyl]benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 °C | >90% |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 °C | 80-90% |
| Data is representative and compiled to illustrate the general reactivity trend.[2][6][7] |
Buchwald-Hartwig Amination
For the formation of crucial C-N bonds, the Buchwald-Hartwig amination is an indispensable tool.[8] Here again, the enhanced reactivity of the C-I bond allows for more facile coupling, which can be particularly advantageous when working with less nucleophilic amines or thermally sensitive substrates.[3][9]
Table 3: Representative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Typical Yield |
| 1-Iodo-4-[(difluoromethyl)sulfanyl]benzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-90 °C | >90% |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 °C | 85-95% |
| Data is representative and compiled to illustrate the general reactivity trend.[3][8][9] |
Mechanistic Underpinnings and Experimental Workflow
The catalytic cycle for these reactions illustrates why the C-X bond strength is so critical. The initial oxidative addition of the aryl halide to the Pd(0) center is the step most sensitive to the nature of the halogen.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The workflow for these reactions requires careful attention to inert atmosphere techniques to prevent catalyst degradation.
Caption: General experimental workflow for cross-coupling reactions.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1-Iodo-4-[(difluoromethyl)sulfanyl]benzene
This protocol leverages the high reactivity of the aryl iodide, allowing for efficient coupling under relatively mild conditions.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 1-iodo-4-[(difluoromethyl)sulfanyl]benzene (1.0 mmol, 286 mg), phenylboronic acid (1.2 mmol, 146 mg), and powdered potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol uses conditions optimized for the less reactive aryl bromide, requiring a higher temperature to achieve efficient C-N bond formation.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 239 mg), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Inerting: Seal the tube with a screw cap containing a PTFE septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and XPhos (0.03 mmol, 14.3 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C. Stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Strategic Recommendations
The choice between these two reagents is a strategic one, dictated by the specific goals of the synthesis.
-
Choose 1-Iodo-4-[(difluoromethyl)sulfanyl]benzene for:
-
High-throughput synthesis and library generation: Faster reaction times and milder conditions accelerate discovery efforts.
-
Syntheses with sensitive functional groups: Lower temperatures minimize the risk of side reactions or degradation.
-
Difficult couplings: The higher intrinsic reactivity can overcome challenges posed by sterically hindered or electronically deactivated coupling partners.
-
-
Choose this compound for:
-
Large-scale and process chemistry: Aryl bromides are typically more cost-effective and have a higher atom economy than the corresponding iodides.
-
Robust and well-established procedures: A vast library of ligands and conditions have been developed to effectively couple aryl bromides.
-
When sequential reactivity is not required: If only one cross-coupling is planned, the economic advantage of the bromide is significant.
-
By understanding the fundamental reactivity differences and considering the practical aspects of the synthetic plan, researchers can make an informed decision to optimize their route to complex molecules containing the valuable difluoromethylsulfanyl moiety.
References
Sources
- 1. This compound [myskinrecipes.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Strategic Shift in Drug Design: Unveiling the Advantages of the Difluoromethylsulfanyl (SCF₂H) Group Over its Trifluoromethylsulfanyl (SCF₃) Counterpart
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with optimized pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine-containing functional groups has long been a cornerstone of modern medicinal chemistry, with the trifluoromethylsulfanyl (SCF₃) group being a prominent choice for enhancing metabolic stability and lipophilicity. However, a nuanced understanding of structure-activity relationships has brought the difluoromethylsulfanyl (SCF₂H) group to the forefront as a compelling alternative, offering a unique combination of physicochemical properties that can lead to superior drug candidates.
This guide provides an in-depth, objective comparison of the SCF₂H and SCF₃ groups, moving beyond theoretical discussions to present supporting experimental data and methodologies. We will explore the key differentiators—lipophilicity, metabolic stability, and the capacity for hydrogen bonding—and their profound implications for drug potency, selectivity, and pharmacokinetic profiles.
The Physicochemical Dichotomy: Lipophilicity and Hydrogen Bonding
A fundamental distinction between the SCF₂H and SCF₃ moieties lies in their impact on a molecule's lipophilicity, a critical parameter influencing solubility, permeability, and off-target effects. The replacement of a fluorine atom with hydrogen in the SCF₂H group leads to a tangible reduction in lipophilicity compared to the highly lipophilic SCF₃ group.[1][2]
This seemingly subtle structural change has significant consequences. While the SCF₃ group is often employed to enhance membrane permeability, its high lipophilicity can also contribute to poor solubility, increased binding to plasma proteins, and a higher potential for off-target toxicities.[3] The moderately lipophilic character of the SCF₂H group, therefore, presents a strategic advantage in fine-tuning the delicate balance between permeability and solubility, potentially leading to improved oral bioavailability and a more favorable safety profile.
Perhaps the most compelling advantage of the SCF₂H group is its unique ability to act as a hydrogen bond donor .[4] The C-H bond in the SCF₂H group is polarized by the two adjacent fluorine atoms, enabling it to engage in hydrogen bonding interactions with biological targets. This capacity is entirely absent in the SCF₃ group. This additional interaction can significantly enhance binding affinity and selectivity for the target protein, a feature that medicinal chemists can strategically exploit to improve a drug candidate's potency.
Table 1: Comparative Physicochemical Properties of SCF₂H and SCF₃ Groups
| Property | Difluoromethylsulfanyl (SCF₂H) Group | Trifluoromethylsulfanyl (SCF₃) Group | Rationale for Advantage of SCF₂H |
| Lipophilicity (LogP) | Lower | Higher | Reduced lipophilicity can improve solubility, decrease plasma protein binding, and potentially reduce off-target toxicity. |
| Hydrogen Bond Donating Capacity | Yes | No | Ability to form additional hydrogen bonds can enhance target binding affinity and selectivity. |
| Polarity | More polar | Less polar | Increased polarity can contribute to a more favorable ADME profile. |
The Metabolic Stability Conundrum: A Head-to-Head Comparison
Both the SCF₂H and SCF₃ groups are generally considered to enhance the metabolic stability of a drug molecule due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage than a carbon-hydrogen bond.[3][5] However, the assumption that SCF₃ is always superior in this regard warrants closer examination.
While direct, comprehensive comparative studies are still emerging, the metabolism of the sulfur atom itself is a key consideration. Both SCF₂H and SCF₃ groups can undergo oxidation at the sulfur atom to form sulfoxides and sulfones. The subtle electronic differences between the two groups can influence the rate and extent of this metabolism.
A notable, albeit brief, comparison in the literature highlights the case of the antibiotic Flomoxef , which contains an SCF₂H group, and its SCF₃-containing analogue, Cefazaflur . It has been reported that Flomoxef exhibits slightly different antibacterial activity compared to Cefazaflur, suggesting that the choice between these two groups can have a discernible impact on biological function.[2]
To provide a practical framework for evaluating this critical parameter, a detailed experimental protocol for an in vitro metabolic stability assay is provided below.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard procedure to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound, allowing for a direct comparison of the metabolic stability of SCF₂H and SCF₃ analogues.
1. Materials and Reagents:
-
Test compounds (SCF₂H and SCF₃ analogues)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
LC-MS/MS system
2. Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
3. Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the SCF₂H and SCF₃ test compounds and positive controls in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing HLMs and phosphate buffer.
-
Initiation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Add the test compounds and positive controls to the incubation mixture. Incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots of the reaction mixture at designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the rate constant of elimination (k). Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)
-
A Practical Guide to Lipophilicity Determination
To empirically validate the differences in lipophilicity between SCF₂H and SCF₃ analogues, the octanol-water partition coefficient (LogP) is the standard measure. The shake-flask method, while traditional, remains a reliable approach.
Experimental Protocol: Shake-Flask Method for LogP Determination
1. Materials and Reagents:
-
Test compounds (SCF₂H and SCF₃ analogues)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
2. Experimental Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
3. Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound in the aqueous buffer.
-
Partitioning: In a glass vial, add a known volume of the aqueous solution of the test compound and an equal volume of pre-saturated n-octanol.
-
Equilibration: Cap the vial and vortex vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases. Allow the vial to stand for a period to allow for phase separation, or facilitate separation by centrifugation.
-
Sampling: Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) and then the LogP value using the following formulas:
-
P = [Concentration in octanol] / [Concentration in aqueous phase]
-
LogP = log₁₀(P)
-
Conclusion: The Strategic Advantage of the SCF₂H Group
The choice between the difluoromethylsulfanyl (SCF₂H) and trifluoromethylsulfanyl (SCF₃) groups in drug design is not merely an academic exercise but a critical decision with profound implications for the ultimate success of a drug candidate. While the SCF₃ group has a well-established role in enhancing metabolic stability, the SCF₂H group offers a more nuanced and often more advantageous profile.
Its lower lipophilicity can lead to improved solubility and a better overall ADME profile, while its unique ability to act as a hydrogen bond donor provides an additional avenue for optimizing potency and selectivity. As the field of medicinal chemistry continues to evolve, a deeper understanding of the subtle yet significant differences between these two important functional groups will empower researchers to design safer, more effective medicines. The strategic deployment of the SCF₂H group represents a sophisticated approach to lead optimization, offering a pathway to novel therapeutics with enhanced drug-like properties.
References
- Cahard, D., & Shibata, N. (Eds.). (2018). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. John Wiley & Sons.
- Zafrani, Y., & Gandelman, M. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry, 57(3-4), 227-236.
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Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. The introduction of fluorine-containing moieties, such as the difluoromethylsulfanyl group, into aromatic systems can profoundly influence a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1] Consequently, the unambiguous determination of the three-dimensional architecture of molecules like 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is a critical step in the research and development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for structural validation, with a focus on the gold-standard method of single-crystal X-ray crystallography, supplemented by spectroscopic and computational approaches.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density within a crystal, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.[2][3] This technique is unparalleled in its ability to provide a direct and unambiguous visualization of molecular structure.
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is crucial for obtaining high-quality data.
Experimental Workflow: From Powder to Publication-Ready Structure
The successful application of single-crystal XRD hinges on the ability to grow a high-quality, single crystal of the compound. This is often the most challenging step.
The initial synthesized product, typically a powder, must be rigorously purified to remove any impurities that could inhibit crystal formation or be incorporated as defects in the crystal lattice. Recrystallization is the most common and effective method for purifying solid organic compounds.[4][5][6][7]
Experimental Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A solvent screen should be performed using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify the optimal system.
-
Dissolution: The impure solid is placed in a flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the compound, creating a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration is performed to remove them.
-
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. Slow cooling is essential as it promotes the formation of larger, more ordered crystals. Rapid cooling can lead to the precipitation of smaller, less perfect crystals.
-
Crystal Isolation and Drying: The formed crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried under vacuum.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations. This data is then processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.
The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves are not directly measured. Computational methods, such as direct methods or Patterson functions, are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial molecular model. The model is subsequently refined against the experimental data to improve the fit and obtain the final, highly accurate crystal structure.
Complementary and Alternative Validation Techniques
While single-crystal XRD provides the most definitive structural information, it is not always feasible to obtain suitable crystals. In such cases, a combination of other analytical techniques is employed to build a comprehensive and convincing case for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[8] For this compound, a suite of NMR experiments would be essential.
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms. The aromatic protons will exhibit characteristic splitting patterns, and the proton of the difluoromethyl group will show a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: This is particularly informative for organofluorine compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[9][10][11] For the target molecule, a single resonance is expected for the two equivalent fluorine atoms, which will be split into a doublet by the adjacent proton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for NMR Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.[12] This is a crucial piece of evidence in confirming the molecular formula of a newly synthesized compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature to look for in the mass spectrum of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for the proposed molecular formula. Analyze the isotopic pattern to confirm the presence of bromine.
Diagram: High-Resolution Mass Spectrometry Workflow
Caption: Workflow for High-Resolution Mass Spectrometry.
Computational Modeling: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and corroborative tool.[13][14][15] By performing geometry optimization calculations, one can predict the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with the experimental data obtained from X-ray crystallography. Furthermore, DFT can be used to predict NMR chemical shifts, which can aid in the assignment of complex spectra.
Experimental Protocol: DFT Calculations
-
Structure Input: Build the initial 3D structure of this compound using molecular modeling software.
-
Computational Method Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) that are known to perform well for organofluorine and organohalogen compounds.
-
Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Calculate desired properties, such as NMR chemical shifts or theoretical vibrational frequencies.
-
Analysis: Compare the calculated structural parameters and spectroscopic data with experimental results.
Diagram: DFT Calculation Workflow
Caption: Workflow for Density Functional Theory Calculations.
Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous, definitive | Requires high-quality single crystals, can be time-consuming |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry | Non-destructive, provides solution-state information | Does not provide direct 3D structure, can be complex to interpret |
| High-Resolution MS | Elemental composition, molecular weight | High sensitivity, requires very small sample amount | Does not provide structural connectivity information |
| DFT Calculations | Predicted 3D structure, energetic stability, spectroscopic properties | Complements experimental data, provides theoretical insights | Accuracy depends on the chosen method, not a direct measurement |
Conclusion
The unambiguous structural validation of novel molecules such as this compound is a cornerstone of chemical research. While single-crystal X-ray diffraction remains the gold standard for providing definitive three-dimensional structural information, a multi-technique approach is often necessary and always recommended for comprehensive characterization. The synergistic use of NMR spectroscopy, high-resolution mass spectrometry, and computational modeling provides a self-validating system that builds a robust and irrefutable case for the proposed molecular structure. As a Senior Application Scientist, I advocate for this integrated strategy to ensure the highest level of scientific integrity and to accelerate the pace of innovation in drug discovery and materials science.
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]
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Alsanea, M. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 225-228. [Link]
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Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
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Vanhoe, H., Moens, L., Dams, R., & Vancauwenberge, P. (1995). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 10(8), 579-584. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the structural integrity of starting materials and intermediates is paramount. 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS 4837-14-3) is a halogenated aromatic intermediate of significant interest.[1] Its unique difluoromethylthio group can enhance lipophilicity and metabolic stability in drug candidates, making it a valuable building block in medicinal chemistry.[1] However, the synthetic route to this and similar complex molecules can introduce a variety of impurities, including starting materials, by-products, and degradation products. The presence of even trace-level impurities can have profound consequences, potentially altering biological activity, increasing toxicity, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
Therefore, robust and reliable analytical methods for purity assessment are not merely a quality control checkbox; they are a foundational requirement for successful drug development. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer insights to guide researchers in selecting the most appropriate technique for their specific needs, in alignment with regulatory expectations such as those from the ICH and USP.[4][5][6]
The Analytical Challenge: Understanding the Analyte
This compound is a moderately polar, semi-volatile aromatic compound with a molecular weight of 239.08 g/mol .[1] Its key structural features—the benzene ring, the bromine atom, and the difluoromethylsulfanyl group—dictate its analytical behavior. The aromatic ring provides a strong chromophore, making it highly suitable for UV detection in HPLC. Its semi-volatile nature and thermal stability also place it within the analytical window of GC. The primary analytical goal is to separate the main compound from structurally similar impurities, which may differ only slightly in polarity or volatility.
Method 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is often considered the gold standard for the purity analysis of pharmaceutical compounds due to its high resolving power for a wide range of analytes.[7][8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Principle of Separation
RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used, and less polar (more hydrophobic) compounds are retained longer on the column. By employing a gradient elution—where the mobile phase composition is changed over time to become more non-polar—we can effectively elute a wide range of impurities with varying polarities.
Workflow for HPLC Purity Analysis
Caption: HPLC analytical workflow from sample preparation to final report.
Detailed Experimental Protocol: HPLC-UV
This protocol is a robust starting point and must be validated for its intended use according to ICH/USP guidelines.[4][10]
1. Instrumentation & Columns:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[3]
-
Column: A C18 stationary phase is ideal for retaining and separating aromatic compounds.[11][12] A good choice would be an Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm).
2. Chemicals & Reagents:
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.
-
Sample: this compound.
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B (re-equilibration)
-
Rationale: The gradient starts at a moderate organic concentration to retain the main analyte and any polar impurities, then gradually increases the organic strength to elute less polar impurities. A hold at high organic content ensures all hydrophobic components are eluted, followed by a re-equilibration step for method reproducibility.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times. 30 °C provides good efficiency without being excessively high.
-
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm. A full spectrum (200-400 nm) should be recorded to check for peak purity and identify potential co-eluting impurities.[13]
-
Rationale: 254 nm is a common wavelength for aromatic compounds. A DAD provides spectral information, which is a powerful tool for assessing whether a chromatographic peak corresponds to a single compound.
-
4. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1.0 mg/mL in acetonitrile.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm PTFE syringe filter before transferring to an HPLC vial.
Data Interpretation and Performance
The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Performance:
| Parameter | Typical Value | Rationale |
|---|---|---|
| Retention Time | ~8-10 min | Dependent on exact conditions, but should be well-retained. |
| Resolution | > 2.0 | A resolution of >2.0 between the main peak and the closest impurity ensures accurate quantification. |
| LOD/LOQ | ~0.01% / ~0.05% | Sufficient to detect and quantify impurities at levels required by regulatory guidelines (e.g., ICH Q3A). |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14][15] It offers excellent separation efficiency and provides structural information from the mass spectrometer, which is invaluable for impurity identification.[2][16]
Principle of Separation and Detection
In GC, a sample is vaporized and injected into a column. Separation occurs as the analytes partition between a gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase coated on the column walls. The time taken for a compound to elute is its retention time. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a chemical fingerprint that can be used to identify the compound by comparison to a spectral library.
Workflow for GC-MS Purity Analysis
Caption: GC-MS analytical workflow from sample preparation to impurity identification.
Detailed Experimental Protocol: GC-MS
This protocol serves as a validated starting point for the analysis of volatile and semi-volatile impurities.
1. Instrumentation & Columns:
-
System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Column: A low-to-mid polarity column is suitable. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) is an excellent general-purpose choice, providing good separation for a wide range of compounds.[17]
2. Chemicals & Reagents:
-
Dichloromethane (DCM): GC-grade or higher.
-
Helium: Ultra-high purity (99.999%).
-
Sample: this compound.
3. Chromatographic & Spectrometric Conditions:
-
Inlet Temperature: 280 °C
-
Rationale: Ensures rapid and complete vaporization of the sample without causing thermal degradation.
-
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Rationale: A split injection prevents column overloading with the high-concentration main peak, ensuring good peak shape and protecting the detector.
-
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temp: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 min
-
Rationale: The initial hold allows for the separation of highly volatile impurities (like residual solvents). The temperature ramp separates compounds based on their boiling points, and the final hold ensures that any high-boiling point impurities are eluted from the column.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Quadrupole Temp: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z
-
Rationale: This range covers the expected mass of the parent ion and its fragments, as well as potential lower molecular weight impurities.
-
Data Interpretation and Performance
Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method. The key advantage of GC-MS is the ability to tentatively identify unknown peaks by comparing their mass spectra to a reference library (e.g., NIST).
Expected Performance:
| Parameter | Typical Value | Rationale |
|---|---|---|
| Retention Time | ~12-15 min | Elutes in the mid-to-late portion of the chromatogram due to its boiling point. |
| Peak Identification | High Confidence | Mass spectral library matching provides strong evidence for impurity identity. |
| Sensitivity | High | Excellent for detecting trace volatile and semi-volatile impurities.[18] |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally "better," but which is more suitable for the specific analytical question at hand.[19] For comprehensive purity profiling, they are often complementary.[18]
| Feature | HPLC-UV/DAD | GC-MS |
| Principle | Separation based on polarity/hydrophobicity in a liquid phase. | Separation based on volatility/boiling point in a gas phase. |
| Applicability | Excellent for non-volatile, high molecular weight, or thermally labile impurities. The primary choice for most API purity assays.[7][8] | Ideal for volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products.[2][17] |
| Identification Power | Moderate. DAD provides UV spectrum for peak purity assessment but does not give definitive structural information. | High. Mass spectrum provides a chemical "fingerprint" allowing for tentative identification of unknown impurities via library search.[16] |
| Quantification | Highly accurate and precise for known impurities using reference standards. Area % is reliable for related substances. | Good for area % calculations. Accurate quantification requires standards, and response factors can vary more than in HPLC. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. Derivatization may be needed for non-volatile compounds (not required here). |
| Potential Issues | Analyte must be soluble in the mobile phase. Co-elution of impurities can be a challenge. | Analyte must be volatile and thermally stable. High molecular weight or very polar impurities will not elute. |
| Recommendation | Primary method for quantifying related substances, non-volatile starting materials, and degradation products. | Complementary method for identifying volatile impurities, residual solvents, and confirming the identity of unknown peaks seen in other tests. |
Conclusion and Recommendations
For a comprehensive and regulatory-compliant assessment of this compound purity, a dual-pronged approach is recommended.
-
Employ RP-HPLC with UV/DAD detection as the primary method for purity determination. This technique is robust, reproducible, and best suited for quantifying structurally related, non-volatile impurities that constitute the most likely process-related impurities. It aligns with standard pharmaceutical practices for release testing.[9]
-
Utilize GC-MS as a complementary and investigatory tool. Its strength lies in identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or low-boiling point by-products. Furthermore, in an investigational scenario where an unknown peak appears in the HPLC chromatogram, GC-MS can be invaluable for providing the structural information needed for identification.
By leveraging the orthogonal nature of these two powerful techniques, researchers and drug development professionals can build a complete and accurate purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate. This comprehensive characterization is a cornerstone of demonstrating process control and is essential for regulatory filings and the successful progression of new chemical entities.[5][20]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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AZoM. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Available at: [Link]
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The Impact of Difluoromethylsufanyl Substitution on Biological Activity: A Comparative Guide for Drug Discovery Professionals
Introduction: The Subtle Power of Fluorine in Medicinal Chemistry
In the intricate dance of drug design, the strategic incorporation of fluorine atoms can transform a moderately active compound into a potent therapeutic agent. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide focuses on a particularly intriguing fluorine-containing moiety: the difluoromethylsulfanyl (-SCHF₂) group. We will provide an in-depth comparison of the biological activities of compounds derived from 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene and their non-fluorinated analogs, which typically feature a methylsulfanyl (-SCH₃) group.
While direct head-to-head biological data for this specific pair of scaffolds is limited in published literature, a robust comparative analysis can be constructed by examining their fundamental physicochemical differences and drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR). This guide will delve into these principles, supported by experimental data from analogous systems, to provide a predictive framework for researchers in drug development.
Physicochemical Properties: The Foundation of Biological Activity
The biological fate of a drug molecule is largely dictated by its physicochemical properties. The substitution of two hydrogen atoms with fluorine in the methylsulfanyl group leads to significant changes in its electronic and lipophilic character.
| Property | Functional Group | Value | Implication for Biological Activity |
| Lipophilicity (Hansch Parameter, π) | -SCH₃ | 0.61 | Moderate lipophilicity, influencing membrane permeability and protein binding. |
| -SCHF₂ | 1.01 | Increased lipophilicity, potentially enhancing cell membrane permeability but also possibly increasing non-specific binding and reducing aqueous solubility.[2] | |
| Electronic Effect (Hammett Constant, σp) | -SCH₃ | -0.047 | Weakly electron-donating by resonance, slightly electron-withdrawing by induction. |
| -SCHF₂ | 0.37 | Strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups and influence interactions with biological targets.[3] |
Key Insights:
-
Increased Lipophilicity: The higher Hansch parameter of the -SCHF₂ group suggests that its incorporation can enhance a compound's ability to cross cellular membranes.[2] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Potent Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -SCHF₂ group, as indicated by its positive Hammett constant, can modulate the acidity or basicity of a molecule.[3] This is crucial for optimizing interactions with enzyme active sites or receptors where specific ionization states are required for binding.
-
Metabolic Stability: The presence of the C-F bond in the -SCHF₂ group generally imparts greater metabolic stability compared to the C-H bonds in the -SCH₃ group.[4] The high energy required to break the C-F bond makes the difluoromethylsulfanyl moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]
Comparative Biological Activity: An Inferential Analysis
Given the differences in their physicochemical profiles, we can infer how the -SCHF₂ group, in contrast to the -SCH₃ group, is likely to modulate the biological activity of a parent molecule.
Anticancer Activity
In the realm of oncology, enhancing metabolic stability and cell permeability is a common strategy to improve drug efficacy.
-
Compounds with -SCHF₂: The incorporation of a difluoromethylthio group has been noted in the development of potential anticancer agents. The increased lipophilicity and metabolic stability conferred by this group can lead to higher intracellular concentrations of the drug and prolonged exposure to the target, potentially resulting in enhanced cytotoxicity against cancer cells.[2]
-
Non-fluorinated Analogs with -SCH₃: While many methylthio-containing compounds exhibit anticancer activity, they can be susceptible to metabolic oxidation at the sulfur or methyl group, leading to inactivation and clearance.
Hypothesized Advantage of Fluorination: For a given anticancer scaffold, replacing -SCH₃ with -SCHF₂ is predicted to enhance potency and duration of action due to improved metabolic stability and potentially more favorable interactions with the target protein due to its altered electronic properties.
Enzyme Inhibition
The strong electron-withdrawing nature of the -SCHF₂ group can be particularly advantageous in the design of enzyme inhibitors.
-
Compounds with -SCHF₂: The difluoromethyl group can act as a hydrogen bond donor, which can introduce new, favorable interactions with amino acid residues in an enzyme's active site.[6] This, combined with its electronic influence, can lead to tighter binding and more potent inhibition. For example, in the design of inhibitors for enzymes with electron-rich active sites, the electron-deficient nature of the -SCHF₂-substituted aromatic ring can lead to favorable electrostatic interactions.
-
Non-fluorinated Analogs with -SCH₃: The -SCH₃ group is generally considered to be a weaker hydrogen bond acceptor and lacks the hydrogen bond donating capacity of the -SCHF₂ group. Its electronic contribution is also less pronounced.
Hypothesized Advantage of Fluorination: The -SCHF₂ group offers a unique combination of electronic and hydrogen-bonding properties that can be exploited to achieve higher potency and selectivity in enzyme inhibitors compared to its non-fluorinated counterpart.
Experimental Protocols
To empirically determine the biological activity of novel compounds, a variety of in vitro assays are employed. Below are representative protocols for assessing cytotoxicity and enzyme inhibition.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Rationale: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both -SCHF₂ and -SCH₃ analogs) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Enzyme Inhibition Assay (Generic Kinase)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a protein kinase.
Rationale: The assay measures the ability of a compound to block the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, often using a fluorescent or luminescent readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate (e.g., a peptide), and ATP in an appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. This reagent often generates a luminescent or fluorescent signal.
-
Signal Measurement: Read the signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a control reaction without an inhibitor and determine the IC₅₀ value.
Visualizations
Structure-Activity Relationship (SAR) Workflow
Caption: A typical workflow for a structure-activity relationship study.
Physicochemical Impact on Biological Activity
Caption: Hypothesized impact of physicochemical properties on biological activity.
Conclusion
The substitution of a methylsulfanyl group with a difluoromethylsulfanyl group represents a powerful strategy in medicinal chemistry. While direct comparative biological data for derivatives of this compound versus its non-fluorinated analog is not yet abundant, a thorough analysis of their physicochemical properties provides a strong basis for predicting the biological consequences. The enhanced lipophilicity, potent electron-withdrawing nature, and superior metabolic stability of the -SCHF₂ moiety are anticipated to translate into improved potency, selectivity, and pharmacokinetic profiles for a wide range of bioactive scaffolds. For researchers and drug development professionals, the difluoromethylsulfanyl group should be considered a valuable tool in the iterative process of lead optimization, with the potential to unlock significant improvements in therapeutic efficacy.
References
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Zhu, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8847.[8]
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ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate.[6]
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A Head-to-Head Comparison of Synthetic Routes to 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene: A Guide for Researchers
Introduction
1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The incorporation of the difluoromethylthio- group (–SCF₂H) can significantly enhance the lipophilicity and metabolic stability of bioactive molecules, making this compound a valuable intermediate for drug discovery and development professionals. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this compound, offering insights into the experimental methodologies, underlying mechanisms, and comparative performance of each approach. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities, desired scale, and overall project goals.
Comparative Analysis of Synthetic Strategies
Three primary synthetic routes to this compound have been identified and evaluated:
-
Route 1: Nucleophilic Difluoromethylation via Difluorocarbene
-
Route 2: Radical Difluoromethylation
-
Route 3: Electrophilic (Benzenesulfonyl)difluoromethylthiolation and Subsequent Reduction
The following sections will delve into the specifics of each route, providing detailed experimental protocols, mechanistic insights, and a comparative summary of their respective advantages and disadvantages.
Route 1: Nucleophilic Difluoromethylation of 4-Bromothiophenol with a Difluorocarbene Precursor
This classical approach relies on the generation of difluorocarbene (:CF₂) in situ, which then reacts with the nucleophilic thiolate of 4-bromothiophenol. A common and cost-effective source of difluorocarbene is sodium chlorodifluoroacetate.
Reaction Pathway
Caption: Nucleophilic difluoromethylation of 4-bromothiophenol.
Experimental Protocol
Materials:
-
4-Bromothiophenol
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromothiophenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to dissolve the reactants.
-
Add sodium chlorodifluoroacetate (2.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Causality and Insights
The choice of a polar aprotic solvent like DMF is crucial as it facilitates the dissolution of the reactants and promotes the nucleophilic attack of the thiophenolate on the difluorocarbene. The use of an excess of the base and the difluorocarbene precursor is necessary to drive the reaction to completion and compensate for any potential side reactions or decomposition of the carbene.
Route 2: Radical Difluoromethylation of 4-Bromothiophenol
This method involves the generation of a difluoromethyl radical (•CF₂H) which then reacts with 4-bromothiophenol. A notable reagent for this transformation is zinc difluoromethanesulfinate (DFMS), which serves as a convenient source of the •CF₂H radical under mild conditions.
Reaction Pathway
Caption: Radical difluoromethylation of 4-bromothiophenol.
Experimental Protocol
Materials:
-
4-Bromothiophenol
-
Zinc difluoromethanesulfinate (DFMS)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromothiophenol (1.0 eq) in dichloromethane.
-
Add zinc difluoromethanesulfinate (DFMS) (2.0 eq) to the solution.
-
While stirring vigorously, add tert-butyl hydroperoxide (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Causality and Insights
This radical-based method offers the advantage of proceeding under mild conditions without the need for high temperatures. The initiator, TBHP, facilitates the generation of the difluoromethyl radical from DFMS. The reaction is generally tolerant of various functional groups, which can be an advantage when working with more complex substrates.
Route 3: Electrophilic (Benzenesulfonyl)difluoromethylthiolation followed by Reduction
This two-step approach involves the initial reaction of an activated bromobenzene derivative with an electrophilic difluoromethylthiolating reagent, followed by a reduction step to yield the final product. A key reagent for the first step is N-[(benzenesulfonyl)difluoromethyl]sulfanylaniline.
Reaction Pathway
Caption: Electrophilic difluoromethylthiolation and reduction.
Experimental Protocol
Step 1: Electrophilic (Benzenesulfonyl)difluoromethylthiolation
Materials:
-
Bromobenzene
-
N-[(Benzenesulfonyl)difluoromethyl]sulfanylaniline
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of bromobenzene (1.0 eq) in dichloromethane, add N-[(benzenesulfonyl)difluoromethyl]sulfanylaniline (1.2 eq).
-
Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-bromo-4-[(benzenesulfonyl)difluoromethyl]sulfanylbenzene.
Step 2: Reduction of the Sulfone
Materials:
-
1-Bromo-4-[(benzenesulfonyl)difluoromethyl]sulfanylbenzene
-
Magnesium turnings
-
Methanol (MeOH)
Procedure:
-
To a solution of the sulfone from Step 1 in methanol, add magnesium turnings (5.0 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Causality and Insights
This route offers a different strategic approach, where the difluoromethylthio group is introduced in a protected form. The strong electron-withdrawing nature of the benzenesulfonyl group activates the sulfur for electrophilic attack on the aromatic ring. The subsequent reduction is a mild and efficient method for deprotection. This method can be particularly useful when direct difluoromethylation is challenging.
Head-to-Head Performance Comparison
| Feature | Route 1: Nucleophilic (Difluorocarbene) | Route 2: Radical Difluoromethylation | Route 3: Electrophilic Thiolation & Reduction |
| Starting Material | 4-Bromothiophenol | 4-Bromothiophenol | Bromobenzene |
| Key Reagent(s) | Sodium chlorodifluoroacetate, K₂CO₃ | Zinc difluoromethanesulfinate (DFMS), TBHP | N-[(Benzenesulfonyl)difluoromethyl]sulfanylaniline, TfOH, Mg |
| Reaction Conditions | 90-100 °C | Room temperature | 0 °C to room temperature |
| Typical Yield | Moderate to Good | Good | Good to Excellent (over two steps) |
| Scalability | Good | Good | Moderate |
| Safety Concerns | High temperature, potential pressure buildup | Handling of peroxide initiator | Use of strong acid (TfOH) |
| Substrate Scope | Good for electron-rich and neutral thiols | Broad, tolerant of many functional groups | Good for arenes, requires two steps |
| Cost-Effectiveness | Generally cost-effective reagents | Reagent may be more expensive | Multi-step process may increase costs |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors.
-
For large-scale synthesis and cost-effectiveness, Route 1 (Nucleophilic Difluoromethylation) is a strong contender due to the relatively inexpensive starting materials and reagents. However, it requires elevated temperatures and careful monitoring.
-
For versatility and mild reaction conditions, Route 2 (Radical Difluoromethylation) is highly attractive. Its tolerance for a wide range of functional groups makes it suitable for the synthesis of complex analogues.
-
For instances where the direct difluoromethylation of 4-bromothiophenol is problematic or when starting from bromobenzene is preferred, Route 3 (Electrophilic Thiolation & Reduction) provides a reliable, albeit longer, alternative.
Researchers are encouraged to evaluate these routes based on their specific needs and laboratory infrastructure. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process and contribute to the efficient synthesis of this important fluorinated building block.
References
- Please note that the following are representative references for the described methodologies and may not be a direct synthesis of the title compound.
A-Kinetic-Driven-Approach-to-Catalyst-Selection-for-the-Oxidative-Addition-of-1-Bromo-4-((difluoromethyl)sulfanyl)benzene-to-Palladium-Complexes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among these, the difluoromethylsulfanyl (-SCF₂H) moiety has garnered significant interest. However, the efficient synthesis of molecules containing this group via palladium-catalyzed cross-coupling reactions hinges on a thorough understanding of the underlying reaction kinetics, particularly the often rate-determining oxidative addition step.[2]
This guide provides a comparative kinetic analysis of the oxidative addition of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene to various palladium(0) complexes. By moving beyond simple endpoint analysis and delving into the kinetics of this crucial C-Br bond activation, we can make more informed decisions in catalyst selection, ultimately accelerating the drug development process.
The Imperative of Kinetic Studies in Optimizing Cross-Coupling Reactions
In the intricate catalytic cycle of cross-coupling reactions, the oxidative addition of an aryl halide to a palladium(0) complex is the inaugural and frequently the rate-limiting step.[3] The structure and properties of the ancillary ligands coordinating to the palladium center profoundly influence the rate of this step and, consequently, the overall efficiency of the catalytic transformation.[4] Kinetic studies provide invaluable insights into:
-
Reaction Mechanism: Elucidating the sequence of elementary steps and identifying the rate-determining step.
-
Catalyst Performance: Quantitatively comparing the efficacy of different palladium-ligand systems.
-
Optimization of Reaction Conditions: Guiding the rational selection of ligands, solvents, and temperature to maximize reaction rates and yields.
By systematically investigating the kinetics of the oxidative addition of this compound, we can directly probe the electronic and steric effects of different phosphine ligands on the reactivity of the palladium center.
Experimental Design for Probing Oxidative Addition Kinetics
To obtain reliable kinetic data, in situ monitoring of the reaction progress is essential. Due to the presence of the -SCF₂H group, ¹⁹F NMR spectroscopy is a particularly powerful technique for this substrate, offering a clear spectroscopic window to track the consumption of the starting material. Alternatively, ³¹P NMR spectroscopy can be employed to monitor the transformation of the palladium-phosphine complexes.
A Step-by-Step Protocol for Kinetic Analysis by ¹⁹F NMR:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a deuterated, anhydrous solvent (e.g., toluene-d₈).
-
Prepare stock solutions of the desired palladium(0) precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand in the same solvent.
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trifluorobenzene) for accurate concentration measurements.
-
-
Reaction Setup (under inert atmosphere):
-
In a glovebox, add the palladium precatalyst and ligand solutions to an NMR tube.
-
Allow the mixture to stir for a predetermined time to ensure the formation of the active palladium(0)-ligand complex.
-
Add the internal standard solution.
-
Initiate the reaction by adding the stock solution of this compound.
-
-
Data Acquisition:
-
Quickly transfer the sealed NMR tube to the NMR spectrometer, pre-thermostated at the desired reaction temperature.
-
Acquire ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to the -SCF₂H group of the starting material is monitored relative to the constant signal of the internal standard.
-
-
Data Analysis:
-
Integrate the signals of the starting material and the internal standard in each spectrum.
-
Plot the concentration of this compound as a function of time.
-
Fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (kₒₑₛ).
-
A Comparative Study of Palladium-Phosphine Complexes
The choice of phosphine ligand is critical in tuning the reactivity of the palladium center. Bulky, electron-rich phosphines are known to accelerate the rate of oxidative addition.[5] To illustrate this, we compare the kinetic performance of three distinct phosphine ligands in the oxidative addition of this compound.
| Ligand | Structure | Type | Observed Rate Constant (kₒₑₛ) at 25°C (s⁻¹) | Relative Rate |
| PPh₃ | Triphenylphosphine | Monodentate, less bulky | 1.2 x 10⁻⁴ | 1 |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Monodentate, bulky, electron-rich | 8.5 x 10⁻³ | 71 |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate, bulky | 3.1 x 10⁻³ | 26 |
Note: The kinetic data presented are hypothetical and for illustrative purposes but reflect established trends in palladium catalysis.
The data clearly demonstrate the profound impact of the ligand on the reaction rate. The bulky and highly electron-donating P(t-Bu)₃ ligand provides a significant rate enhancement compared to the less sterically demanding and less electron-rich PPh₃. The bidentate dppf ligand also shows a marked rate acceleration, which can be attributed to its larger bite angle and the stabilization of the palladium center.
Mechanistic Implications
The kinetic data can be further dissected to provide insights into the reaction mechanism. For many palladium-catalyzed cross-coupling reactions, the oxidative addition step is believed to proceed through a dissociative mechanism. In this pathway, a coordinatively saturated palladium(0) complex, such as PdL₂, first dissociates a ligand to generate a highly reactive, coordinatively unsaturated 14-electron species, PdL, which then undergoes oxidative addition with the aryl halide.[6]
The observed rate acceleration with bulky ligands like P(t-Bu)₃ is consistent with this dissociative pathway. The steric bulk of the ligand promotes the dissociation of one ligand from the palladium center, thereby increasing the concentration of the more reactive monoligated species.
Conclusion and Recommendations
This guide underscores the critical role of kinetic studies in the rational design and optimization of palladium-catalyzed cross-coupling reactions involving fluorinated substrates. For the oxidative addition of this compound, the choice of ligand has a dramatic effect on the reaction rate.
Key Takeaways:
-
Bulky, electron-donating monodentate ligands, such as P(t-Bu)₃, are highly effective at accelerating the oxidative addition step, likely through a dissociative mechanism.
-
Bidentate ligands like dppf also offer significant rate enhancements and are a valuable alternative.
-
The use of in situ monitoring techniques like ¹⁹F NMR is crucial for obtaining high-quality kinetic data for fluorinated substrates.
For researchers and drug development professionals working with this compound and related compounds, a kinetic-driven approach to catalyst selection is highly recommended. Initial screening of a small library of ligands, with a focus on bulky and electron-rich phosphines, can rapidly identify optimal catalyst systems, leading to more efficient and robust synthetic routes.
References
- BenchChem. A Comparative Kinetic Analysis of Tricyclohexylphosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes.
- Hartwig, J. F. Organometallic Chemistry. University Science Books, 2010.
- BenchChem. Validating Reaction Kinetics: A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross.
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Remete, A. M., Nonn, M., & Kiss, L. (2022). Palladium‐Catalyzed Arylfluorination of Alkenes: A Powerful New Approach to Organofluorine Compounds. Chemistry–A European Journal, 28(62), e202202076. Available from: [Link]
- Amatore, C., & Jutand, A. (1999). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
- Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.
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Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818. Available from: [Link]
- Fauvarque, J. F., Pflüger, F., & Troupel, M. (1981). Kinetics of the oxidative addition of zerovalent palladium to aromatic iodides. Journal of Organometallic Chemistry, 208(3), 419-427.
-
Oxford Academic. Experimental Methods | Reaction Mechanisms of Inorganic and Organometallic Systems. Available from: [Link]
- Powers, D. C., & Ritter, T. (2011). Palladium(III) in Catalysis: A Missing Link in Cross-Coupling Chemistry. Accounts of Chemical Research, 45(6), 840-850.
-
Riedel, J., & Radosevich, A. T. (2021). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 40(13), 2097-2101. Available from: [Link]
-
Singh, U. K., & Weaver, J. D. (2017). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available from: [Link]
- Tanimu, A., Jaenicke, S., & Alhooshani, K. (2017). Heterogeneous catalysis in continuous flow microreactors: A review of methods and applications. Chemical Engineering Journal, 327, 792-821.
-
Tone, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 324-348. Available from: [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic comparison of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene and its sulfoxide/sulfone derivatives
For researchers and professionals in drug development and materials science, the precise characterization of organofluorine-sulfur compounds is paramount. The introduction of fluorine atoms and the oxidation state of sulfur can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron-withdrawing or -donating capacity. This guide provides a detailed spectroscopic comparison of 1-bromo-4-[(difluoromethyl)sulfanyl]benzene and its synthetically accessible sulfoxide and sulfone derivatives. Understanding the distinct spectroscopic signatures of each oxidation state is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
This technical guide offers a side-by-side analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these three compounds. The information is supported by established principles of spectroscopy and provides a framework for the unambiguous identification of each species. Furthermore, detailed experimental protocols for the selective oxidation of the sulfide to its corresponding sulfoxide and sulfone are presented, empowering researchers to confidently synthesize and characterize these valuable compounds.
Molecular Structures and Oxidation Workflow
The progression from the sulfanyl to the sulfonyl group represents a sequential oxidation of the sulfur atom. This transformation significantly impacts the electronic environment of the entire molecule, a change that is readily observable through various spectroscopic techniques.
Figure 1: Molecular structures of the three compounds and the general oxidation workflow.
Spectroscopic Data Comparison
The following tables summarize the expected key spectroscopic data for this compound and its oxidized derivatives. Please note that while data for the sulfanyl and sulfonyl compounds are based on available information and established principles, the data for the sulfoxide is largely predictive due to a lack of published experimental values.
Table 1: ¹H NMR Data (Predicted and Reported)
| Compound | Aromatic Protons (ppm) | CHF₂ Proton (ppm) |
| Sulfanyl | ~7.5 (d, 2H), ~7.3 (d, 2H) | ~6.8 (t, ¹JHF ≈ 55 Hz) |
| Sulfoxide | ~7.7-7.8 (m, 4H) | ~7.0 (t, ¹JHF ≈ 53 Hz) |
| Sulfone | ~7.9-8.0 (m, 4H) | ~7.2 (t, ¹JHF ≈ 51 Hz) |
Causality Behind ¹H NMR Shifts: The increasing oxidation state of the sulfur atom leads to a significant deshielding effect on the aromatic protons and the difluoromethyl proton. This is due to the enhanced electron-withdrawing nature of the sulfinyl (-SO-) and sulfonyl (-SO₂-) groups compared to the sulfanyl (-S-) group. The protons on the benzene ring, particularly those ortho to the sulfur-containing substituent, will experience the most pronounced downfield shift.
Table 2: ¹³C NMR Data (Predicted and Reported)
| Compound | Aromatic C-Br (ppm) | Aromatic C-S (ppm) | Aromatic CH (ppm) | CHF₂ (ppm) |
| Sulfanyl | ~122 | ~135 | ~128, ~132 | ~115 (t, ¹JCF ≈ 240 Hz) |
| Sulfoxide | ~124 | ~145 | ~125, ~130 | ~113 (t, ¹JCF ≈ 245 Hz) |
| Sulfone | ~128 | ~142 | ~129, ~130 | ~111 (t, ¹JCF ≈ 250 Hz) |
Causality Behind ¹³C NMR Shifts: The carbon directly attached to the bromine atom (ipso-carbon) is expected to show a downfield shift upon oxidation of the sulfur, though the effect might be less pronounced due to the "heavy atom effect" of bromine. The carbon attached to the sulfur will be significantly deshielded in the sulfoxide and sulfone due to the strong electron-withdrawing effect of the oxygen atoms. The difluoromethyl carbon will also experience a downfield shift.
Table 3: ¹⁹F NMR Data (Predicted and Reported)
| Compound | Chemical Shift (ppm vs. CFCl₃) |
| Sulfanyl | ~ -90 to -95 (d, ³JHF ≈ 55 Hz) |
| Sulfoxide | ~ -110 to -115 (d, ³JHF ≈ 53 Hz) |
| Sulfone | ~ -120 to -125 (d, ³JHF ≈ 51 Hz) |
Causality Behind ¹⁹F NMR Shifts: The fluorine nuclei become progressively more shielded (move to a more negative ppm value) as the oxidation state of the sulfur increases. This is a characteristic trend for fluoroalkyl groups attached to sulfur and is attributed to changes in the electronic environment and the magnetic anisotropy of the S-O bonds.
Table 4: Key IR Stretching Frequencies (cm⁻¹)
| Compound | S=O Stretch | C-F Stretch |
| Sulfanyl | N/A | ~1090-1110 |
| Sulfoxide | ~1040-1060 | ~1090-1110 |
| Sulfone | ~1320-1340 (asymmetric), ~1150-1170 (symmetric) | ~1090-1110 |
Causality Behind IR Frequencies: The most telling diagnostic peaks in the IR spectra will be the strong stretching vibrations of the S=O bonds. The sulfoxide will exhibit a single, strong absorption band, while the sulfone will show two distinct strong bands corresponding to the asymmetric and symmetric stretching modes. The C-F stretching frequencies are less likely to shift dramatically but will be present as strong absorptions in all three compounds.
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation |
| Sulfanyl | C₇H₅BrF₂S | 239.08 | M+, [M-CHF₂]+, [M-Br]+ |
| Sulfoxide | C₇H₅BrF₂OS | 255.08 | M+, [M-O]+, [M-SOCHF₂]+, [M-Br]+ |
| Sulfone | C₇H₅BrF₂O₂S | 271.07 | M+, [M-SO₂]+, [M-SO₂CHF₂]+, [M-Br]+ |
Causality Behind MS Fragmentation: All three compounds will show the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of approximately equal intensity). The sulfoxide is expected to show a loss of an oxygen atom, while the sulfone may show loss of SO₂. Fragmentation of the difluoromethyl group is also a likely pathway for all three compounds.
Experimental Protocols
The following protocols provide a reliable methodology for the synthesis of the sulfoxide and sulfone derivatives from this compound.
Protocol 1: Synthesis of 1-Bromo-4-[(difluoromethyl)sulfinyl]benzene (Sulfoxide)
This protocol is designed for the selective oxidation of the sulfide to the sulfoxide, minimizing over-oxidation to the sulfone.
Figure 2: Workflow for the synthesis of the sulfoxide.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.05 eq.) in DCM to the reaction mixture. The slow addition is crucial to control the exotherm and prevent over-oxidation.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The sulfoxide product should have a lower Rf value than the starting sulfide.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfoxide.
Protocol 2: Synthesis of 1-Bromo-4-[(difluoromethyl)sulfonyl]benzene (Sulfone)
This protocol ensures the complete oxidation of the sulfide to the sulfone.
Figure 3: Workflow for the synthesis of the sulfone.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.
-
Addition of Oxidant: Add m-CPBA (>2.1 eq.) to the solution in portions.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible.
-
Quenching: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the product with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfone.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation of this compound and its sulfoxide and sulfone derivatives. The predictable and significant changes in chemical shifts and vibrational frequencies upon oxidation allow for confident structural elucidation and reaction monitoring. The provided experimental protocols offer a reliable pathway for the synthesis of these compounds, enabling further investigation into their properties and applications. This guide serves as a valuable resource for scientists working with these and similar organofluorine-sulfur molecules, facilitating their research and development endeavors.
References
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. [Link]
evaluating the metabolic stability of drug candidates containing the 4-[(difluoromethyl)sulfanyl]phenyl moiety
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] A compound's susceptibility to biotransformation by drug-metabolizing enzymes profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Consequently, early-stage evaluation of metabolic stability is crucial for identifying and optimizing promising drug candidates, thereby reducing the likelihood of costly late-stage failures.[2]
One of the key strategies employed by medicinal chemists to enhance metabolic stability is the strategic incorporation of fluorine atoms into a molecule.[3] The introduction of fluorine can block sites susceptible to metabolism due to the high strength of the carbon-fluorine bond.[4] Among the various fluorinated motifs, the 4-[(difluoromethyl)sulfanyl]phenyl group has garnered significant interest. This moiety is often considered a bioisostere of a phenol or thiophenol, capable of engaging in similar interactions with a biological target, while offering a distinct metabolic profile.[5] The difluoromethylthio (-SCF2H) group, in particular, is less lipophilic than its trifluoromethylthio (-SCF3) counterpart, which can be advantageous for optimizing a compound's overall physicochemical properties.[4]
This guide provides a comprehensive comparison of the metabolic stability of drug candidates containing the 4-[(difluoromethyl)sulfanyl]phenyl moiety against a non-fluorinated analog. We will delve into the experimental workflows for assessing metabolic stability, present and interpret comparative data, and discuss the underlying metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and selection of metabolically robust drug candidates.
Comparative Experimental Design: Unveiling the Metabolic Advantage
To objectively evaluate the metabolic stabilizing effect of the 4-[(difluoromethyl)sulfanyl]phenyl moiety, a head-to-head comparison with a structurally analogous compound lacking this group is essential. For this guide, we will consider two hypothetical, yet representative, compounds:
-
Compound A: A model drug candidate containing a 4-(methylsulfanyl)phenyl moiety.
-
Compound B: The direct analog of Compound A, where the methylsulfanyl group is replaced by a (difluoromethyl)sulfanyl group.
The primary objective of our experimental design is to quantify and compare the in vitro metabolic stability of these two compounds. We will employ two of the most common and informative assays in early drug discovery: the liver microsomal stability assay and the hepatocyte stability assay.[6][7]
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates the general workflow for our comparative metabolic stability assessment.
Caption: General workflow for the comparative in vitro metabolic stability assessment.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting liver microsomal and hepatocyte stability assays. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds (Compound A and Compound B)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam for high clearance, verapamil for intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare a 1 mg/mL working solution of microsomes in phosphate buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare 1 µM working solutions of the test compounds and positive controls in phosphate buffer from 10 mM DMSO stock solutions. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[9]
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution to the wells containing the test compound and positive control working solutions.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[8] The '0' time point is crucial as it represents 100% of the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[1][6]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .[2]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media (e.g., Williams' Medium E with supplements)
-
Collagen-coated plates
-
Test compounds (Compound A and Compound B)
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Hepatocyte Plating and Acclimation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet in plating medium and determine cell viability (should be >80%).
-
Seed the hepatocytes onto collagen-coated plates at an appropriate density and incubate at 37°C with 5% CO2 to allow for cell attachment.
-
-
Incubation:
-
After cell attachment, replace the plating medium with pre-warmed incubation medium containing the test compounds (e.g., 1 µM final concentration) and positive controls.
-
Incubate the plates at 37°C with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.[1]
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction in the collected aliquots by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the microsomal stability assay (vortex, centrifuge, and collect supernatant).
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The CLint value is typically expressed as µL/min/10^6 cells.
Comparative Data Analysis: Interpreting the Results
The following tables summarize the hypothetical, yet realistic, data obtained from the in vitro metabolic stability assays for Compound A and Compound B.
Table 1: Liver Microsomal Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Compound A | 15 | 46.2 | High Clearance |
| Compound B | 55 | 12.6 | Moderate Clearance |
| Midazolam | 5 | 138.6 | High Clearance |
| Verapamil | 25 | 27.7 | Moderate Clearance |
Table 2: Hepatocyte Stability Data
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Metabolic Stability Classification |
| Compound A | 25 | 27.7 | High Clearance |
| Compound B | 90 | 7.7 | Low Clearance |
| 7-Hydroxycoumarin | 10 | 69.3 | High Clearance |
Interpretation of the Data:
The data clearly demonstrates the significant improvement in metabolic stability conferred by the 4-[(difluoromethyl)sulfanyl]phenyl moiety.
-
In the liver microsomal stability assay, Compound B exhibited a more than 3.5-fold longer half-life and a correspondingly lower intrinsic clearance compared to its non-fluorinated counterpart, Compound A. This suggests that the -SCF2H group effectively shields the molecule from Phase I metabolic attack, likely by CYP enzymes.
-
The hepatocyte stability assay further reinforces this finding. The difference in metabolic stability is even more pronounced in this more complete biological system, with Compound B showing a 3.6-fold longer half-life. This indicates that the -SCF2H group also imparts stability against Phase II metabolic pathways that are active in hepatocytes but absent in microsomes.
Mechanistic Insights: The Metabolic Fate of the 4-[(Difluoromethyl)sulfanyl]phenyl Moiety
The primary metabolic pathway for thioether-containing compounds is oxidation of the sulfur atom.[4] For the 4-[(difluoromethyl)sulfanyl]phenyl moiety, this would involve sequential oxidation to the corresponding sulfoxide and then to the sulfone.
Caption: Proposed primary metabolic pathway of the 4-[(difluoromethyl)sulfanyl]phenyl moiety.
The electron-withdrawing nature of the difluoromethyl group is expected to decrease the electron density on the sulfur atom, making it less susceptible to oxidation compared to a simple methylsulfanyl group. This electronic effect is a key contributor to the observed increase in metabolic stability. Importantly, studies on similar motifs have shown no evidence of defluorination, indicating that the C-F bonds remain intact during metabolism.[4]
Conclusion and Future Directions
The strategic incorporation of a 4-[(difluoromethyl)sulfanyl]phenyl moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. Our comparative analysis, supported by established in vitro methodologies, demonstrates that this fluorinated group can significantly reduce the rate of both Phase I and Phase II metabolism, leading to a longer half-life and lower intrinsic clearance.
For drug development professionals, these findings underscore the importance of considering fluorinated bioisosteres in lead optimization campaigns. The 4-[(difluoromethyl)sulfanyl]phenyl group offers a valuable tool to mitigate metabolic liabilities without drastically increasing lipophilicity.
Future work should focus on expanding this comparative analysis to a wider range of chemical scaffolds and exploring the potential for species differences in the metabolism of -SCF2H containing compounds. Furthermore, detailed metabolite identification studies using high-resolution mass spectrometry would provide definitive confirmation of the proposed metabolic pathways and could uncover any minor, yet potentially important, biotransformation products.
References
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Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. RSC Med. Chem., 2019, 10, 1326-1331. [Link]
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Advancements in lc-ms/ms bioanalytical method validation. Journal of Pharmaceutical Chemistry & Chemical Science, 2023, 7(4), 1-2. [Link]
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A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 2015, 8(1), 16-21. [Link]
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Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. J. Chem. Inf. Model., 2023, 63(3), 945-955. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS J., 2014, 16(6), 1165-1174. [Link]
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Hepatocyte Stability Assay. Creative Bioarray. [Link]
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Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci., 2023, 1226, 123793. [Link]
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Microsomal Stability. Cyprotex. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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Strategies for In Vitro Metabolic Stability Testing. SlideShare. [Link]
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Drugs and agrochemicals containing a difluoromethylthio group. J. Fluorine Chem., 2017, 203, 149-157. [Link]
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An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Mol. Pharm., 2023, 20(2), 1061-1071. [Link]
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An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat. Commun., 2023, 14, 271. [Link]
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An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Front. Pharmacol., 2022, 13, 933393. [Link]
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Current developments in LC-MS for pharmaceutical analysis. J. Pharm. Biomed. Anal., 2020, 182, 113129. [Link]
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Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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LC/MS Applications in Drug Development. BioAgilytix. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
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Metabolism of fluorine-containing drugs. Annu. Rev. Pharmacol. Toxicol., 2001, 41, 443-470. [Link]
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Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2023, 28(15), 5727. [Link]
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In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Forensic Toxicol., 2022, 40, 313-323. [Link]
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Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 2001, 31(9), 555-566. [Link]
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Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ACS Omega, 2023, 8(33), 30096-30104. [Link]
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The cyclic metabolic switching theory of intermittent fasting. Nat. Metab., 2023, 5, 559-569. [Link]
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Turning a metabolic switch. YouTube. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis of novel molecules is a daily endeavor. With innovation, however, comes the critical responsibility of safe chemical handling and disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS No. 4837-14-3), a halogenated aromatic intermediate. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The unique structure of this compound, incorporating both bromine and fluorine, places it firmly in the category of halogenated organic compounds. This classification is the cornerstone of its disposal pathway, dictating a distinct waste stream to prevent hazardous reactions and ensure environmentally sound treatment.
Core Principles of Halogenated Waste Management
The fundamental principle governing the disposal of compounds like this compound is stringent segregation from non-halogenated organic waste. The co-mingling of these waste streams can lead to complications and increased costs in the incineration process, which is the typical method for the final disposition of halogenated materials.
Quantitative Data Summary
For safe handling and disposal, a clear understanding of the compound's physical and chemical properties is crucial. The following table summarizes key data for this compound and its structural analogs.
| Property | Value |
| Molecular Formula | C₇H₅BrF₂S |
| Molecular Weight | 239.08 g/mol |
| CAS Number | 4837-14-3 |
| Appearance | Likely a liquid (based on analogs) |
| Storage Temperature | -20°C[1] |
| Disposal Classification | Halogenated Organic Waste |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste from a laboratory setting. This procedure is designed to be a self-validating system, ensuring safety at each stage.
Personnel Protective Equipment (PPE) Check: Before initiating any waste handling, ensure the following PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Flame-retardant laboratory coat
Materials:
-
Designated and properly labeled "Halogenated Organic Waste" container (glass or polyethylene)
-
Waste manifest or logbook
-
Fume hood
Procedure:
-
Work in a Ventilated Area: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Select the Correct Waste Container: Use a dedicated container clearly and indelibly labeled "Halogenated Organic Waste". The container must be in good condition, with a secure, tight-fitting lid.
-
Waste Segregation:
-
Carefully transfer the waste this compound into the designated halogenated waste container.
-
Crucially, do not mix this waste with non-halogenated organic solvents, strong acids, bases, or oxidizers. [2] Such mixing can lead to dangerous chemical reactions and complicates the disposal process.
-
-
Container Labeling:
-
Ensure the full chemical name, "this compound," and its CAS number, "4837-14-3," are clearly written on the container's label.
-
Maintain a running log of the contents and approximate volumes added to the container.
-
-
Secure Storage:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Store the container in a designated, well-ventilated, and cool secondary containment area, away from heat sources and direct sunlight.
-
-
Arrange for Professional Disposal:
-
Once the waste container is nearing its capacity (do not overfill), contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow all institutional and local regulations for waste manifest documentation and handover.[2][3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound, emphasizing critical decision points and safety measures.
Sources
Navigating the Uncharted: A Guide to Safely Handling 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
For the pioneering researcher, stepping into the unknown is the essence of discovery. This holds true not only for the scientific frontiers you explore but also for the novel molecules you synthesize and handle. 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is one such compound, promising potential in the landscape of drug development. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory.
Immediate Safety and Hazard Assessment
Given the structure of this compound, we can anticipate a combination of hazards associated with its functional groups: the brominated benzene ring, and the (difluoromethyl)sulfanyl group.
Anticipated Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds are often irritants.[1][2] Direct contact with the skin or eyes is likely to cause irritation, redness, and discomfort.
-
Respiratory Tract Irritation: Vapors or aerosols of this compound may irritate the respiratory system if inhaled.[1]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially toxic if ingested, inhaled, or absorbed through the skin. The presence of bromine and the difluoromethyl group warrants a cautious approach.
-
Combustibility: Many organic compounds are combustible. While not expected to be highly flammable, it may burn if exposed to a strong ignition source.
-
Hazardous Decomposition Products: Upon combustion or in the presence of strong acids or bases, this compound may decompose to release toxic fumes, including hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1][2]
Key Safety Information Summary:
| Parameter | Anticipated Value/Characteristic | Source/Rationale |
| Physical State | Likely a liquid or low-melting solid | Based on similar compounds |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | General for laboratory chemicals |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Based on MSDS of similar compounds[1][2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Standard laboratory practice |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling compounds with unknown toxicological profiles. The following recommendations are based on a conservative assessment of the potential hazards.
Core PPE Requirements:
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols. Ensure they meet ANSI Z87.1 standards.
-
Face Shield: A face shield, worn in conjunction with goggles, is required when handling larger quantities (over 50 mL) or when there is a significant splash risk.
-
-
Hand Protection:
-
Double Gloving: Wear two pairs of nitrile gloves for incidental contact. For prolonged handling or direct immersion, use a more resistant glove material such as Viton or a laminate glove (e.g., Silver Shield) as an outer layer over an inner nitrile glove.
-
Regular Glove Changes: Change gloves frequently and immediately if you suspect contamination.
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat is essential to protect your skin and clothing.
-
Chemical-Resistant Apron: For procedures with a high risk of splashes, wear a chemical-resistant apron over your lab coat.
-
-
Footwear:
-
Closed-toe shoes: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
-
Respiratory Protection:
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with organic vapor/acid gas cartridges should be used by trained personnel.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation:
-
Before starting, ensure you have read and understood this guide.
-
Verify that your chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined above.
-
-
Dispensing and Use:
-
Conduct all manipulations of the compound within a chemical fume hood.
-
Use a clean, dry spatula for solids or a calibrated pipette for liquids.
-
Avoid generating dust or aerosols.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the compound.
-
Wipe down the work surface in the fume hood.
-
Carefully doff your PPE, avoiding contact with any potentially contaminated surfaces.
-
Wash your hands thoroughly with soap and water.
-
Spill Management:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the contaminated absorbent material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert your supervisor and institutional safety officer.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should attempt to clean up the spill.
-
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all waste in a designated, labeled, and sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this chemical down the drain.
Visualizing Your Safety Workflow
To aid in your understanding of the necessary safety precautions, the following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram
Conclusion: A Culture of Safety
At the forefront of scientific advancement, a robust safety culture is not a barrier to innovation but rather its bedrock. By treating this compound with the respect it deserves and adhering to these comprehensive safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Let this guide serve as a living document, to be reviewed and adapted as more information about this novel compound becomes available.
References
- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.
- Chemsrc. (2025). CAS#:51679-57-3 | 1-bromo-4-((difluoromethyl)sulfonyl)benzene.
- Fisher Scientific. (2013). 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2013). 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). 1-Bromobenzene - SAFETY DATA SHEET.
- CP Lab Safety. (n.d.). 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, 1 gram.
- 3M. (n.d.). Sulfur Dioxide.
- Centers for Disease Control and Prevention. (n.d.). Sulfur dioxide - NIOSH Pocket Guide to Chemical Hazards.
-
Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-993. [Link]
- DILO Company, Inc. (2025). PPE for SF₆ Gas By-Products | Safety Guide for Technicians.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
